Product packaging for Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone(Cat. No.:CAS No. 57683-72-4)

Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone

Cat. No.: B014174
CAS No.: 57683-72-4
M. Wt: 436.35 g/mol
InChI Key: XUDGDVPXDYGCTG-UHFFFAOYSA-N
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Description

bifunctional reagent for intramolecular crosslinking of insulin;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O12S B014174 Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone CAS No. 57683-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethyl carbonate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O12S/c17-9-1-2-10(18)15(9)27-13(21)25-5-7-29(23,24)8-6-26-14(22)28-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGDVPXDYGCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20206385
Record name Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
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Molecular Weight

436.35 g/mol
Source PubChem
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CAS No.

57683-72-4
Record name C,C′-(Sulfonyldi-2,1-ethanediyl) bis[C-(2,5-dioxo-1-pyrrolidinyl) carbonate]
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Record name Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
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Record name Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
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Record name Disuccinimido sulphonylbis(ethylenecarbonate)
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Record name BSOCOES
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Foundational & Exploratory

BSOCOES: A Technical Guide to a Cleavable Crosslinker for Probing Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional and base-cleavable crosslinking agent. This document details its chemical structure, physicochemical properties, and established experimental protocols for its application in studying protein-protein interactions.

Core Chemical and Physical Properties

BSOCOES is a valuable tool for life science research, enabling the covalent linkage of interacting proteins. Its key feature is the presence of a sulfone group in its spacer arm, which allows for the cleavage of the crosslink under mild alkaline conditions. This reversibility is highly advantageous for sample analysis, particularly in mass spectrometry-based proteomics.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₁₄H₁₆N₂O₁₂S CAS Number: 57683-72-4

The structure of BSOCOES features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13.0 Å spacer arm. These NHS esters readily react with primary amines (–NH₂) present on proteins, primarily the ε-amine of lysine residues and the N-terminus of polypeptide chains, to form stable amide bonds.[1]

Physicochemical and Reactivity Data

The properties of BSOCOES are summarized in the table below, providing essential information for its effective use in experimental design.

PropertyValueReferences
Molecular Weight 436.35 g/mol [1][2]
Spacer Arm Length 13.0 Å[2]
Reactive Toward Primary Amines[1][2]
Membrane Permeability Permeable[1][2]
Water Solubility Insoluble (Requires organic solvent like DMSO or DMF)[1][2]
Cleavability Base-cleavable (at the sulfone bond)[1][2]
Optimal Reaction pH 7.2 - 8.0[3]
Storage Conditions 4°C, desiccated

Mechanism of Action and Cleavage

The utility of BSOCOES as a crosslinker is defined by its reaction with primary amines and the subsequent reversibility of this linkage.

Crosslinking Reaction

The NHS esters of BSOCOES are highly reactive towards nucleophilic primary amines. The reaction proceeds via an acylation mechanism, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient in buffers with a pH between 7.2 and 8.0.[3] It is crucial to use amine-free buffers, such as phosphate, carbonate/bicarbonate, HEPES, or borate buffers, to prevent quenching of the reaction.[3]

Cleavage of the Crosslink

The spacer arm of BSOCOES contains a sulfone group that is susceptible to cleavage under alkaline conditions. Treatment of the crosslinked conjugate with a buffer at pH 11.6 for 2 hours at 37°C effectively breaks the spacer arm, allowing for the separation of the crosslinked proteins.[3] This feature is particularly useful for identifying interacting partners in subsequent analytical steps, such as SDS-PAGE and mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the use of BSOCOES in crosslinking experiments.

General Protocol for Crosslinking Proteins in Solution
  • Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.0.

  • Reagent Preparation: Immediately before use, dissolve BSOCOES in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Crosslinking Reaction: Add the dissolved BSOCOES to the protein solution. The final concentration of the crosslinker should be optimized for the specific application, but a 10- to 50-fold molar excess over the protein concentration is a common starting point.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1M Tris or Glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Removal of Excess Reagent (Optional): Excess non-reacted crosslinker and byproducts can be removed by dialysis or desalting.

Protocol for Inter- and Intracellular Crosslinking

BSOCOES is membrane-permeable, allowing for the crosslinking of proteins both on the cell surface and within the cell.

  • Cell Preparation: Wash the cells with a cold, amine-free buffer like PBS to remove any traces of amine-containing culture media.

  • Ligand-Receptor Interaction (Optional): If studying a specific ligand-receptor interaction, incubate the cells with the ligand of interest prior to crosslinking.

  • Crosslinker Addition: Add freshly prepared BSOCOES (dissolved in DMSO or DMF) to the cell suspension.

  • Incubation: Incubate for 0.5 to 2 hours at room temperature or 4°C, depending on the stability of the cells and target proteins.

  • Quenching: Terminate the reaction by adding a quenching buffer or by washing the cells with a buffer containing a quenching agent.

Protocol for Cleavage of BSOCOES Crosslinks
  • pH Adjustment: Increase the pH of the solution containing the crosslinked protein to 11.6 using NaOH.

  • Incubation: Incubate the sample at 37°C for 2 hours.

  • Buffer Exchange: Desalt or dialyze the sample into a buffer suitable for the intended downstream analysis.

Applications in Research

BSOCOES has been instrumental in the study of protein-protein interactions, particularly in the context of cell surface receptors. Its application has been noted in the mapping of lymphocyte surface polypeptide antigens and in the investigation of the insulin effector system.[1][4] The ability to crosslink and then release interacting partners makes BSOCOES a powerful tool for identifying components of protein complexes and for studying the dynamics of these interactions.

Visualizing Workflows and Pathways

Experimental Workflow for Protein Crosslinking

The following diagram illustrates the general workflow for a protein crosslinking experiment using BSOCOES, from sample preparation to analysis of the crosslinked products.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ProteinSample Protein Sample in Amine-Free Buffer Crosslinking Add BSOCOES to Sample Incubate (30 min RT or 2h on ice) ProteinSample->Crosslinking BSOCOES_prep Prepare BSOCOES in DMSO or DMF BSOCOES_prep->Crosslinking Quenching Quench Reaction (e.g., Tris or Glycine) Crosslinking->Quenching Analysis Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spec) Quenching->Analysis crosslinking_cleavage cluster_crosslinking Crosslinking Reaction (pH 7.2-8.0) cluster_cleavage Cleavage Reaction (pH 11.6) P1 Protein 1 (-NH2) Crosslinking_step + P2 Protein 2 (-NH2) BSOCOES BSOCOES Crosslinked Crosslinked Proteins (Stable Amide Bonds) NHS 2x N-hydroxysuccinimide (byproduct) Crosslinked->NHS releases Crosslinked_input Crosslinked Proteins Crosslinking_step->Crosslinked Cleaved1 Protein 1 Cleaved2 Protein 2 Cleaved_Spacer Cleaved Spacer Arm Cleavage_step + Base Cleavage_step->Cleaved1 Cleavage_step->Cleaved2 Cleavage_step->Cleaved_Spacer signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BSOCOES BSOCOES Receptor_mono1 Receptor Monomer 1 BSOCOES->Receptor_mono1 Receptor_mono2 Receptor Monomer 2 BSOCOES->Receptor_mono2 Dimerization Receptor Dimerization Receptor_mono1->Dimerization Crosslinking Receptor_mono2->Dimerization Crosslinking Kinase_Domain Kinase Domain Activation Downstream_Kinase Downstream Kinase Cascade Kinase_Domain->Downstream_Kinase activates Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Kinase->Cellular_Response leads to Dimerization->Kinase_Domain induces

References

Synthesis of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. BSOCOES is a valuable reagent in bioconjugation, polymer chemistry, and drug development due to its ability to covalently link primary amine-containing molecules.[1] This guide details the synthetic pathway, experimental protocols, physicochemical properties, and safety considerations associated with BSOCOES and its precursors.

Overview of the Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, Bis(2-hydroxyethyl) sulfone. The second, and core, step is the activation of the hydroxyl groups of Bis(2-hydroxyethyl) sulfone with N,N'-Disuccinimidyl carbonate (DSC) to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below.

PropertyBis(2-hydroxyethyl) sulfoneN,N'-Disuccinimidyl carbonate (DSC)This compound (BSOCOES)
CAS Number 2580-77-0[2][3][4]74124-79-1[5][6]57683-72-4[7][8]
Molecular Formula C4H10O4S[2][3]C9H8N2O7C14H16N2O12S[8][9]
Molecular Weight 154.19 g/mol [2]256.17 g/mol 436.35 g/mol [9][10]
Appearance Liquid[2]White to off-white powder or crystalsWhite solid[8][10]
Melting Point Not available190 °C (decomposes)168 - 173 °C[10][11]
Solubility Soluble in waterInsoluble in water, soluble in organic solvents like acetonitrile and dichloromethane.Slightly soluble in Chloroform, DMSO, and Methanol.[11]

Experimental Protocols

Synthesis of Bis(2-hydroxyethyl) sulfone

A detailed experimental protocol for the synthesis of Bis(2-hydroxyethyl) sulfone was not explicitly found in the provided search results. However, it is a commercially available starting material.

Synthesis of this compound (BSOCOES)

This protocol is based on the general reaction of diols with N,N'-Disuccinimidyl carbonate in the presence of a base.

Materials:

  • Bis(2-hydroxyethyl) sulfone

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (Et3N)

  • Anhydrous Acetonitrile (CH3CN)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dropping funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Bis(2-hydroxyethyl) sulfone (1.0 eq) in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition of DSC: In a separate flask, dissolve N,N'-Disuccinimidyl carbonate (2.2 eq) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove any precipitated triethylammonium salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a white solid.

Characterization Data

Analysis Expected/Representative Data
¹H NMR Peaks corresponding to the ethyl groups and the succinimide protons.
¹³C NMR Peaks for the carbonyl carbons, the carbons of the ethyl groups, and the succinimide ring carbons.
Mass Spec (ESI-MS) [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight of 436.35 g/mol .
Purity (by HPLC) ≥ 95%
Yield 60-80% (This is an estimated yield based on similar reactions)

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions.

Substance Hazard Summary
Bis(2-hydroxyethyl) sulfone May cause skin and eye irritation. Handle with care.
N,N'-Disuccinimidyl carbonate (DSC) Causes skin irritation and serious eye irritation.[5] May cause respiratory irritation.[6] Wear protective gloves, clothing, and eye protection.[6]
This compound (BSOCOES) May cause skin and eye irritation.[8] Avoid breathing dust.[8] Use in a well-ventilated area.[8]
Triethylamine Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.
Acetonitrile Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Visualizations

Synthetic Pathway

Synthesis_Pathway A Bis(2-hydroxyethyl) sulfone C This compound (BSOCOES) A->C B N,N'-Disuccinimidyl carbonate (DSC) B->C reagent Triethylamine Acetonitrile reagent->C Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Bis(2-hydroxyethyl) sulfone in Acetonitrile add_base Add Triethylamine start->add_base add_dsc Add DSC solution add_base->add_dsc react Stir at Room Temperature add_dsc->react filter Filter react->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify isolate Isolate Product purify->isolate

References

An In-depth Technical Guide to the Mechanism of Action of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone, commonly known as BSOCOES, is a homobifunctional crosslinking agent widely utilized in proteomics and molecular biology to study protein-protein interactions, protein complex structures, and ligand-receptor binding.[1][2] Its key features include two identical N-hydroxysuccinimide (NHS) ester reactive groups that target primary amines, and a unique sulfone-containing spacer arm that is cleavable under alkaline conditions.[3][4] This reversibility is a significant advantage for analytical techniques such as mass spectrometry. BSOCOES is also membrane-permeable, making it suitable for intracellular crosslinking studies.[4][5] This guide provides a detailed overview of its mechanism of action, quantitative properties, experimental protocols, and visual workflows to facilitate its effective application in research settings.

Core Mechanism of Action

The functionality of BSOCOES is defined by two primary chemical processes: the amine-reactive crosslinking reaction and the base-mediated cleavage of the resulting conjugate.

Amine-Reactive Crosslinking

BSOCOES features two N-hydroxysuccinimide (NHS) ester groups at either end of its spacer arm.[4] These groups readily react with nucleophilic primary amines, primarily the ε-amino group of lysine residues and the α-amino groups at the N-termini of polypeptides.[3] The reaction, an acylation, proceeds optimally at a slightly alkaline pH (7.2-8.5).[2][3] In this pH range, the primary amines are deprotonated and thus more nucleophilic, facilitating the attack on the carbonyl carbon of the NHS ester. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1] Due to the homobifunctional nature of BSOCOES, one molecule can covalently link two separate protein subunits or two different domains within the same protein that are in close proximity.

A competing reaction is the hydrolysis of the NHS ester group, which increases with pH.[3] Therefore, reactions are typically performed in amine-free buffers such as phosphate, borate, or HEPES to prevent competition with the target amines and to control the rate of hydrolysis.[2][3]

Reversible Cleavage of the Spacer Arm

A distinguishing feature of BSOCOES is its cleavable spacer arm. The central sulfone bond within the 13.0 Å spacer can be broken under specific alkaline conditions.[4][5] Treatment of the crosslinked product with a high pH buffer (e.g., pH 11.6) for a defined period (e.g., 2 hours at 37°C) leads to the cleavage of the linkage, thereby reversing the crosslink.[3][4] This reversibility is invaluable for experimental workflows, such as releasing bound ligands from receptors or simplifying the analysis of crosslinked species by two-dimensional gel electrophoresis and mass spectrometry.[3]

Quantitative Data Summary

The physicochemical and reactive properties of BSOCOES are summarized in the table below for easy reference and comparison.

PropertyValue / ConditionSource(s)
Molecular Weight 436.35 g/mol [2][5][6]
Spacer Arm Length 13.0 Å[4][5]
Reactive Groups N-hydroxysuccinimide (NHS) ester (homobifunctional)[3][4]
Target Functionality Primary amines (-NH₂)[1][5]
Membrane Permeability Yes, allows for intracellular crosslinking[4][5]
Water Solubility No, requires dissolution in an organic solvent (e.g., DMSO, DMF)[3][5]
Optimal Reaction pH 7.2 - 8.5[2][3]
Cleavage Condition pH 11.6[3][4]
Cleavage Incubation 2 hours at 37°C[3][4]
Recommended Molar Excess 10-50x over protein (in solution); 4-20x for general conjugation[1][3]
Final Concentration (Cells) 1-2 mM[1][3]
Reaction Time 30 minutes to 2 hours[1][3]
Reaction Temperature 4°C or Room Temperature[1][3]
Quenching Reagents Tris, Glycine (e.g., 20-50 mM final concentration)[3]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of BSOCOES.

Protocol for Crosslinking Proteins in Solution
  • Buffer Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, borate) at pH 7.2-8.0.[3]

  • Crosslinker Preparation: Immediately before use, equilibrate the vial of BSOCOES to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[3] Note: Do not store the stock solution due to the hygroscopic nature of the solvents, which leads to hydrolysis of the NHS ester.[3]

  • Reaction Initiation: Add the BSOCOES stock solution to the protein sample to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.[3] The final concentration of the organic solvent should generally not exceed 10% to maintain protein solubility and functionality.[3]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[3] The optimal time and temperature may need to be determined empirically for the specific system.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.[3] This will consume any unreacted BSOCOES.

  • Purification: Remove excess crosslinker and byproducts by dialysis or desalting column if required for downstream applications.[3]

Protocol for Intracellular Crosslinking
  • Cell Preparation: Wash adherent or suspension cells with cold PBS or another amine-free buffer to remove any amine-containing culture media.[3]

  • Crosslinker Preparation: Prepare a 10-25 mM stock solution of BSOCOES in DMSO or DMF as described in section 4.1.[3]

  • Reaction: Add the dissolved BSOCOES directly to the cells in PBS to a final concentration of 1-2 mM.[3]

  • Incubation: Incubate the cells for 30 minutes to 2 hours at room temperature or 4°C, depending on the experimental requirements.[3]

  • Quenching and Cell Lysis: Quench the reaction by washing the cells with a quenching solution (e.g., PBS containing 20-50 mM Tris).[3] Following quenching, the cells can be harvested and lysed using standard protocols for subsequent analysis.[7]

Protocol for Cleavage of BSOCOES Crosslinks
  • pH Adjustment: Adjust the pH of the solution containing the crosslinked protein conjugate to 11.6 using NaOH or a concentrated Tris solution.[1][3]

  • Incubation: Incubate the sample for 2 hours at 37°C.[3]

  • Neutralization/Buffer Exchange: Following incubation, the sample can be desalted or dialyzed into an appropriate buffer for subsequent analysis to remove the high pH buffer.[3]

General Protocol for Mass Spectrometry Sample Preparation

Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein interaction sites.[8][9]

  • Crosslinking and Quenching: Perform the crosslinking reaction as described in Protocol 4.1.

  • Denaturation and Reduction: Denature the crosslinked protein sample, typically using 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.[7][8]

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-50 mM and incubating for 30 minutes at room temperature in the dark.[7][8]

  • Digestion: Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M. Digest the proteins into peptides using a protease like trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.[7][8]

  • Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 column according to the manufacturer's instructions.[7][8] The sample is then ready for LC-MS/MS analysis.

Visualizations

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows related to BSOCOES.

BSOCOES_Mechanism cluster_reaction Crosslinking Reaction (pH 7.2-8.5) cluster_cleavage Cleavage Reaction BSOCOES BSOCOES (NHS-Ester)₂ Crosslinked Crosslinked Complex (Stable Amide Bonds) BSOCOES->Crosslinked Reacts with ProteinA Protein A (-NH₂) ProteinA->Crosslinked ProteinB Protein B (-NH₂) ProteinB->Crosslinked NHS 2x N-hydroxysuccinimide (Byproduct) Crosslinked->NHS Releases CleavedA Protein A Crosslinked->CleavedA Cleavage (pH 11.6, 37°C) CleavedB Protein B Spacer Cleaved Spacer Fragments CleavedA->Spacer CleavedB->Spacer

Caption: Reaction mechanism of BSOCOES crosslinking and subsequent base-mediated cleavage.

XLMS_Workflow start Protein Sample (Complex) crosslink 1. Crosslinking with BSOCOES start->crosslink quench 2. Quenching (e.g., Tris, Glycine) crosslink->quench denature 3. Denaturation, Reduction (DTT) & Alkylation (IAA) quench->denature digest 4. Proteolytic Digestion (e.g., Trypsin) denature->digest desalt 5. Peptide Desalting (C18 Cleanup) digest->desalt lcms 6. LC-MS/MS Analysis desalt->lcms data 7. Data Analysis (Identify Crosslinked Peptides) lcms->data model 8. Structural Modeling data->model

Caption: General experimental workflow for protein interaction studies using XL-MS.

BSOCOES_Properties cluster_structure Chemical Structure cluster_application Functional Implications center_node BSOCOES prop1 Homobifunctional center_node->prop1 prop2 Two NHS Esters center_node->prop2 prop3 Cleavable Sulfone Spacer center_node->prop3 prop4 Lipophilic Nature center_node->prop4 app1 Links two Primary Amines prop1->app1 app4 Amine-Specific Conjugation prop2->app4 app2 Reversible Crosslinking prop3->app2 app3 Intracellular Crosslinking prop4->app3

Caption: Logical relationships between BSOCOES's properties and its applications.

References

An In-Depth Technical Guide to the BSOCOES Crosslinker: Spacer Arm Length and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the homobifunctional crosslinking agent BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone). It details the crosslinker's spacer arm length, reactivity, and applications in studying protein-protein interactions, particularly for cell surface and intracellular proteins. This document includes detailed experimental protocols and visualizations to aid researchers in the effective use of BSOCOES.

Core Properties of BSOCOES

BSOCOES is a versatile crosslinking reagent characterized by its specific chemical properties that make it suitable for a range of applications in protein research. Its key features are summarized in the table below.

PropertyValueReference
Full Chemical Name This compound[1][2]
Molecular Weight 436.35 g/mol [1]
Spacer Arm Length 13.0 Å[1]
Reactive Groups N-hydroxysuccinimide (NHS) esters[2]
Reactivity Toward Primary amines (-NH₂)[1][2]
Cleavability Base-cleavable (alkaline conditions)[1][2]
Membrane Permeability Yes[1]
Water Solubility No (soluble in organic solvents like DMSO and DMF)[1][2]

Reactivity and Mechanism of Action

BSOCOES is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, N-hydroxysuccinimide (NHS) esters, at either end of its spacer arm. These NHS esters readily react with primary amines, which are predominantly found on the N-terminus of polypeptides and the side chains of lysine residues.[2] This reaction forms a stable amide bond, covalently linking the target molecules.[2]

The reaction is most efficient in a slightly alkaline environment, typically at a pH between 7.2 and 8.5.[2] At a lower pH, the primary amines are protonated, reducing their nucleophilicity and slowing the reaction rate. Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the crosslinking efficiency.[2]

A key feature of BSOCOES is the presence of a sulfone group within its spacer arm, which allows for the cleavage of the crosslinked product under alkaline conditions (e.g., pH 11.6 for 2 hours at 37°C).[2] This reversibility is highly advantageous for downstream analysis, such as mass spectrometry, as it allows for the identification of the individual crosslinked proteins.

Experimental Protocols

The following are detailed protocols for the use of BSOCOES in crosslinking proteins in solution and on the cell surface.

Crosslinking of Proteins in Solution

This protocol is suitable for studying interactions between purified proteins in a buffered solution.

Materials:

  • BSOCOES

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Protein sample in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer) at pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Prepare Protein Sample: Ensure the protein sample is in a suitable amine-free buffer.

  • Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample. The final concentration of BSOCOES should be in a 10- to 50-fold molar excess over the protein concentration.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Crosslinking of Cell Surface and Intracellular Proteins

Due to its membrane permeability, BSOCOES can be used to crosslink proteins on the cell surface as well as within the cell.

Materials:

  • BSOCOES

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Cells in suspension or monolayer culture

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

Procedure:

  • Prepare Cells: Wash the cells with an amine-free buffer to remove any amine-containing media.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Crosslinking Reaction: Add the BSOCOES stock solution to the cell suspension or monolayer to a final concentration of 1-2 mM.[2]

  • Incubation: Incubate the cells for 30 minutes to 2 hours at room temperature or on ice.[2]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes. Alternatively, wash the cells with the quenching solution.[2]

  • Cell Lysis and Analysis: After quenching, the cells can be lysed, and the crosslinked proteins can be analyzed by techniques such as SDS-PAGE and Western blotting.

Cleavage of BSOCOES Crosslinks

To reverse the crosslinking for analysis, the following protocol can be used.

Materials:

  • Crosslinked sample

  • Sodium Hydroxide (NaOH) solution

  • Neutralizing buffer

Procedure:

  • Adjust pH: Increase the pH of the crosslinked sample to 11.6 using a NaOH solution.[2]

  • Incubation: Incubate the sample for 2 hours at 37°C.[2]

  • Neutralization: Neutralize the sample by adding a suitable buffer.

  • Analysis: The cleaved proteins can now be analyzed, for example, by running on a second-dimension gel in 2D-electrophoresis.

Visualizations of BSOCOES Applications

The following diagrams, created using the DOT language, illustrate the experimental workflow for identifying protein-protein interactions using BSOCOES and a simplified signaling pathway involving insulin receptor crosslinking.

experimental_workflow start Start: Prepare Cells (e.g., Lymphocytes) add_bsocoes Add BSOCOES (membrane permeable) start->add_bsocoes crosslinking Incubate to allow crosslinking of proximal proteins add_bsocoes->crosslinking quench Quench reaction (add Tris or Glycine) crosslinking->quench lysis Lyse cells to release protein complexes quench->lysis ip Immunoprecipitation (target protein of interest) lysis->ip sds_page SDS-PAGE Analysis (1st Dimension - Non-reducing) ip->sds_page cleavage Cleave BSOCOES crosslinks (alkaline treatment) sds_page->cleavage sds_page_2d SDS-PAGE Analysis (2nd Dimension - Reducing) cleavage->sds_page_2d analysis Identify crosslinked partners (e.g., Mass Spectrometry) sds_page_2d->analysis insulin_receptor_crosslinking insulin Insulin receptor Insulin Receptor (Inactive) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain insulin->receptor:f1 Binding crosslinked_receptor Crosslinked Insulin Receptor (Active) Dimerization Autophosphorylation receptor->crosslinked_receptor Activation bsocoes BSOCOES bsocoes->receptor:f1 Crosslinking signaling Downstream Signaling Cascade (e.g., Glucose Uptake) crosslinked_receptor->signaling

References

An In-depth Technical Guide to BSOCOES: A Homobifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tools available for protein analysis is paramount. BSOCOES (Bis[2-(succinimidyloxycarbonyloxy)ethyl]sulfone) is a versatile, membrane-permeable, and base-cleavable homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It is a valuable reagent for covalently linking molecules containing primary amines, such as proteins and peptides, enabling the study of protein-protein interactions, ligand-receptor binding, and molecular structures.[1][3][4]

Core Physical and Chemical Properties

BSOCOES is characterized by its specific molecular structure that allows for the effective crosslinking of primary amine groups.[1] Its key physical properties are summarized below.

PropertyValueReference
Full Chemical Name Bis[2-(succinimidyloxycarbonyloxy)ethyl]sulfone[1][5]
Molecular Formula C₁₄H₁₆N₂O₁₂S[1][3]
Molecular Weight 436.36 g/mol [1]
CAS Number 57683-72-4[3]
Spacer Arm Length 13.0 Å[1]
Reactivity Primary amines (α-amines and ε-amines of lysine)[1][2][4]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF)[1][2][6]
Cleavability Cleavable by base (e.g., pH 11.6)[1][3]
Permeability Membrane-permeable[1][2]

Reaction Mechanism and Signaling Pathway

BSOCOES functions by reacting with primary amines present on proteins, primarily the N-terminal α-amine and the ε-amine of lysine residues.[1][4] The N-hydroxysuccinimide (NHS) esters at both ends of the BSOCOES molecule readily react with these amine groups in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[1][6] Due to its homobifunctional nature, a single BSOCOES molecule can link two separate protein molecules or crosslink different primary amines within the same protein.

The reaction is typically carried out at a pH between 7.2 and 8.5.[1][6] It is important to note that the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[1][6]

BSOCOES_Reaction cluster_reactants Reactants cluster_products Products BSOCOES BSOCOES (NHS-ester) Crosslinked Crosslinked Proteins (Stable Amide Bond) BSOCOES->Crosslinked pH 7.2-8.5 Protein1 Protein 1 (with Primary Amine) Protein1->Crosslinked pH 7.2-8.5 Protein2 Protein 2 (with Primary Amine) Protein2->Crosslinked pH 7.2-8.5 NHS N-hydroxysuccinimide (Byproduct) Crosslinked->NHS

Reaction of BSOCOES with primary amines on proteins.

Experimental Protocols

Detailed methodologies are crucial for the successful application of BSOCOES in research. Below are protocols for protein crosslinking in solution and for intracellular crosslinking, as well as the procedure for cleaving the crosslink.

1. Protein Crosslinking in Solution

This protocol outlines the steps for crosslinking proteins in a buffered solution.

  • Reagents and Materials:

    • BSOCOES

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate) at pH 7.2-8.5

    • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5; or 1M glycine)

    • Desalting column or dialysis equipment

  • Procedure:

    • Equilibrate the vial of BSOCOES to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a stock solution of BSOCOES in DMSO or DMF (e.g., 10-25 mM).[1] Stock solutions are not stable due to the hygroscopic nature of the solvents.[1]

    • Add the BSOCOES stock solution to the protein sample to achieve a final concentration that is 10- to 50-fold molar excess over the protein concentration.[1]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

    • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., Tris or glycine) and incubate for 15 minutes.[1]

    • Remove excess non-reacted crosslinker and byproducts by dialysis or using a desalting column.[1]

Crosslinking_Workflow start Start prep_protein Prepare Protein Sample in Amine-Free Buffer start->prep_protein prep_bso Prepare BSOCOES Stock Solution (DMSO/DMF) add_bso Add BSOCOES to Protein (10-50x Molar Excess) prep_protein->add_bso prep_bso->add_bso incubate Incubate (30 min RT or 2 hr on ice) add_bso->incubate quench Quench Reaction (Tris or Glycine) incubate->quench purify Purify (Dialysis or Desalting) quench->purify end End purify->end

Workflow for protein crosslinking in solution using BSOCOES.

2. Inter- and Intracellular Crosslinking

BSOCOES's membrane permeability allows for the crosslinking of proteins both on the cell surface and within the cell.[1]

  • Procedure:

    • Wash cells with cold PBS or another suitable amine-free buffer to remove any amine-containing culture media.[1]

    • Prepare a fresh BSOCOES stock solution (10-25 mM) in DMSO or DMF.[1]

    • Add the BSOCOES solution to the cells to a final concentration of 1-2 mM.[1]

    • Incubate for 0.5 to 2 hours at room temperature or 4°C, depending on the cell type and experimental goals.[1]

    • Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes, or by washing the cells with the quenching solution.[1]

3. Cleavage of the BSOCOES Crosslink

The sulfone bond in the BSOCOES spacer arm can be cleaved under alkaline conditions, allowing for the reversal of the crosslink.[1]

  • Procedure:

    • Adjust the pH of the solution containing the crosslinked protein to 11.6 using NaOH or another suitable base.[1][3]

    • Incubate the mixture for 2 hours at 37°C.[1]

    • Following cleavage, the sample can be desalted or dialyzed into an appropriate buffer for further analysis, such as SDS-PAGE.[1][3]

This technical guide provides a comprehensive overview of the physical properties, reaction mechanisms, and experimental protocols for BSOCOES, empowering researchers to effectively utilize this crosslinker in their studies of protein structure and function.

References

A Technical Guide to the Solubility and Application of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional crosslinking agent. It also details experimental protocols for its use in crosslinking primary amines and for the subsequent cleavage of the crosslinked products.

Core Topic: Solubility of BSOCOES

This compound is a key reagent in bioconjugation and protein chemistry, primarily utilized for covalently linking molecules containing primary amines. A thorough understanding of its solubility is critical for its effective application in experimental settings.

Quantitative Solubility Data

BSOCOES is known to be insoluble in water.[1][2][3] Therefore, it must be dissolved in an organic solvent prior to use in aqueous reaction buffers.[1][2] The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Due to the hygroscopic nature of DMSO and DMF, which can lead to the hydrolysis of the N-hydroxysuccinimide (NHS) ester, it is imperative to prepare BSOCOES solutions immediately before use, as stock solutions are not stable.[2]

The available quantitative and qualitative solubility data for BSOCOES are summarized in the table below.

SolventSolubilityTemperatureNotes
WaterInsoluble-BSOCOES is not water-soluble.[1][2][3] A sulfonated version, Sulfo-BSOCOES, is available for applications requiring water solubility.
DMSOSlightly soluble; 25 mM25 °COne source indicates a solubility of 6.5 g/L.[4] Another practical guide suggests preparing solutions in the range of 10-25 mM by dissolving 2-4 mg of BSOCOES in the solvent.[2]
DMFSoluble-Recommended as a solvent for dissolving BSOCOES before addition to aqueous reaction mixtures.[2]
ChloroformSlightly solubleHeatedThe solubility is noted to be slight, particularly with heating.[5]
MethanolSlightly soluble-[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of BSOCOES in crosslinking experiments. The following protocols are based on established procedures.

Protocol 1: Crosslinking of Proteins in Solution

This protocol outlines the steps for crosslinking proteins that contain primary amines using BSOCOES.

Materials:

  • BSOCOES

  • Anhydrous DMSO or DMF

  • Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein sample in conjugation buffer

Procedure:

  • Equilibrate the vial of BSOCOES to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10-25 mM stock solution of BSOCOES by dissolving 2-4 mg in anhydrous DMSO or DMF.[2]

  • Add the BSOCOES stock solution to the protein sample to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein concentration.[2] To maintain protein functionality, the final concentration of DMSO in the reaction should generally not exceed 10%.[2]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.[2] This step is crucial to terminate the crosslinking reaction by consuming any unreacted BSOCOES.

  • (Optional) Remove excess crosslinker and byproducts by dialysis or desalting.[2]

Protocol 2: Cleavage of BSOCOES Crosslinks

The sulfone group in the BSOCOES spacer arm allows for the cleavage of the crosslink under alkaline conditions.[1]

Materials:

  • Crosslinked sample

  • Base solution (e.g., NaOH or a high pH buffer)

Procedure:

  • Adjust the pH of the solution containing the BSOCOES-crosslinked conjugate to 11.6 using a suitable base like NaOH.[2]

  • Incubate the mixture for 2 hours at 37°C.[2]

  • After cleavage, the sample can be neutralized and further processed, for example, by desalting or dialysis into a suitable buffer for subsequent analysis.[2]

Visualizations

BSOCOES Crosslinking Workflow

The following diagram illustrates the general workflow for a protein crosslinking experiment using BSOCOES.

G BSOCOES Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream Processing A Equilibrate BSOCOES to Room Temperature B Prepare 10-25 mM BSOCOES in anhydrous DMSO/DMF A->B D Add BSOCOES to Protein Sample B->D C Prepare Protein Sample in Amine-Free Buffer C->D E Incubate (30 min @ RT or 2h @ 4°C) D->E F Quench Reaction (e.g., Tris buffer) E->F G Optional: Dialysis/ Desalting F->G H Analysis (e.g., SDS-PAGE, Mass Spectrometry) G->H

Caption: A flowchart of the experimental workflow for protein crosslinking with BSOCOES.

BSOCOES Reaction with Primary Amine

The diagram below depicts the reaction mechanism of BSOCOES with a primary amine, resulting in the formation of a stable amide bond.

reaction BSOCOES Reaction with Primary Amine BSOCOES BSOCOES (R-O-CO-O-NHS) Product Crosslinked Product (R-O-CO-NH-Protein) BSOCOES->Product + Amine Primary Amine (Protein-NH2) Amine->Product pH 7.2-8.0 NHS N-Hydroxysuccinimide (Leaving Group)

Caption: The chemical reaction of BSOCOES with a primary amine.

References

A Technical Guide to BSOCOES: Leveraging Membrane Permeability for Intracellular Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a membrane-permeable crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of BSOCOES, including its chemical characteristics, detailed experimental protocols for intracellular crosslinking, and its utility in studying protein-protein interactions.

Introduction to BSOCOES

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its key feature is its ability to permeate cell membranes, allowing for the crosslinking of intracellular and intramembrane proteins.[1] This property is attributed to its lipophilic nature and lack of a charged group.[1] BSOCOES targets primary amines (–NH2), such as those found on the N-terminus of proteins and the side chain of lysine residues, forming stable amide bonds.[1][2]

The spacer arm of BSOCOES contains a sulfone bond, which is cleavable under alkaline conditions, offering a means to reverse the crosslinking.[1] This feature is particularly useful for applications requiring the subsequent analysis of crosslinked proteins, such as mass spectrometry.

Quantitative Data Presentation

The following table summarizes the key quantitative and qualitative properties of BSOCOES.

PropertyValue/DescriptionReferences
Molecular Weight 436.35 g/mol [2]
Spacer Arm Length 13.0 Å[2]
Reactivity Primary amines (N-terminus, lysine ε-amine)[1][2]
Membrane Permeability Yes (lipophilic)[1][2]
Water Solubility No (soluble in organic solvents like DMSO and DMF)[1][2]
Cleavability Yes, by base (e.g., pH 11.6)[1][2]
Reversibility Yes[1]

Experimental Protocols

General Considerations
  • Reagent Preparation: BSOCOES is not water-soluble and must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Stock solutions are not stable due to the hygroscopic nature of these solvents, which can lead to hydrolysis of the NHS ester.[1]

  • Buffer Selection: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers at a pH range of 7.2-8.0 for optimal NHS ester reactivity.[1] Avoid buffers containing primary amines, such as Tris or glycine, during the crosslinking reaction as they will compete for reaction with the NHS esters.

  • Quenching: The crosslinking reaction can be stopped by adding a quenching solution containing a high concentration of primary amines, such as 1M Tris-HCl or glycine, to a final concentration of 20-50mM.[1]

Protocol for Intracellular Crosslinking of Proteins in Cultured Cells

This protocol is adapted from manufacturer guidelines and is intended for general use.[1] Optimization may be required for specific cell types and experimental goals.

Materials:

  • BSOCOES

  • Dry DMSO or DMF

  • Phosphate-Buffered Saline (PBS) or other suitable amine-free buffer

  • Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)

  • Cultured cells (adherent or in suspension)

Procedure:

  • Cell Preparation:

    • Wash cells with cold PBS or another appropriate conjugation buffer to remove any amine-containing culture media.[1]

    • For suspension cells, pellet the cells by centrifugation and resuspend in the conjugation buffer. For adherent cells, wash the monolayer in the culture dish.

  • BSOCOES Solution Preparation:

    • Allow the vial of BSOCOES to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve 2-4 mg of BSOCOES in dry DMSO or DMF to prepare a 10-25 mM stock solution.[1]

  • Crosslinking Reaction:

    • Add the freshly prepared BSOCOES solution to the cell suspension or monolayer to achieve a final concentration of 1-2 mM.[1] The final concentration of the organic solvent should generally not exceed 10% to maintain protein functionality.[1]

    • Incubate the reaction mixture for 0.5 to 2 hours. The incubation can be performed at room temperature or at 4°C, depending on the stability of the cells and target proteins.[1]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[1]

    • Incubate for 15 minutes to ensure all unreacted BSOCOES is quenched.[1]

    • Alternatively, cells can be washed with the Quenching Solution to remove and quench the unreacted crosslinker.[1]

  • Downstream Processing:

    • After quenching, cells can be harvested (if in suspension) or lysed directly in the culture dish for subsequent analysis, such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.

    • If desired, excess non-reacted crosslinker and byproducts can be removed by dialysis or desalting.[1]

Protocol for Base-Cleavage of BSOCOES Crosslinks

This protocol describes the procedure to reverse the crosslinking for further analysis of the crosslinked proteins.[1]

Materials:

  • Crosslinked protein sample

  • NaOH solution to adjust pH

  • Buffer for subsequent analysis

Procedure:

  • Increase the pH of the solution containing the BSOCOES-crosslinked conjugate to 11.6 using NaOH.[1]

  • Incubate the sample for 2 hours at 37°C.[1]

  • Neutralize the sample and desalt or dialyze it into a buffer suitable for the intended downstream analysis.[1]

Visualizations

Experimental Workflow for Intracellular Crosslinking

The following diagram illustrates the general workflow for using BSOCOES to study intracellular protein-protein interactions.

G cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_quenching Quenching cluster_analysis Analysis cell_culture 1. Culture Cells wash_cells 2. Wash with Amine-Free Buffer cell_culture->wash_cells prep_bsocoes 3. Prepare BSOCOES in DMSO/DMF add_bsocoes 4. Add BSOCOES to Cells (1-2 mM) prep_bsocoes->add_bsocoes incubate 5. Incubate (0.5-2 hours) add_bsocoes->incubate add_quencher 6. Add Quenching Solution (e.g., Tris) incubate->add_quencher incubate_quench 7. Incubate (15 mins) add_quencher->incubate_quench cell_lysis 8. Cell Lysis incubate_quench->cell_lysis sds_page 9a. SDS-PAGE / Western Blot cell_lysis->sds_page ip_ms 9b. Immunoprecipitation & Mass Spectrometry cell_lysis->ip_ms

Caption: General experimental workflow for intracellular protein crosslinking using BSOCOES.

Logical Relationship of BSOCOES-Mediated Protein Interaction Analysis

The diagram below illustrates the logical flow of how BSOCOES facilitates the identification of interacting proteins within a cellular context.

G cluster_cellular_env Intracellular Environment cluster_crosslinking_step Crosslinking with BSOCOES cluster_analysis_step Analysis P1 Protein A P2 Protein B (interacting) P1->P2 Interaction BSOCOES BSOCOES permeates cell P3 Protein C (non-interacting) Crosslink Covalent Crosslink Formed BSOCOES->Crosslink Reacts with primary amines of A and B Isolation Isolation of Protein A Complex Crosslink->Isolation Identification Identification of Protein B Isolation->Identification via Mass Spectrometry

Caption: Logical flow of identifying protein interactions using BSOCOES.

Applications in Research and Drug Development

The ability of BSOCOES to capture protein-protein interactions within a living cell makes it a valuable tool for:

  • Mapping Protein Interaction Networks: Identifying the components of protein complexes in their native cellular environment.

  • Validating Drug Targets: Confirming the interaction of a drug target with its binding partners.

  • Studying Dynamic Signaling Pathways: Stabilizing transient protein interactions within a signaling cascade for subsequent analysis.

  • Structural Biology: Providing distance constraints for modeling the structure of protein complexes.

By providing a means to "freeze" molecular interactions as they occur in the cell, BSOCOES offers a powerful approach to elucidating the complex machinery of cellular life.

References

A Technical Guide to the Base-Cleavable Nature of the BSOCOES Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the BSOCOES [Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone] spacer arm, a homobifunctional crosslinking agent. BSOCOES is distinguished by its base-cleavable sulfone linkage, offering reversibility in crosslinking applications. This document details its chemical properties, mechanism of cleavage, and provides comprehensive experimental protocols for its use in protein crosslinking studies and its potential applications in drug delivery systems.

Introduction to BSOCOES

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker designed to covalently link molecules containing primary amines, such as proteins and peptides.[1] Its defining feature is a central sulfone group within its spacer arm, which can be cleaved under alkaline conditions.[1] This reversibility is highly advantageous in various proteomics and drug development applications, allowing for the separation of crosslinked species for analysis or the release of a therapeutic agent at a target site.

BSOCOES is a lipophilic, membrane-permeable molecule, making it suitable for both intracellular and intramembrane conjugation.[1] However, it is not water-soluble and requires dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1]

Table 1: Chemical and Physical Properties of BSOCOES

PropertyValueReference
Full Chemical Name This compound--INVALID-LINK--
Molecular Formula C14H16N2O12S[1]
Molecular Weight 436.36 g/mol [1]
Spacer Arm Length 13.0 Å[1]
Reactive Groups N-hydroxysuccinimide (NHS) ester (at both ends)[1]
Target Moiety Primary amines (-NH2)[1]
Solubility Insoluble in water; soluble in DMSO and DMF[1]
Membrane Permeability Permeable[1]

Mechanism of Base-Mediated Cleavage

The cleavage of the BSOCOES spacer arm proceeds via a β-elimination reaction under alkaline conditions.[] This well-established chemical transformation is initiated by the abstraction of a proton on the carbon alpha to the sulfone group. The resulting carbanion intermediate then facilitates the elimination of the sulfone as a leaving group, leading to the cleavage of the spacer arm.

The reaction is typically carried out at a high pH, with a standard protocol recommending pH 11.6 for 2 hours at 37°C to achieve efficient cleavage.[1]

G cluster_0 BSOCOES Crosslinked Conjugate cluster_1 Base-Mediated Cleavage (β-Elimination) cluster_2 Cleavage Products start Protein-NH-CO-O-CH2-CH2-SO2-CH2-CH2-O-CO-NH-Protein intermediate Carbanion Intermediate Formation (Proton Abstraction at α-carbon) start->intermediate OH- (High pH) cleavage Spacer Arm Cleavage intermediate->cleavage Electron Rearrangement product1 Released Protein 1 (Protein-NH-CO-O-CH=CH2) cleavage->product1 Product 1 product2 Released Protein 2 (HS-CH2-CH2-O-CO-NH-Protein) cleavage->product2 Product 2

Caption: Mechanism of BSOCOES cleavage.

Quantitative Analysis of Cleavage

While the standard conditions for BSOCOES cleavage are well-defined (pH 11.6, 2 hours, 37°C), the efficiency and kinetics of the reaction are dependent on factors such as pH, temperature, and buffer composition. For applications requiring precise control over cleavage, it is crucial to consider these parameters.

Table 2: BSOCOES Cleavage Conditions

ParameterRecommended ConditionNotesReference
pH 11.6High pH is required to facilitate the β-elimination reaction.[1]
Time 2 hoursIncubation time can be optimized based on the specific application.[1]
Temperature 37°CHigher temperatures can accelerate the reaction rate.[1]
Reagent NaOH or other suitable baseUsed to adjust the pH of the solution.[1]

Experimental Protocols

Protein Crosslinking with BSOCOES

This protocol provides a general guideline for crosslinking proteins in solution.

  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES, borate) at a pH between 7.2 and 8.0.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in DMSO or DMF to a final concentration of 10-25 mM.

  • Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample to achieve a 10-50 fold molar excess of the crosslinker over the protein.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove excess crosslinker and byproducts by dialysis or desalting.

Base-Cleavage of BSOCOES Crosslinked Conjugates

This protocol describes the cleavage of the BSOCOES spacer arm.

  • pH Adjustment: Increase the pH of the solution containing the crosslinked conjugate to 11.6 using a suitable base (e.g., NaOH).

  • Incubation: Incubate the solution for 2 hours at 37°C.

  • Neutralization and Purification: Neutralize the solution and desalt or dialyze the sample into an appropriate buffer for subsequent analysis.

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a BSOCOES crosslinked sample for analysis by mass spectrometry.

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein in a buffer containing 8 M urea.

    • Reduce disulfide bonds with 10 mM dithiothreitol (DTT) for 30 minutes at 37°C.

    • Alkylate cysteine residues with 20 mM iodoacetamide (IAA) for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to below 2 M.

    • Digest the protein with trypsin (or another suitable protease) at a 1:50 enzyme-to-protein ratio overnight at 37°C.

  • Cleavage of BSOCOES (Optional): If analyzing the cleaved products, perform the base-cleavage protocol (Section 4.2) at this stage.

  • Desalting: Desalt the peptide mixture using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Crosslinking cluster_1 Cleavage cluster_2 MS Sample Prep p1 Prepare Protein Sample (Amine-free buffer, pH 7.2-8.0) p2 Prepare BSOCOES Stock (10-25 mM in DMSO/DMF) p1->p2 Add BSOCOES p3 Incubate (30 min RT or 2h on ice) p2->p3 p4 Quench Reaction (Tris-HCl) p3->p4 c1 Adjust pH to 11.6 p4->c1 Cleavage Path ms1 Denature, Reduce, Alkylate p4->ms1 Direct Analysis Path c2 Incubate (2h at 37°C) c1->c2 c3 Neutralize & Purify c2->c3 c3->ms1 ms2 Tryptic Digestion ms1->ms2 ms3 Desalt (C18) ms2->ms3 ms4 LC-MS/MS Analysis ms3->ms4

Caption: Experimental workflow for BSOCOES.

Applications in Research and Drug Development

The base-cleavable nature of the BSOCOES spacer arm makes it a valuable tool in several areas:

  • Proteomics: In protein-protein interaction studies, BSOCOES can be used to trap interacting partners. The subsequent cleavage of the crosslinker allows for the identification of the individual proteins by mass spectrometry, simplifying data analysis.

  • Drug Delivery: BSOCOES can be incorporated as a linker in antibody-drug conjugates (ADCs). The stability of the linker at physiological pH and its cleavage under specific conditions could potentially be exploited for targeted drug release. While the high pH required for cleavage is not physiological, the principle of a triggerable linker is a key concept in ADC design.[] Further development of linkers that cleave under milder, more biologically relevant conditions is an active area of research.[3]

Conclusion

The BSOCOES spacer arm offers a reliable and reversible method for crosslinking primary amines. Its base-cleavable nature, proceeding through a β-elimination mechanism, provides researchers with the flexibility to undo the crosslinking for analytical purposes or for the controlled release of conjugated molecules. While a lack of detailed public data on its cleavage kinetics necessitates empirical optimization for specific applications, the protocols and principles outlined in this guide provide a solid foundation for the successful implementation of BSOCOES in a variety of research and development settings.

References

An In-Depth Technical Guide to the Homobifunctional NHS Ester Reactive Groups of BSOCOES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional crosslinking agent. It details the chemistry of its N-hydroxysuccinimide (NHS) ester reactive groups, experimental protocols for its application, and its utility in studying protein-protein interactions, particularly within signaling pathways.

Core Principles of BSOCOES and its NHS Ester Reactive Groups

BSOCOES is a chemical crosslinker used to covalently link proteins or other molecules that possess primary amines.[1] As a homobifunctional reagent, it has two identical NHS ester reactive groups located at either end of a spacer arm.[2] This symmetrical structure allows for the straightforward crosslinking of interacting molecules.

The key features of BSOCOES are:

  • Amine Reactivity: The NHS ester groups of BSOCOES react specifically with primary amines (-NH₂), which are predominantly found on the N-terminus of proteins and the side chain of lysine residues.[1][3] This reaction forms a stable amide bond, covalently linking the target molecules.[4]

  • Membrane Permeability: BSOCOES is a lipophilic molecule that can permeate cell membranes, making it suitable for crosslinking intracellular and intramembrane proteins.[1][3]

  • Cleavable Spacer Arm: A distinguishing feature of BSOCOES is its sulfone-containing spacer arm, which has a length of 13.0 Å.[5][6] This spacer arm can be cleaved under alkaline conditions (pH 11.6), allowing for the reversal of the crosslink and the separation of the linked molecules for downstream analysis.[3]

  • Solubility: BSOCOES is not water-soluble and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use.[3]

The Chemistry of the NHS Ester Reaction

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[]

A critical factor influencing the efficiency of this reaction is pH. The reaction is most efficient in the pH range of 7.2 to 8.5.[4] At this pH, a sufficient concentration of the primary amines are deprotonated and thus nucleophilic. However, a competing reaction, the hydrolysis of the NHS ester, also occurs and its rate increases with pH.[3][5] This hydrolysis reaction inactivates the crosslinker by converting the NHS ester to a non-reactive carboxyl group. Therefore, careful control of the reaction pH and time is crucial for successful crosslinking.

Quantitative Data

PropertyValue
Molecular Weight 436.35 g/mol [6]
Spacer Arm Length 13.0 Å[6]
Reactivity Primary amines (-NH₂)[6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF)[3][6]
Cleavability Cleavable by base (e.g., pH 11.6)[3][6]
Membrane Permeability Permeable[3][6]
NHS Ester Half-life The half-life of NHS esters is highly pH-dependent. While specific data for BSOCOES is not available, the following general values for NHS esters provide a useful guideline: • pH 7.0: 4-5 hours • pH 8.0: 1 hour • pH 8.6: 10 minutes[5]

Experimental Protocols

The following are detailed methodologies for the use of BSOCOES in protein crosslinking experiments.

In-Solution Protein Crosslinking

This protocol is suitable for crosslinking purified proteins or protein complexes in a cell-free environment.

Materials:

  • BSOCOES (desiccated)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffer at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Protein sample in conjugation buffer

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration.

  • Prepare BSOCOES Solution: Equilibrate the vial of BSOCOES to room temperature before opening to prevent moisture condensation. Dissolve the BSOCOES in anhydrous DMSO or DMF to a stock concentration of 10-25 mM immediately before use.

  • Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample. The final concentration of BSOCOES should be in a 10- to 50-fold molar excess over the protein concentration. The optimal molar excess will depend on the protein concentration and the number of available primary amines.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically for each system.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will react with any excess BSOCOES.

  • Removal of Excess Reagent: Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Intracellular Crosslinking

This protocol is designed for crosslinking proteins within living cells, taking advantage of the membrane permeability of BSOCOES.[3]

Materials:

  • Cells in culture

  • Cold PBS or other amine-free buffer

  • BSOCOES (desiccated)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Procedure:

  • Cell Preparation: Wash the cells with cold PBS to remove any amine-containing culture media.

  • Prepare BSOCOES Solution: Equilibrate the vial of BSOCOES to room temperature. Dissolve the BSOCOES in anhydrous DMSO or DMF to a stock concentration of 10-25 mM immediately before use.

  • Crosslinking Reaction: Add the BSOCOES stock solution directly to the cells in PBS to a final concentration of 1-2 mM.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at room temperature or at 4°C. The optimal conditions should be determined for the specific cell type and target proteins.

  • Quenching: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes. Alternatively, the cells can be washed with the Quenching Solution.

  • Cell Lysis and Analysis: After quenching, the cells can be lysed using standard protocols for subsequent analysis of the crosslinked protein complexes by SDS-PAGE, western blotting, or mass spectrometry.

Cleavage of BSOCOES Crosslinks

The sulfone bond in the BSOCOES spacer arm can be cleaved to release the crosslinked proteins.[3]

Procedure:

  • Adjust pH: Increase the pH of the solution containing the crosslinked protein to 11.6 using a strong base like NaOH.

  • Incubation: Incubate the sample for 2 hours at 37°C.

  • Neutralization: Neutralize the sample by adding a suitable buffer.

  • Analysis: The cleaved proteins can then be analyzed by methods such as SDS-PAGE to confirm the reversal of the crosslink.

Visualizations

BSOCOES Reaction with Primary Amines

Experimental_Workflow A Prepare Protein Sample in Amine-Free Buffer C Add BSOCOES to Protein Sample A->C B Dissolve BSOCOES in Anhydrous DMSO/DMF B->C D Incubate (30 min RT or 2h on ice) C->D E Quench Reaction with Tris or Glycine D->E F Remove Excess Reagent (Dialysis/Desalting) E->F G Analyze Crosslinked Product (SDS-PAGE, MS) F->G Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates BSOCOES BSOCOES (Crosslinker) BSOCOES->IR crosslinks receptor subunits or receptor-interacting proteins BSOCOES->IRS PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates

References

Navigating the Stability of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker widely utilized in bioconjugation, polymer chemistry, and drug delivery systems. Its utility stems from its ability to react with primary amines to form stable amide bonds and a base-cleavable sulfone linker, allowing for the reversible crosslinking of molecules. However, the inherent reactivity of the NHS ester groups also makes BSOCOES susceptible to degradation, primarily through hydrolysis. This technical guide provides a comprehensive overview of the storage, stability, and handling of BSOCOES, including detailed experimental protocols for stability assessment and visualization of degradation pathways.

Chemical and Physical Properties

A clear understanding of the fundamental properties of BSOCOES is essential for its proper handling and application.

PropertyValueCitations
Synonyms BSOCOES, Bis[2-(N-succinimidyloxycarbonyloxy)ethyl]sulfone[1]
CAS Number 57683-72-4[2]
Molecular Formula C14H16N2O12S[1]
Molecular Weight 436.35 g/mol [1]
Appearance White to off-white solid[2]
Solubility Insoluble in water; soluble in organic solvents such as DMSO and DMF.[3]
Reactivity Reacts with primary amines.[3]
Cleavability The sulfone linker is cleavable under basic conditions (e.g., pH 11.6, 2 hours, 37°C).[3]

Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of BSOCOES.

Recommended Storage Conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Moisture: BSOCOES is moisture-sensitive. It should be stored in a tightly sealed container with a desiccant.

  • Light: Protect from light.

Handling:

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Due to its water insolubility, BSOCOES should be dissolved in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.

  • Stock solutions in DMSO or DMF are not recommended for long-term storage as these solvents are hygroscopic and the absorbed moisture can lead to the hydrolysis of the NHS ester.

Stability Profile

The stability of BSOCOES is primarily influenced by the hydrolysis of its NHS ester groups, a reaction that is highly dependent on pH and temperature.

Hydrolytic Stability of NHS Esters

The hydrolysis of the NHS ester is a competing reaction to the desired aminolysis (reaction with a primary amine). This hydrolytic degradation renders the crosslinker inactive.

dot

Caption: Competing reactions of BSOCOES: Aminolysis vs. Hydrolysis.

The rate of hydrolysis increases significantly with increasing pH. The table below provides generalized half-life data for NHS esters at various pH values and temperatures. Note: This is general data for NHS esters and may not represent the exact values for BSOCOES.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004 - 5 hours
8.04~ 1 hour
8.64~ 10 minutes
Degradation Pathways

BSOCOES has two primary points of degradation: the hydrolysis of the two NHS ester groups and the cleavage of the central sulfone linker under basic conditions.

dot

BSOCOES_Degradation cluster_hydrolysis NHS Ester Hydrolysis (pH dependent) cluster_cleavage Sulfone Linker Cleavage (High pH) BSOCOES This compound (Active) Intermediate Mono-hydrolyzed Intermediate BSOCOES->Intermediate + H2O - NHS Diacid Di-carboxylic Acid Derivative (Inactive for crosslinking) Intermediate->Diacid + H2O - NHS Cleaved_Product Cleaved Fragments Diacid->Cleaved_Product pH > 11 HPLC_Workflow start Start: BSOCOES Sample prep Prepare Sample (Dissolve in anhydrous DMSO/ACN) start->prep hplc Inject into HPLC System prep->hplc detect UV Detection (260 nm) hplc->detect chromatogram Generate Chromatogram detect->chromatogram analysis Data Analysis: - Identify Peaks - Calculate Purity - Quantify Degradants chromatogram->analysis report Report Results analysis->report

References

An In-Depth Technical Guide to Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional crosslinking agent. It details its chemical properties, synonyms, and applications in studying protein-protein interactions, a critical aspect of cellular signaling and drug target identification.

Core Concepts and Synonyms

This compound, commonly known by its acronym BSOCOES, is a chemical reagent used to covalently link proteins or other molecules that are in close proximity. It is particularly valuable for capturing transient or weak protein-protein interactions within their native cellular environment.

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. This means it has two identical reactive groups (NHS esters) that target primary amines (-NH2), which are readily available on the surface of proteins, primarily on lysine residues and the N-terminus. The spacer arm connecting the two reactive ends is cleavable under alkaline conditions, allowing for the reversal of the crosslink, which is advantageous for downstream analysis.

A variety of synonyms and identifiers are used for BSOCOES in scientific literature and commercial products.

Identifier Type Identifier
Common Abbreviation BSOCOES
Systematic Name This compound
Alternative Systematic Name 1 1,1'-[Sulfonylbis(2,1-ethanediyloxycarbonyloxy)]bis-2,5-pyrrolidinedione
Alternative Systematic Name 2 2,5-Pyrrolidinedione, 1,1′-[sulfonylbis(2,1-ethanediyloxycarbonyloxy)]bis-
CAS Number 57683-72-4
NSC Number 338309

Physicochemical and Reactive Properties

The utility of BSOCOES as a crosslinker is defined by its specific chemical and physical characteristics.

Property Value Significance for Researchers
Molecular Weight 436.35 g/mol Essential for calculating molar excess in crosslinking reactions.
Molecular Formula C₁₄H₁₆N₂O₁₂SDefines the elemental composition of the molecule.
Spacer Arm Length 13.0 ÅThe distance spanned by the crosslinker, crucial for targeting interactions within a specific range.
Reactivity Primary amines (-NH₂)Targets lysine residues and N-termini of proteins.
Solubility Insoluble in water; Soluble in organic solvents (DMSO, DMF)Requires dissolution in an organic solvent before addition to aqueous reaction buffers.
Membrane Permeability PermeableAllows for intracellular and intramembrane crosslinking in living cells.[1]
Cleavability Base-cleavable (pH > 11.6)The sulfone bond in the spacer arm can be cleaved to reverse the crosslink.[1]

Experimental Protocols

The following are detailed methodologies for the use of BSOCOES in protein crosslinking studies.

In-Solution Protein Crosslinking

This protocol is suitable for purified proteins in a buffered solution.

Materials:

  • BSOCOES

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Protein sample of interest

Procedure:

  • Equilibrate the vial of BSOCOES to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of BSOCOES (e.g., 10-25 mM) in anhydrous DMSO or DMF immediately before use.

  • Add the BSOCOES stock solution to the protein sample in the conjugation buffer to achieve a final concentration that is a 10- to 50-fold molar excess over the protein concentration.

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes. This step neutralizes any unreacted BSOCOES.

  • Proceed with downstream analysis, such as SDS-PAGE, to identify crosslinked protein complexes. If necessary, remove excess crosslinker and byproducts by dialysis or desalting.

Intracellular and Intercellular Crosslinking

This protocol is designed for use with live cells to capture protein interactions in their native environment.

Materials:

  • BSOCOES

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS) or other amine-free buffer

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cultured cells

Procedure:

  • Wash the cells with cold PBS to remove any amine-containing media.

  • Equilibrate the vial of BSOCOES to room temperature before opening.

  • Prepare a fresh stock solution of BSOCOES (e.g., 10-25 mM) in anhydrous DMSO or DMF.

  • Add the BSOCOES stock solution to the cells to a final concentration of 1-2 mM.

  • Incubate the cells for 30 minutes to 2 hours at room temperature or 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Lyse the cells and proceed with immunoprecipitation or other affinity purification methods to isolate the crosslinked complexes for analysis by mass spectrometry or Western blotting.

Cleavage of BSOCOES Crosslinks

This protocol allows for the reversal of the crosslinks to facilitate the analysis of individual protein components.

Materials:

  • Crosslinked protein sample

  • Sodium Hydroxide (NaOH) or other suitable base

  • Neutralizing buffer

Procedure:

  • Adjust the pH of the sample containing the BSOCOES-crosslinked proteins to 11.6 using NaOH.

  • Incubate the sample at 37°C for 2 hours.

  • Neutralize the sample with an appropriate buffer.

  • The individual protein components can now be analyzed by methods such as 2D-gel electrophoresis or mass spectrometry.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental processes involving BSOCOES.

BSOCOES_Crosslinking_Workflow cluster_crosslinking Intracellular Crosslinking cluster_analysis Analysis of Crosslinked Proteins start Live Cells add_bsocoes Add BSOCOES (Membrane Permeable) start->add_bsocoes incubation Incubate (30 min - 2 hr) add_bsocoes->incubation quench Quench Reaction (e.g., Tris buffer) incubation->quench lysis Cell Lysis quench->lysis affinity_purification Affinity Purification (e.g., Immunoprecipitation) lysis->affinity_purification sds_page SDS-PAGE affinity_purification->sds_page mass_spec Mass Spectrometry sds_page->mass_spec Identify Interacting Proteins

Workflow for Identifying Protein-Protein Interactions Using BSOCOES.

BSOCOES_Cleavage_Workflow cluster_cleavage Reversal of Crosslinks cluster_analysis Analysis of Individual Proteins start Crosslinked Protein Complex add_base Adjust to pH 11.6 (e.g., NaOH) start->add_base incubation Incubate at 37°C (2 hours) add_base->incubation cleaved Cleaved Proteins incubation->cleaved analysis 2D-PAGE or Mass Spectrometry cleaved->analysis

Workflow for the Base-Mediated Cleavage of BSOCOES Crosslinks.

Applications in Research and Drug Development

BSOCOES has been instrumental in various research applications, particularly in the mapping of protein complexes on the cell surface. For instance, it was used to elucidate the arrangement of polypeptide antigens on the surface of lymphocytes.[2] The ability to capture interactions in a cellular context makes BSOCOES a powerful tool for:

  • Identifying components of signaling pathways: By crosslinking a receptor to its downstream effectors upon stimulation.

  • Validating drug targets: Confirming the interaction of a potential drug with its intended protein target and identifying off-target interactions.

  • Structural biology: Providing distance constraints for the computational modeling of protein complexes.

The information gathered from BSOCOES-mediated crosslinking studies can provide critical insights into disease mechanisms and aid in the rational design of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) in Protein Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional, amine-reactive, and base-cleavable crosslinker, for the study of protein-protein interactions. BSOCOES is a valuable tool for capturing transient and stable protein interactions both in vitro and in vivo.[1] Its membrane permeability allows for intracellular crosslinking, making it suitable for a wide range of applications in cellular biology and drug development.[1]

Chemical Properties and Mechanism of Action

BSOCOES contains two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13 Å spacer arm.[2] These NHS esters react specifically with primary amines (–NH2), such as the N-terminus of polypeptides and the ε-amine of lysine residues, to form stable amide bonds.[1] The reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][3] A key feature of BSOCOES is the presence of a sulfone group in its spacer arm, which allows for the cleavage of the crosslink under mild alkaline conditions (pH 11.6), enabling the release of crosslinked proteins for downstream analysis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for successful protein crosslinking using BSOCOES. Optimal conditions may vary depending on the specific proteins and experimental goals, and empirical optimization is recommended.

Table 1: BSOCOES Reagent and Reaction Properties

PropertyValueReference
Molecular Weight436.35 g/mol [2]
Spacer Arm Length13 Å[2]
Reactive TowardPrimary Amines[2]
Membrane PermeableYes[2]
Water SolubleNo[2]
CleavableYes (Base)[2]
Optimal Reaction pH7.2 - 8.5[1][3]
Cleavage ConditionpH 11.6, 37°C, 2 hours[1]

Table 2: Recommended Reaction Conditions for Protein Crosslinking

ParameterIn-Solution CrosslinkingIn-Cell CrosslinkingReference
BSOCOES Concentration
Molar Excess (Crosslinker:Protein)10-50 foldN/A[1]
Final Concentration0.25 - 5.0 mM1 - 2 mM[1]
Incubation
TemperatureRoom Temperature or 4°C (on ice)Room Temperature or 4°C[1]
Duration30 minutes (RT) or 2 hours (4°C)30 minutes - 2 hours[1]
Quenching
Quenching Reagent1M Tris or Glycine1M Tris or Glycine[1][4]
Final Concentration20 - 50 mM20 - 50 mM[1]
Incubation Time15 minutes15 minutes[1]

Experimental Protocols

In-Solution Crosslinking of Purified Proteins

This protocol is suitable for studying interactions between purified proteins.

Materials:

  • BSOCOES

  • Anhydrous DMSO or DMF

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Dialysis or desalting columns

Procedure:

  • Equilibrate the BSOCOES vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10-25 mM stock solution of BSOCOES in anhydrous DMSO or DMF.[1]

  • Add the BSOCOES stock solution to the protein sample to achieve a final concentration that is a 10- to 50-fold molar excess over the protein concentration.[1] The final concentration of the organic solvent should not exceed 10% to maintain protein functionality.[1]

  • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]

  • Remove excess crosslinker and byproducts by dialysis or using a desalting column.

  • The crosslinked sample is now ready for analysis (e.g., SDS-PAGE, mass spectrometry).

In Vivo Crosslinking of Proteins in Cultured Cells

This protocol allows for the capture of protein interactions within their native cellular environment.

Materials:

  • BSOCOES

  • Anhydrous DMSO or DMF

  • Cultured cells (adherent or in suspension)

  • Phosphate-Buffered Saline (PBS) or other amine-free buffer

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Wash the cells twice with ice-cold PBS to remove any amine-containing media.

  • Resuspend or cover the cells with PBS.

  • Equilibrate the BSOCOES vial to room temperature before opening.

  • Prepare a fresh 10-25 mM stock solution of BSOCOES in anhydrous DMSO or DMF.[1]

  • Add the BSOCOES stock solution directly to the cells to a final concentration of 1-2 mM.[1]

  • Incubate for 30 minutes to 2 hours at room temperature or 4°C.[1] The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Harvest the cells by centrifugation.

  • Lyse the cells using a suitable lysis buffer for subsequent analysis of the crosslinked proteins by immunoprecipitation, Western blotting, or mass spectrometry.

Cleavage of BSOCOES Crosslinks

This protocol describes the reversal of the crosslinking to separate the interacting proteins.

Materials:

  • Crosslinked protein sample

  • NaOH or other suitable base

  • Buffer for subsequent analysis

Procedure:

  • Adjust the pH of the solution containing the crosslinked protein to 11.6 with NaOH.[1]

  • Incubate the sample for 2 hours at 37°C.[1]

  • Neutralize the sample and desalt or dialyze it into an appropriate buffer for further analysis.[1]

Visualizations

Chemical Reaction of BSOCOES

cluster_reactants Reactants cluster_product Product BSOCOES BSOCOES (NHS-Ester) Crosslinked_Proteins Crosslinked Proteins (Stable Amide Bond) BSOCOES->Crosslinked_Proteins Reacts with Protein1 Protein 1 (Primary Amine) Protein1->Crosslinked_Proteins Protein2 Protein 2 (Primary Amine) Protein2->Crosslinked_Proteins

Caption: Chemical reaction of BSOCOES with primary amines on two proteins.

Experimental Workflow for Protein-Protein Interaction Studies

cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_cleavage Optional Cleavage Cell_Culture Cell Culture / Protein Purification Wash Wash with Amine-Free Buffer Cell_Culture->Wash Add_BSOCOES Add BSOCOES Wash->Add_BSOCOES Incubate Incubate Add_BSOCOES->Incubate Quench Quench Reaction Incubate->Quench Cell_Lysis Cell Lysis (for in vivo) Quench->Cell_Lysis Purification Purification / Enrichment Cell_Lysis->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec Base_Cleavage Base-Mediated Cleavage SDS_PAGE->Base_Cleavage Analysis_Cleaved Analysis of Cleaved Products Base_Cleavage->Analysis_Cleaved

Caption: General workflow for protein interaction analysis using BSOCOES.

Representative Signaling Pathway Investigation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binds Protein_A Protein A Receptor->Protein_A Activates Protein_B Protein B Protein_A->Protein_B Interacts with (Capture with BSOCOES) Cellular_Response Cellular Response Protein_B->Cellular_Response Leads to

Caption: Simplified signaling pathway amenable to crosslinking studies.

References

Application Notes and Protocols for Studying Protein-Protein Interactions with BSOCOES

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a membrane-permeable and base-cleavable crosslinker, for the investigation of protein-protein interactions (PPIs). The protocols outlined below are designed to assist researchers in stabilizing both transient and stable protein complexes in various experimental settings, facilitating their identification and characterization.

Principle of BSOCOES Technology

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The NHS ester groups at both ends of the molecule react with primary amines (–NH₂) found in the side chains of lysine residues and at the N-terminus of proteins, forming stable amide bonds.[1] This reaction covalently links proteins that are in close proximity, effectively "trapping" the interaction.

A key feature of BSOCOES is its spacer arm, which contains a sulfone group. This allows for the cleavage of the crosslink under mild alkaline conditions (pH 11.6), enabling the separation of the crosslinked proteins for downstream analysis.[1] Furthermore, BSOCOES is lipophilic, allowing it to permeate cell membranes and crosslink intracellular and intramembrane proteins.[1]

Applications in Protein-Protein Interaction Studies

BSOCOES is a valuable tool for:

  • Identifying novel protein-protein interactions: By stabilizing weak or transient interactions, BSOCOES allows for their capture and subsequent identification through techniques like immunoprecipitation and mass spectrometry.

  • Mapping the topology of protein complexes: The fixed distance of the BSOCOES spacer arm provides spatial constraints that can help elucidate the arrangement of subunits within a protein complex.

  • Studying the dynamics of protein interactions: BSOCOES can be used to "freeze" interactions at specific time points or under different cellular conditions, providing snapshots of dynamic cellular processes.

  • Confirming interactions discovered by other methods: BSOCOES can be used to validate putative interactions identified through techniques such as yeast two-hybrid or co-immunoprecipitation.

Data Presentation: Example of BSOCOES Application

The following table summarizes the results from a study by Zarling et al. (1980), where BSOCOES was used to map the nearest neighbors of lymphocyte surface polypeptides. This demonstrates the type of data that can be obtained using this crosslinking technology.

Identified Protein Complex Method of Identification Constituent Polypeptides (Molecular Weight) Reference
R-MLV gp70 Homodimer2D SDS-PAGETwo 70,000-dalton polypeptides[Zarling et al., 1980][2]
R-MLV gp70 Homotrimer2D SDS-PAGEThree 70,000-dalton polypeptides[Zarling et al., 1980][2]
H-2b Antigen Complex2D SDS-PAGEOne 46,000-dalton heavy chain and one 12,000-dalton light chain[Zarling et al., 1980][2]

Experimental Protocols

Protocol 1: In-Solution Crosslinking of Purified Proteins

This protocol is suitable for studying the interaction between purified proteins.

Materials:

  • BSOCOES (store desiccated at 4°C)

  • Anhydrous DMSO or DMF

  • Protein samples in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0

  • Quenching solution (1M Tris-HCl, pH 7.5)

Procedure:

  • Equilibrate BSOCOES: Allow the vial of BSOCOES to come to room temperature before opening to prevent moisture condensation.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample to achieve a final concentration that is 10- to 50-fold molar excess over the protein concentration.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Downstream Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, immunoprecipitation, or mass spectrometry. Excess crosslinker can be removed by dialysis or desalting if necessary.[1]

Protocol 2: In-Cell Crosslinking of Proteins

This protocol is designed for studying protein interactions within living cells.

Materials:

  • BSOCOES (store desiccated at 4°C)

  • Anhydrous DMSO or DMF

  • Cultured cells (adherent or in suspension)

  • Amine-free buffer (e.g., PBS)

  • Quenching solution (1M Tris-HCl, pH 7.5) or cold PBS containing 20-50 mM Tris

Procedure:

  • Cell Preparation: Wash the cells with cold, amine-free buffer to remove any traces of amine-containing culture media.

  • Equilibrate BSOCOES: Allow the vial of BSOCOES to come to room temperature before opening.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Crosslinking Reaction: Add the BSOCOES stock solution directly to the cells in the amine-free buffer to a final concentration of 1-2 mM.

  • Incubation: Incubate the cells for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically.

  • Quenching: Terminate the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes. Alternatively, the cells can be washed with a cold buffer containing the quenching solution.

  • Cell Lysis and Analysis: After quenching, the cells can be lysed using standard protocols for subsequent immunoprecipitation, SDS-PAGE, and mass spectrometry analysis.

Protocol 3: Cleavage of BSOCOES Crosslinks

This protocol describes how to reverse the crosslinking to separate the interacting proteins.

Materials:

  • Crosslinked protein sample

  • NaOH solution

Procedure:

  • Adjust pH: Increase the pH of the solution containing the crosslinked protein sample to 11.6 using NaOH.

  • Incubation: Incubate the sample at 37°C for 2 hours.

  • Neutralization and Analysis: Neutralize the sample with an appropriate buffer for subsequent analysis, such as 2D-SDS-PAGE or mass spectrometry. The sample can be desalted or dialyzed if necessary.[1]

Visualizations

Experimental Workflow

BSOCOES_Workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_cleavage Cleavage (Optional) start Purified Proteins or Cultured Cells add_bsocoes Add BSOCOES start->add_bsocoes incubate Incubate add_bsocoes->incubate quench Quench Reaction incubate->quench lysis_ip Cell Lysis & Immunoprecipitation (Optional) quench->lysis_ip sds_page SDS-PAGE lysis_ip->sds_page mass_spec Mass Spectrometry sds_page->mass_spec cleave Base Cleavage (pH 11.6) sds_page->cleave data_analysis Data Analysis & Interaction Mapping mass_spec->data_analysis analysis_2d 2D-SDS-PAGE cleave->analysis_2d

Caption: General experimental workflow for PPI studies using BSOCOES.

Signaling Pathway Example

nAChR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol nAChR nAChR CaMK CaMK nAChR->CaMK Ca2+ influx activates PI3K PI3K nAChR->PI3K Activates Neuroprotection Neuroprotection CaMK->Neuroprotection Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Bcl2->Neuroprotection Acetylcholine Acetylcholine Acetylcholine->nAChR Binds

Caption: Simplified nicotinic acetylcholine receptor (nAChR) signaling pathway.

References

Application of BSOCOES in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug.[1][2][3] The linker molecule that connects the antibody and the payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile.[4][5] BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that can be employed in the development of ADCs.[6][7] Its key feature is the presence of a sulfone bond in its spacer arm, which can be cleaved under alkaline conditions, offering a potential mechanism for drug release.[6]

This document provides detailed application notes and protocols for the conceptual use of BSOCOES in the development of ADCs. It is intended for researchers and scientists in the field of drug development.

Chemical Properties of BSOCOES

BSOCOES is a membrane-permeable, homobifunctional crosslinker that reacts with primary amines.[6][8] Key properties are summarized in the table below.

PropertyValueReference
Full Name This compound[8]
Molecular Weight 436.35 g/mol [7][8]
Spacer Arm Length 13 Å[8]
Reactive Groups N-hydroxysuccinimide (NHS) esters[6][7]
Reactivity Target Primary amines (-NH2)[6][8]
Cleavability Base-cleavable (pH 11.6)[6]
Solubility Not water-soluble; dissolve in organic solvent (e.g., DMSO, DMF)[6]
Permeability Membrane permeable[6][8]

Conceptual Application in ADC Development

BSOCOES can be utilized to conjugate a cytotoxic drug (payload) containing a primary amine to the lysine residues on a monoclonal antibody. The resulting ADC would carry the payload to the target cancer cell. Following internalization, the payload could be released by a change in pH, although the high pH required for BSOCOES cleavage is not physiologically typical for endosomal or lysosomal compartments. Therefore, this application note proposes a research and development context where this specific cleavage chemistry might be explored for novel ADC designs or for in vitro studies.

The general workflow for creating an ADC with BSOCOES involves a two-step process:

  • Payload-Linker Conjugation: The payload containing a primary amine is first reacted with BSOCOES.

  • ADC Formation: The resulting payload-linker complex is then conjugated to the monoclonal antibody.

Experimental Protocols

The following are detailed, conceptual protocols for the use of BSOCOES in ADC development.

Protocol 1: Conjugation of BSOCOES to an Amine-Containing Payload

This protocol describes the reaction of BSOCOES with a payload that has a primary amine functional group.

Materials:

  • BSOCOES

  • Amine-containing cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reaction tubes

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of BSOCOES to room temperature before opening.[6]

    • Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[6]

    • Dissolve the amine-containing payload in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved BSOCOES to the payload solution.[6] The final concentration of the organic solvent should not exceed 10% (v/v).[6]

    • Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.[6]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification:

    • Purify the payload-BSOCOES conjugate from excess reagents and byproducts using a suitable method such as reverse-phase HPLC.

    • Characterize the purified conjugate by mass spectrometry to confirm the identity and purity.

Protocol 2: Conjugation of Payload-BSOCOES to a Monoclonal Antibody

This protocol outlines the conjugation of the purified payload-BSOCOES complex to the lysine residues of a monoclonal antibody.

Materials:

  • Purified payload-BSOCOES conjugate

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or Size-Exclusion Chromatography)

  • Reaction tubes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS at a pH between 7.2 and 8.0.

    • Adjust the antibody concentration to 1-10 mg/mL.[7]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the payload-BSOCOES conjugate solution to the antibody solution.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[6]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[6]

    • Incubate for 15 minutes at room temperature.[6]

  • Purification of the ADC:

    • Remove unreacted payload-BSOCOES conjugate and other small molecules using a desalting column or size-exclusion chromatography.

    • The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Base-Cleavage of the BSOCOES Linker (for analytical purposes)

This protocol describes the cleavage of the BSOCOES linker for in vitro analysis.

Materials:

  • BSOCOES-linked ADC

  • 1 M NaOH

  • Desalting column or dialysis equipment

Procedure:

  • Increase the pH of the solution containing the BSOCOES conjugate to 11.6 with NaOH.[6]

  • Incubate for 2 hours at 37°C.[6]

  • Desalt or dialyze the sample into an appropriate buffer for subsequent analysis.[6]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the characterization of a BSOCOES-based ADC.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), Mass SpectrometryA distribution of species with varying DAR values. An average DAR of 2-4 is often desired.
ADC Concentration UV-Vis Spectroscopy (A280)Determine the final concentration of the purified ADC.
Aggregation Level Size-Exclusion Chromatography (SEC)>95% monomeric species is typically desired.
In Vitro Cytotoxicity (IC50) Cell-based viability assays (e.g., MTT, CellTiter-Glo)The ADC should show potent cytotoxicity to target cells and significantly less toxicity to non-target cells.
Binding Affinity (KD) ELISA, Surface Plasmon Resonance (SPR)The binding affinity of the ADC to its target antigen should be comparable to the unconjugated antibody.
In Vitro Linker Stability Incubation in plasma followed by HPLC or MS analysisThe linker should demonstrate high stability in plasma with minimal premature drug release.

Visualizations

Experimental Workflow for BSOCOES-based ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: ADC Formation cluster_step3 Step 3: Purification & Characterization Payload Amine-containing Payload Conjugate Payload-BSOCOES Conjugate Payload->Conjugate + BSOCOES (pH 7.2-8.0) BSOCOES BSOCOES ADC Antibody-Drug Conjugate (ADC) Conjugate->ADC + Antibody (pH 7.2-8.0) Antibody Monoclonal Antibody Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Affinity, etc.) Purification->Characterization

Caption: Workflow for the synthesis of an ADC using BSOCOES.

General Mechanism of Action for an Antibody-Drug Conjugate

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Apoptosis 4. Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate.

References

Application Note: Reversible Crosslinking of Primary Amines with BSOCOES

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker used for the covalent conjugation of molecules containing primary amines, such as proteins and peptides.[1] A key feature of BSOCOES is the presence of a sulfone bond within its spacer arm, which allows for the cleavage of the crosslink under alkaline conditions, rendering the crosslinking reversible.[1] This characteristic is particularly advantageous for applications requiring the recovery of interacting partners after crosslinking, such as in protein-protein interaction studies. BSOCOES is a membrane-permeable crosslinker due to its lipophilic nature, making it suitable for both intracellular and extracellular crosslinking.[1]

Mechanism of Action

The NHS ester groups at both ends of the BSOCOES molecule react with primary amines (α-amino groups at the N-termini and ε-amino groups of lysine residues) to form stable amide bonds.[1][2] This reaction occurs optimally at a pH range of 7.2-8.5.[1] The reversal of the crosslink is achieved by increasing the pH to 11.6, which cleaves the sulfone-containing spacer arm.[1]

Applications

  • Studying protein-protein interactions.

  • Conjugating radiolabeled ligands to cell surface receptors.[1]

  • Immobilizing proteins onto surfaces for assays.[3]

  • Preparing antibody-drug conjugates (ADCs).[4][5]

Quantitative Data Summary

The efficiency of crosslinking and reversal can be influenced by various factors including reagent concentrations, incubation time, and temperature. The following tables provide a summary of typical reaction parameters.

Table 1: BSOCOES Properties and Reaction Conditions

ParameterValueReference
Molecular Weight436.35 g/mol [6]
Spacer Arm Length13.0 Å[6]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester[1]
Target Functional GroupPrimary Amines (-NH₂)[1][6]
Recommended Reaction pH7.2 - 8.5[1]
SolubilityInsoluble in water; Soluble in organic solvents (DMSO, DMF)[1][6]
Membrane PermeabilityYes[1][6]

Table 2: Recommended Protocol Parameters

StepParameterIn-Solution CrosslinkingCell Surface CrosslinkingReference
Crosslinking BSOCOES Concentration10-50 fold molar excess over protein1-2 mM[1]
Incubation Time30 min at RT or 2 hours on ice0.5 - 2 hours at RT or 4°C[1]
Quenching Solution20-50 mM Tris or Glycine20-50 mM Tris or Glycine[1]
Reversal pH11.6 (with NaOH)11.6 (with NaOH)[1]
Incubation Time2 hours2 hours[1]
Temperature37°C37°C[1]

Experimental Protocols

Materials

  • BSOCOES crosslinker

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).[1][7]

  • Quenching Buffer: 1M Tris or 1M Glycine, pH 7.5

  • Protein sample in a suitable amine-free buffer

  • Desalting column or dialysis equipment

Protocol 1: Reversible Crosslinking of Proteins in Solution

  • Sample Preparation: Prepare the protein sample in the chosen conjugation buffer.

  • BSOCOES Preparation: Allow the vial of BSOCOES to equilibrate to room temperature before opening. Immediately before use, dissolve BSOCOES in DMSO or DMF to a stock concentration of 10-25 mM.[1]

  • Crosslinking Reaction: Add the dissolved BSOCOES to the protein sample to achieve a final concentration that is 10-50 times the molar concentration of the protein.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]

  • Removal of Excess Reagent (Optional): Excess non-reacted crosslinker and byproducts can be removed by dialysis or desalting.[1]

  • Reversal of Crosslinking: a. Increase the pH of the solution containing the crosslinked protein to 11.6 using NaOH.[1] b. Incubate the mixture for 2 hours at 37°C.[1] c. The sample can then be desalted or dialyzed into a suitable buffer for subsequent analysis.[1]

Protocol 2: Reversible Crosslinking of Cell Surface Proteins

  • Cell Preparation: Wash the cells (adherent or in suspension) with cold PBS or another suitable conjugation buffer to remove any amine-containing culture media.[1]

  • BSOCOES Preparation: Allow the vial of BSOCOES to equilibrate to room temperature. Immediately before use, dissolve BSOCOES in DMSO or DMF to a stock concentration of 10-25 mM.[1]

  • Crosslinking Reaction: Add the dissolved BSOCOES to the cells to a final concentration of 1-2 mM.[1]

  • Incubation: Incubate the reaction mixture for 0.5-2 hours at room temperature or 4°C, depending on the cell type and experimental requirements.[1]

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. Alternatively, wash the cells with the Quenching Buffer to remove and inactivate any unreacted crosslinker.[1]

  • Cell Lysis and Analysis: The cells can now be lysed for further analysis of the crosslinked protein complexes.

  • Reversal of Crosslinking: a. After isolating the crosslinked complexes, increase the pH of the sample to 11.6 with NaOH.[1] b. Incubate for 2 hours at 37°C.[1] c. Neutralize the sample and proceed with downstream analysis such as SDS-PAGE and western blotting.

Visualizations

Reversible_Crosslinking_Workflow cluster_crosslinking Crosslinking Phase cluster_analysis Analysis/Reversal cluster_reversal Reversal Phase prep Prepare Protein Sample in Amine-Free Buffer add Add BSOCOES to Sample prep->add dissolve Dissolve BSOCOES in DMSO/DMF dissolve->add incubate Incubate (30 min RT or 2h on ice) add->incubate quench Quench Reaction (Tris or Glycine) incubate->quench analyze_crosslinked Analyze Crosslinked Product (e.g., SDS-PAGE) quench->analyze_crosslinked increase_ph Increase pH to 11.6 analyze_crosslinked->increase_ph incubate_rev Incubate (2h at 37°C) increase_ph->incubate_rev analyze_cleaved Analyze Cleaved Product incubate_rev->analyze_cleaved

Caption: Workflow for reversible crosslinking of primary amines using BSOCOES.

BSOCOES_Mechanism protein1 Protein A Primary Amine (-NH2) bsocoes BSOCOES (NHS-Ester) protein1->bsocoes protein2 Protein B Primary Amine (-NH2) protein2->bsocoes crosslinked Protein A - Linker - Protein B Stable Amide Bonds bsocoes->crosslinked pH 7.2-8.5 cleaved Protein A (Released) Protein B (Released) crosslinked->cleaved pH 11.6, 37°C

Caption: Reaction mechanism of BSOCOES crosslinking and cleavage.

References

Revolutionizing Protein Interaction Analysis: BSOCOES for Crosslinking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding the transient and stable interactions between proteins is paramount. Crosslinking Mass Spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, and the innovative use of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) is pushing the boundaries of this methodology. These application notes provide detailed protocols and insights for researchers, scientists, and drug development professionals on leveraging BSOCOES for comprehensive XL-MS analysis.

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker designed for covalently linking proteins and other molecules with primary amines.[1] Its membrane-permeable nature makes it ideal for in vivo crosslinking studies, allowing for the capture of protein-protein interactions (PPIs) within their native cellular environment.[1] The spacer arm of BSOCOES contains a sulfone group, which can be cleaved under alkaline conditions, providing an added layer of flexibility for experimental design and analysis.[1]

Key Applications in Research and Drug Development

The application of BSOCOES in XL-MS offers significant advantages for:

  • Mapping Protein-Protein Interaction Networks: Elucidating the complex web of interactions that govern cellular processes.

  • Investigating Protein Complex Topology: Understanding the three-dimensional arrangement of subunits within a protein complex.

  • Studying Conformational Changes: Detecting shifts in protein structure upon ligand binding or other stimuli.

  • Identifying Drug Target Engagement: Confirming the interaction of a therapeutic agent with its intended protein target.

Data Presentation: Quantitative Insights into BSOCOES XL-MS

Effective XL-MS experiments hinge on optimizing key parameters. The following tables provide a summary of typical experimental conditions and expected outcomes when using BSOCOES.

ParameterIn Vitro (Purified Proteins)In Vivo (Cell Culture)
Protein Concentration 1 - 10 µMN/A (whole cells)
BSOCOES Concentration 10 - 50-fold molar excess over protein1 - 2 mM final concentration
Reaction Time 30 minutes at RT or 2 hours on ice30 minutes to 2 hours at RT or 4°C
Quenching Reagent 20 - 50 mM Tris-HCl, pH 7.520 - 50 mM Tris-HCl, pH 7.5

Table 1: Recommended Reaction Conditions for BSOCOES Crosslinking. These parameters serve as a starting point and may require further optimization depending on the specific protein system under investigation.[1]

Protein System ExampleProtein ConcentrationBSOCOES Molar ExcessNumber of Unique Crosslinks IdentifiedReference
Purified Protein Complex A5 µM25-fold150Fictional Example
Ribosomal Subunits2 mg/mL50-fold>500Fictional Example
In-cell InteractomeN/A1 mM>2000Fictional Example

Table 2: Illustrative Quantitative Data from BSOCOES XL-MS Experiments. This table demonstrates the type of quantitative data that can be generated, highlighting the relationship between experimental parameters and the depth of interaction data obtained.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for performing in vitro and in vivo crosslinking experiments using BSOCOES, followed by sample preparation for mass spectrometry analysis.

Protocol 1: In Vitro Crosslinking of Purified Proteins with BSOCOES

Materials:

  • Purified protein sample in an amine-free buffer (e.g., HEPES, PBS) at pH 7.2-8.0

  • BSOCOES

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is at a suitable concentration (typically 1-10 µM) in a compatible buffer.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO to a concentration of 10-25 mM.

  • Initiate Crosslinking Reaction: Add the BSOCOES stock solution to the protein sample to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.[1]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the crosslinking reaction.[1]

  • Remove Excess Reagent: If desired, remove excess, non-reacted crosslinker and byproducts using a desalting column or dialysis.

Protocol 2: In Vivo Crosslinking of Cultured Cells with BSOCOES

Materials:

  • Adherent or suspension cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • BSOCOES

  • Anhydrous DMSO

  • Quenching solution (1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Cell Preparation: Wash the cells twice with ice-cold PBS to remove any amine-containing media.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO to a concentration of 10-25 mM.

  • Initiate Crosslinking: Add the BSOCOES stock solution directly to the cells in PBS to a final concentration of 1-2 mM.[1]

  • Incubate: Incubate the cells for 30 minutes to 2 hours at room temperature or 4°C.

  • Quench Reaction: Add quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes. Alternatively, wash the cells with the quenching solution.[1]

  • Cell Lysis: Proceed with cell lysis using a standard protocol appropriate for downstream analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Crosslinked protein sample (from Protocol 1 or 2)

  • Denaturation buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins in a buffer containing urea. Reduce disulfide bonds with DTT and then alkylate cysteine residues with iodoacetamide.

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides using trypsin overnight at 37°C.

  • Desalting: Acidify the peptide mixture with formic acid and desalt using C18 spin columns to remove salts and other contaminants prior to LC-MS/MS analysis.

Visualizing Protein Networks and Experimental Workflows

Visual representations are crucial for interpreting the complex datasets generated by XL-MS. The following diagrams, created using the Graphviz DOT language, illustrate a typical experimental workflow and a hypothetical protein interaction network.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis ProteinSample Protein Sample (In Vitro or In Vivo) Crosslinking Crosslinking with BSOCOES ProteinSample->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Denaturation, Reduction, Alkylation, & Tryptic Digestion Quenching->Digestion Desalting Desalting Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Crosslink Identification) LCMS->DataAnalysis Network Protein Interaction Network Visualization DataAnalysis->Network

A streamlined workflow for BSOCOES-based crosslinking mass spectrometry.

A hypothetical protein interaction network elucidated using BSOCOES XL-MS.

Conclusion

BSOCOES is a versatile and effective crosslinker for XL-MS studies, enabling the detailed analysis of protein-protein interactions in both purified systems and complex cellular environments. The protocols and data presented here provide a solid foundation for researchers to incorporate this powerful tool into their workflows, ultimately accelerating discoveries in basic research and drug development.

References

Application of BSOCOES in Bioconjugation and Surface Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. It is a valuable tool for covalently linking molecules containing primary amines, such as proteins, peptides, and amine-functionalized surfaces.[1] Its key features include a membrane-permeable structure, making it suitable for intracellular and intramembrane crosslinking, and a sulfone-containing spacer arm that can be cleaved under alkaline conditions, allowing for the reversal of the crosslink.[1] These characteristics make BSOCOES a versatile reagent in various applications, including proteomics, drug delivery, and biosensor development.[2][3]

This document provides detailed application notes and protocols for the use of BSOCOES in bioconjugation and surface modification.

Core Principles

BSOCOES reacts with primary amines (–NH2) present at the N-terminus of proteins and the side chain of lysine residues.[1][4] The reaction involves the nucleophilic attack of the amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[1][5] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][6][7] It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[7]

Due to its lipophilic nature, BSOCOES is not water-soluble and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1]

Data Presentation

Table 1: Physicochemical and Reaction Properties of BSOCOES
PropertyValueReference
Molecular Weight 436.35 g/mol [8]
Spacer Arm Length 13.0 Å[8]
Reactivity Primary amines (-NH2)[8]
Solubility Insoluble in water; Soluble in organic solvents (DMSO, DMF)[1][8]
Membrane Permeability Yes[8]
Cleavability Base-cleavable (pH 11.6)[1][8]
Table 2: Recommended Reaction Parameters for BSOCOES Bioconjugation
ParameterRecommended RangeNotesReference
BSOCOES Concentration (Protein Crosslinking) 10-50 fold molar excess over proteinOptimization is recommended.[1]
BSOCOES Concentration (Cell Crosslinking) 1-2 mM (final concentration)For intracellular and cell surface crosslinking.[1]
Reaction pH 7.2 - 8.5Higher pH increases the rate of hydrolysis.[1][6]
Reaction Time (Room Temperature) 30 minutes - 2 hoursDependent on the specific application and molecules.[1]
Reaction Time (on ice) 2 hoursFor more sensitive proteins or cells.[1]
Quenching Agent Concentration 20-50 mM (final concentration)e.g., Tris or glycine.[1]

Mandatory Visualization

Caption: Reaction mechanism of BSOCOES with a primary amine.

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking using BSOCOES

This protocol describes a general procedure for crosslinking proteins in solution.

Materials:

  • BSOCOES

  • Anhydrous DMSO or DMF

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate, or borate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the vial of BSOCOES to room temperature before opening.

  • Prepare a 10-25 mM stock solution of BSOCOES in anhydrous DMSO or DMF immediately before use.[1]

  • Add the BSOCOES stock solution to the protein sample to achieve a final 10-50 fold molar excess of the crosslinker over the protein.[1] Note: The final concentration of the organic solvent should ideally not exceed 10% to maintain protein stability.[1]

  • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[1]

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1]

  • Incubate for an additional 15 minutes at room temperature to quench any unreacted BSOCOES.[1]

  • Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Protein_Crosslinking_Workflow start Start dissolve Dissolve BSOCOES in DMSO/DMF start->dissolve add_to_protein Add BSOCOES to Protein Solution dissolve->add_to_protein incubate Incubate (30 min RT or 2h on ice) add_to_protein->incubate quench Add Quenching Buffer (e.g., Tris, Glycine) incubate->quench incubate_quench Incubate (15 min RT) quench->incubate_quench purify Purify (Dialysis/Desalting) incubate_quench->purify end End purify->end

Caption: Workflow for protein-protein crosslinking with BSOCOES.

Protocol 2: Surface Modification of Amine-Functionalized Surfaces

This protocol outlines the steps for immobilizing a protein onto a surface that has been pre-functionalized with primary amines, using BSOCOES as a homobifunctional crosslinker.

Materials:

  • Amine-functionalized surface (e.g., aminosilanized glass slide, amine-coated beads)

  • BSOCOES

  • Anhydrous DMSO or DMF

  • Activation Buffer (e.g., PBS, pH 7.2-8.0)

  • Protein solution in a compatible buffer (e.g., PBS, pH 7.4)

  • Blocking/Quenching Buffer (e.g., 1 M Ethanolamine or 100 mM Glycine, pH 8.5)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Surface Activation: a. Wash the amine-functionalized surface with the Activation Buffer. b. Prepare a 1-5 mM solution of BSOCOES in anhydrous DMSO. c. Immediately immerse the surface in the BSOCOES solution or add the solution to cover the surface. d. Incubate for 30-60 minutes at room temperature to create an NHS-ester activated surface. e. Wash the surface thoroughly with the Activation Buffer to remove unreacted BSOCOES.

  • Protein Immobilization: a. Immediately apply the protein solution (e.g., 10-100 µg/mL) to the activated surface.[5] b. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9] c. Wash the surface with the Washing Buffer to remove non-covalently bound protein.

  • Blocking Unreacted Sites: a. Immerse the surface in the Blocking/Quenching Buffer for 15-30 minutes at room temperature to deactivate any remaining NHS-ester groups.[5] b. Wash the surface extensively with the Washing Buffer. c. The surface is now functionalized with the protein of interest. Store in an appropriate buffer at 4°C.[9]

Surface_Modification_Workflow start Start activate_surface Activate Amine Surface with BSOCOES start->activate_surface wash1 Wash Surface activate_surface->wash1 immobilize_protein Incubate with Protein Solution wash1->immobilize_protein wash2 Wash Surface immobilize_protein->wash2 block Block Unreacted Sites (e.g., Ethanolamine) wash2->block wash3 Final Wash block->wash3 end End wash3->end

References

Application Notes and Protocols for BSOCOES Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BSOCOES (bis(sulfosuccinimidyl) 2,2,7,7-tetramethyl-3-oxo-4-aza-5-oxaoctane-1,8-disulfonate), a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, for the covalent conjugation of amine-containing molecules. BSOCOES is a valuable tool for studying protein-protein interactions, preparing antibody-drug conjugates (ADCs), and immobilizing proteins to surfaces. Its key features include a membrane-permeable structure and a cleavable spacer arm under alkaline conditions.[1]

Principle of BSOCOES Conjugation

BSOCOES contains two NHS ester reactive groups that specifically and efficiently react with primary amines (–NH₂) to form stable amide bonds.[1][2] Primary amines are found at the N-terminus of proteins and in the side chain of lysine residues.[3] The reaction occurs in a pH range of 7.2-8.5.[1] The spacer arm of BSOCOES is 13.0 Å and contains a sulfone group that can be cleaved at a high pH (11.6), allowing for the separation of the crosslinked molecules if required.[1][2]

A schematic representation of the BSOCOES conjugation reaction is shown below:

BSOCOES_Reaction Molecule1 Protein 1 (with Primary Amine) BSOCOES BSOCOES (NHS-ester) Molecule1->BSOCOES Reaction at pH 7.2-8.5 Molecule2 Protein 2 (with Primary Amine) BSOCOES->Molecule2 Conjugate Crosslinked Protein Complex NHS_byproduct NHS (byproduct)

Caption: General reaction scheme of BSOCOES crosslinking.

Quantitative Data Summary

The efficiency of BSOCOES conjugation reactions depends on several factors, including the concentration of the protein and the crosslinker, the buffer composition, pH, and incubation time. The following tables summarize the recommended starting conditions for typical BSOCOES conjugation reactions.[1]

Table 1: Recommended Molar Excess of BSOCOES for In-Solution Conjugation

Protein ConcentrationRecommended Molar Excess of BSOCOESFinal BSOCOES Concentration
> 5 mg/mL10-fold0.25 - 5.0 mM
< 5 mg/mL20- to 50-fold0.25 - 5.0 mM

Table 2: Reaction Conditions for BSOCOES Conjugation

ParameterIn-Solution ConjugationIntracellular/Intercellular Crosslinking
Solvent for BSOCOES Anhydrous DMSO or DMFAnhydrous DMSO or DMF
Conjugation Buffer PBS, HEPES, bicarbonate/carbonate, or borate buffers (amine-free)PBS or other amine-free buffers
pH 7.2 - 8.07.2 - 8.0
Incubation Time 30 minutes at room temperature or 2 hours on ice0.5 - 2 hours at room temperature or 4°C
Quenching Solution 1M Tris-HCl, pH 7.51M Tris-HCl, pH 7.5
Final Quenching Conc. 20 - 50 mM20 - 50 mM
Quenching Time 15 minutes15 minutes

Experimental Protocols

Materials Required
  • BSOCOES crosslinker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.5)

  • Quenching Solution (1M Tris-HCl, pH 7.5)

  • Sample containing the amine-containing molecule (e.g., protein)

  • Dialysis or desalting columns (optional)

Protocol for Crosslinking Proteins in Solution

This protocol describes the general procedure for crosslinking proteins in a solution.

protocol_solution start Start prep_sample Prepare protein sample in conjugation buffer start->prep_sample prep_bsocoes Dissolve BSOCOES in anhydrous DMSO or DMF prep_sample->prep_bsocoes add_bsocoes Add BSOCOES solution to protein sample prep_bsocoes->add_bsocoes incubate Incubate reaction mixture add_bsocoes->incubate quench Add Quenching Solution to stop the reaction incubate->quench purify Purify the conjugate (optional) quench->purify end End purify->end

Caption: Workflow for BSOCOES protein crosslinking in solution.

Step-by-Step Procedure:

  • Prepare Sample: Dissolve the protein to be conjugated in the conjugation buffer at the desired concentration.

  • Prepare BSOCOES Solution: Immediately before use, dissolve 2-4 mg of BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1]

  • Add BSOCOES: Add the BSOCOES solution to the protein sample to achieve the desired molar excess (see Table 1). The final concentration of the organic solvent should not exceed 10% to maintain protein functionality.[1]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]

  • Purification (Optional): Remove excess non-reacted BSOCOES and byproducts by dialysis or using a desalting column.[1]

Protocol for Inter- and Intracellular Crosslinking

BSOCOES is membrane-permeable, making it suitable for crosslinking proteins within and between cells.[1]

protocol_cellular start Start wash_cells Wash cells with cold PBS to remove amine-containing media start->wash_cells prep_bsocoes Dissolve BSOCOES in anhydrous DMSO or DMF wash_cells->prep_bsocoes add_bsocoes Add BSOCOES solution to the cells prep_bsocoes->add_bsocoes incubate Incubate the reaction mixture add_bsocoes->incubate quench Quench the reaction with Quenching Solution or by washing incubate->quench end End quench->end

Caption: Workflow for inter- and intracellular crosslinking with BSOCOES.

Step-by-Step Procedure:

  • Prepare Cells: Wash the cells with cold PBS or another suitable amine-free buffer to remove any culture media containing primary amines.[1]

  • Prepare BSOCOES Solution: Immediately before use, dissolve 2-4 mg of BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1]

  • Add BSOCOES: Add the BSOCOES solution to the prepared cells to a final concentration of 1-2 mM.[1]

  • Incubate: Incubate the reaction for 0.5-2 hours at room temperature or 4°C.[1]

  • Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes, or wash the cells with the quenching solution.[1]

Application Example: Studying Protein-Protein Interactions

BSOCOES is a powerful tool for identifying and characterizing protein-protein interactions within a signaling pathway. By crosslinking interacting proteins, they can be co-purified and identified.

signaling_pathway Receptor Receptor ProteinA Protein A Receptor->ProteinA Signal ProteinB Protein B ProteinA->ProteinB Interaction BSOCOES BSOCOES Crosslinking ProteinA->BSOCOES Downstream Downstream Signaling ProteinB->Downstream ProteinB->BSOCOES

Caption: BSOCOES can stabilize transient protein-protein interactions for analysis.

In this hypothetical signaling pathway, Protein A and Protein B interact upon receptor activation. This transient interaction can be captured by adding BSOCOES, which will covalently link the two proteins. The resulting complex can then be isolated and analyzed, for example, by mass spectrometry, to confirm the interaction.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for BSOCOES Conjugation

IssuePossible CauseRecommended Solution
Low Conjugation Efficiency - Low purity of the protein sample.- Inactive BSOCOES due to hydrolysis.- Suboptimal reaction conditions (pH, buffer).- Insufficient molar excess of BSOCOES.- Ensure the protein sample is >95% pure and free of amine-containing buffers or additives.[4]- Use freshly prepared BSOCOES solution in anhydrous solvent.[1]- Optimize the pH to 7.2-8.5 and use an amine-free buffer.[1]- Increase the molar excess of BSOCOES.[1]
Protein Precipitation - High concentration of organic solvent.- Over-modification of the protein.- Keep the final concentration of DMSO or DMF below 10%.[1]- Reduce the molar excess of BSOCOES or the incubation time.
Non-specific Crosslinking - High concentration of BSOCOES.- Titrate the concentration of BSOCOES to find the optimal level for specific crosslinking.
Inconsistent Results - Variability in reagent preparation.- Inconsistent reaction times or temperatures.- Prepare fresh BSOCOES solution for each experiment.- Strictly control incubation times and temperatures.

For further optimization, it is recommended to perform a titration of the BSOCOES concentration and to test different incubation times to find the optimal conditions for your specific application.

References

Application Notes and Protocols for Mapping Lymphocyte Surface Antigens with BSOCOES Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the spatial arrangement and interaction of proteins on the surface of lymphocytes is crucial for deciphering immune responses and developing novel therapeutics. Chemical crosslinking offers a powerful tool to investigate these protein topographies in their native cellular environment. BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a homobifunctional, amine-reactive, and base-cleavable crosslinker that has been effectively used to map the nearest-neighbor relationships of lymphocyte surface antigens.[1][2]

These application notes provide a comprehensive overview, detailed protocols, and data interpretation guidelines for utilizing BSOCOES to elucidate the organization of proteins on the lymphocyte cell surface.

Properties of BSOCOES Crosslinker

BSOCOES is an N-hydroxysuccinimide (NHS) ester crosslinker that forms stable amide bonds with primary amines (e.g., the side chains of lysine residues and N-termini of proteins).[3] Its key features make it well-suited for studying cell surface protein interactions:

PropertyDescriptionReference
Reactivity Reacts with primary amines at pH 7.2-8.0.[3]
Spacer Arm Length 13 Å[2][4]
Cleavability The sulfone bond in the spacer arm is cleavable under alkaline conditions (e.g., pH 11.6, 37°C for 2 hours), allowing for the analysis of individual protein components of a crosslinked complex.[3]
Membrane Permeability BSOCOES is a lipophilic molecule and is permeable to cell membranes. This allows for the crosslinking of both cell surface and intracellular proteins.[3][4]
Solubility Insoluble in water; must be dissolved in an organic solvent like DMSO or DMF immediately before use.[3][4]

Experimental Applications: Mapping Lymphocyte Surface Antigens

BSOCOES has been successfully employed to study the organization of key lymphocyte surface antigens, such as the major histocompatibility complex (MHC) and viral glycoproteins on infected cells.[2] The general principle involves treating intact lymphocytes with BSOCOES to covalently link adjacent proteins. The resulting crosslinked complexes are then isolated, typically by immunoprecipitation, and analyzed by techniques like two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) to identify the interacting partners.[2]

Quantitative Data from BSOCOES Crosslinking on Lymphocyte Surface Antigens

The following table summarizes quantitative data from a study using BSOCOES to map surface antigens on Rauscher murine leukemia virus (R-MLV)-transformed C57BL/6 mouse leukemia cells (RBL-5A).[2]

Target AntigenAntibody Used for ImmunoprecipitationMonomer Molecular Weight (Daltons)Observed Crosslinked Complex Molecular Weights (Daltons)Inferred Composition of Crosslinked Complex
R-MLV gp70Anti-R-MLV gp70 serum70,000140,000Homodimer of gp70
210,000Homotrimer of gp70
High Molecular Weight SpeciesHigher-order oligomers of gp70
H-2bAnti-H-2b serum46,000 (heavy chain), 12,000 (light chain)58,000Dimer of one heavy chain and one light chain
Higher Molecular Weight SpeciesComplexes of H-2b with other surface proteins

Experimental Protocols

This section provides a detailed protocol for the chemical crosslinking of lymphocyte surface antigens using BSOCOES, followed by analysis using 2D-PAGE.

Protocol 1: Crosslinking of Lymphocyte Surface Antigens with BSOCOES

Materials:

  • Lymphocytes (e.g., isolated primary lymphocytes or cultured lymphocyte cell line)

  • BSOCOES crosslinker

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2-8.0, ice-cold

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Microcentrifuge tubes

  • Rotating platform or rocker

Procedure:

  • Cell Preparation:

    • Harvest lymphocytes and wash them three times with ice-cold PBS to remove any amine-containing culture media.

    • Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 107 cells/mL.

  • Crosslinker Preparation:

    • Immediately before use, prepare a 10-25 mM stock solution of BSOCOES in anhydrous DMSO.

  • Crosslinking Reaction:

    • Add the BSOCOES stock solution to the cell suspension to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 30 minutes to 2 hours at 4°C with gentle rotation. The optimal time and concentration should be determined empirically for each cell type and target protein.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at 4°C with gentle rotation to quench any unreacted BSOCOES.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant contains the crosslinked protein complexes.

Protocol 2: Analysis of Crosslinked Complexes by 2D-PAGE

Principle: In the first dimension, the crosslinked protein complexes are separated by SDS-PAGE under non-reducing conditions. The gel lane is then excised and treated with an alkaline buffer to cleave the BSOCOES crosslinker. The cleaved proteins are then separated in the second dimension by SDS-PAGE under reducing conditions. Proteins that were part of a crosslinked complex will appear as off-diagonal spots.

Materials:

  • Crosslinked cell lysate from Protocol 1

  • SDS-PAGE gels and running buffers

  • 2x Non-reducing sample buffer

  • Cleavage buffer: Buffer at pH 11.6 (e.g., carbonate-bicarbonate buffer)

  • Reducing sample buffer (containing DTT or β-mercaptoethanol)

  • Protein staining solution (e.g., Coomassie Blue or silver stain)

Procedure:

  • First Dimension: Non-Reducing SDS-PAGE:

    • Mix the crosslinked cell lysate with 2x non-reducing sample buffer and heat at 95°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

  • Cleavage of Crosslinks:

    • Carefully excise the entire lane from the first-dimension gel.

    • Incubate the gel strip in the cleavage buffer for 2 hours at 37°C to cleave the BSOCOES crosslinker.

  • Second Dimension: Reducing SDS-PAGE:

    • Equilibrate the gel strip in reducing sample buffer for 30 minutes.

    • Place the equilibrated gel strip horizontally at the top of a second, larger SDS-PAGE gel.

    • Run the second-dimension electrophoresis.

  • Visualization and Analysis:

    • Stain the second-dimension gel with a suitable protein stain.

    • Proteins that were not part of a crosslinked complex will migrate along a diagonal line.

    • Proteins that were crosslinked will appear as spots below the diagonal, at the molecular weight of their individual components. The horizontal position of these spots corresponds to the molecular weight of the crosslinked complex in the first dimension.

Visualizations

Experimental Workflow

experimental_workflow start Start: Lymphocyte Suspension wash Wash cells with PBS start->wash crosslink Crosslink with BSOCOES wash->crosslink quench Quench reaction with Tris buffer crosslink->quench lyse Lyse cells to extract proteins quench->lyse ip Immunoprecipitation (Optional) lyse->ip page 2D-PAGE Analysis lyse->page ip->page analysis Identify interacting proteins page->analysis end End analysis->end

Caption: Experimental workflow for mapping lymphocyte surface antigens using BSOCOES.

BSOCOES Crosslinking Reaction

bsocoes_reaction cluster_reactants Reactants cluster_product Product P1 Protein 1 (with Primary Amine) BSOCOES BSOCOES Crosslinker P1->BSOCOES P2 Protein 2 (with Primary Amine) P2->BSOCOES Crosslinked Crosslinked Protein Complex BSOCOES->Crosslinked Forms Amide Bonds

Caption: BSOCOE crosslinking reaction with primary amines on proteins.

Crosslinking-Induced Signaling Concept

signaling_pathway Receptor1 Receptor 1 Crosslinker BSOCOES Crosslinking Receptor1->Crosslinker Receptor2 Receptor 2 Receptor2->Crosslinker Complex Receptor Dimerization/ Clustering Crosslinker->Complex Kinase Kinase Activation Complex->Kinase Downstream Downstream Signaling (e.g., Calcium Flux, Gene Expression) Kinase->Downstream

Caption: Conceptual diagram of crosslinking-induced cell signaling.

References

Troubleshooting & Optimization

Optimizing BSOCOES crosslinking reaction conditions (pH, temp, time).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing BSOCOES crosslinking reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to enhance the success of your crosslinking experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during BSOCOES crosslinking experiments in a question-and-answer format.

Q1: I am observing low or no crosslinking product. What are the potential causes and solutions?

A1: Low crosslinking efficiency is a frequent challenge. Here are the primary causes and how to address them:

  • Cause: Hydrolysis of BSOCOES. BSOCOES is an N-hydroxysuccinimide (NHS) ester, which is susceptible to hydrolysis in aqueous solutions. This is the most common reason for low reactivity.[1][2]

    • Solution: Always use freshly prepared BSOCOES solutions. BSOCOES is not water-soluble and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3] Store the solid reagent desiccated at 4°C and allow it to equilibrate to room temperature before opening to prevent moisture condensation.[4]

  • Cause: Incompatible Buffer. Your reaction buffer may contain primary amines (e.g., Tris or glycine), which will compete with your protein for reaction with the BSOCOES.[5]

    • Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer within a pH range of 7.2-8.0.[3][4]

  • Cause: Suboptimal pH. The reaction of NHS esters with primary amines is highly pH-dependent. At low pH, the amine groups on your protein are protonated and less reactive. At high pH, the rate of BSOCOES hydrolysis increases significantly.[3][6]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 7.2-8.0 for a balance between amine reactivity and minimal hydrolysis.[3]

  • Cause: Dilute Protein Solution. In dilute protein solutions, the concentration of water molecules is significantly higher than that of the primary amines on your protein, which favors the hydrolysis of BSOCOES over the crosslinking reaction.[2]

    • Solution: Whenever possible, increase the concentration of your protein. A concentration of 1-10 mg/mL is generally recommended.[3]

Q2: My protein is precipitating after I add the BSOCOES. How can I prevent this?

A2: Protein precipitation upon addition of the crosslinker can be due to several factors:

  • Cause: High Degree of Crosslinking. Excessive crosslinking can lead to the formation of large, insoluble protein aggregates.[2]

    • Solution: Reduce the molar excess of BSOCOES in your reaction. A common starting point is a 10- to 50-fold molar excess over your protein.[3] You can also try shortening the reaction time.

  • Cause: High Concentration of Organic Solvent. BSOCOES is dissolved in an organic solvent, and a high final concentration of this solvent in your aqueous reaction mixture can cause protein precipitation.

    • Solution: Ensure the final concentration of DMSO or DMF in your reaction does not exceed 10%.[3]

  • Cause: Change in Protein Solubility. The crosslinking reaction modifies the surface charges of your protein, which can alter its solubility.

    • Solution: If precipitation persists, consider using a more hydrophilic crosslinker. While BSOCOES itself is lipophilic, for cell surface or purely aqueous applications, a water-soluble sulfo-NHS ester crosslinker might be a better alternative if membrane permeability is not required.

Q3: I am seeing a high background of non-specific crosslinked products. How can I reduce this?

A3: High background can obscure your specific results. Here are ways to minimize non-specific crosslinking:

  • Cause: Crosslinker Concentration is Too High. An excessive amount of BSOCOES can lead to the crosslinking of transient or randomly interacting proteins.[7]

    • Solution: Titrate the BSOCOES concentration to find the optimal balance between specific crosslinking and background. Start with a lower molar excess and incrementally increase it.

  • Cause: Reaction Time is Too Long. Longer incubation times increase the likelihood of random crosslinking events.

    • Solution: Perform a time-course experiment to determine the shortest incubation time that yields sufficient specific crosslinking.

  • Cause: Inefficient Quenching. If the reaction is not effectively stopped, crosslinking can continue, leading to non-specific products.

    • Solution: Ensure you are adding a sufficient concentration of a quenching reagent, such as Tris or glycine (final concentration of 20-50 mM), and allowing it to incubate for at least 15 minutes to deactivate any unreacted BSOCOES.[4]

Optimizing Reaction Conditions: Data Tables

The efficiency of the BSOCOES crosslinking reaction is a balance between the reaction with primary amines on the target protein and the competing hydrolysis of the NHS ester. The following tables provide an overview of how pH, temperature, and time affect the stability of NHS esters, which in turn influences the overall crosslinking yield.

Note: The quantitative data on crosslinking efficiency is estimated based on the half-life of the competing hydrolysis reaction of NHS esters. A shorter half-life of the NHS ester implies a lower potential yield for the crosslinking reaction under those conditions.

Table 1: Effect of pH on NHS Ester Hydrolysis and Crosslinking Efficiency

pHNHS Ester Half-life (at 4°C)Estimated Impact on Crosslinking EfficiencyRecommended Use Case
6.0Very longLow; primary amines are protonated and less reactive.Not recommended for efficient crosslinking.
7.04-5 hours[1]Moderate; good balance between reagent stability and amine reactivity.Suitable for longer incubation times when trying to minimize hydrolysis.
7.5 ~1-2 hours Optimal; excellent balance, favoring the reaction with primary amines. Recommended starting pH for most applications.
8.0ShorterHigh, but with increased competition from hydrolysis.For rapid reactions with proteins where primary amines are readily accessible.
8.610 minutes[1]Lower; rapid hydrolysis significantly reduces the amount of active crosslinker.Generally not recommended unless very short reaction times are employed.

Table 2: Effect of Temperature on NHS Ester Hydrolysis and Crosslinking Efficiency

TemperatureNHS Ester Half-life (at pH 7.0)Estimated Impact on Crosslinking EfficiencyRecommended Use Case
4°C 4-5 hours [1]Good; slows down both the crosslinking reaction and hydrolysis. Ideal for longer incubations (e.g., 2 hours to overnight) to maximize yield.
Room Temp (~22°C)ShorterModerate to High; accelerates both the desired reaction and hydrolysis.Suitable for shorter incubation times (e.g., 30-60 minutes).
37°CVery ShortLow; hydrolysis is significantly accelerated.Not generally recommended for NHS-ester crosslinking.

Table 3: Recommended Incubation Times

TemperatureRecommended Incubation TimeExpected Outcome
4°C2 hours - overnightSlower reaction rate but minimizes hydrolysis, potentially leading to higher yields for sensitive proteins.
Room Temp30 minutes - 2 hoursFaster reaction, suitable for many standard applications.[4] A good starting point is 30 minutes.

Detailed Experimental Protocol: Protein Crosslinking with BSOCOES

This protocol provides a step-by-step guide for a typical BSOCOES crosslinking experiment in solution.

Materials:

  • BSOCOES (store desiccated at 4°C)

  • Anhydrous DMSO or DMF

  • Protein sample (1-10 mg/mL in an amine-free buffer)

  • Amine-free reaction buffer (e.g., PBS, HEPES, Borate), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Reaction Buffer: Ensure your amine-free buffer is at the desired pH (typically 7.5) and temperature.

  • Prepare the Protein Sample: Your protein of interest should be in the amine-free reaction buffer at a suitable concentration (e.g., 2 mg/mL).

  • Prepare the BSOCOES Stock Solution:

    • Allow the vial of BSOCOES to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM. For example, dissolve 2-4 mg of BSOCOES in a sufficient volume of solvent.[4]

  • Perform the Crosslinking Reaction:

    • Add the BSOCOES stock solution to your protein sample to achieve the desired final molar excess (e.g., 20- to 50-fold molar excess). Gently mix immediately.

    • Ensure the final concentration of the organic solvent is below 10%.

    • Incubate the reaction at room temperature for 30 minutes or on ice/at 4°C for 2 hours.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM).

    • Incubate for 15 minutes at room temperature to stop the reaction.

  • Purify the Crosslinked Product:

    • Remove excess non-reacted crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer for your downstream application.

  • Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Concepts

BSOCOES Crosslinking Reaction Workflow

BSOCOES_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.0) add_bsocoes Add BSOCOES to Protein prep_buffer->add_bsocoes prep_protein Prepare Protein Sample prep_protein->add_bsocoes prep_bsocoes Prepare Fresh BSOCOES Stock in DMSO prep_bsocoes->add_bsocoes incubate Incubate (RT for 30 min or 4°C for 2h) add_bsocoes->incubate quench Quench with Tris or Glycine incubate->quench purify Purify (Desalting/Dialysis) quench->purify analyze Analyze (SDS-PAGE, MS) purify->analyze

Caption: A step-by-step workflow for a typical BSOCOES crosslinking experiment.

Factors Influencing BSOCOES Crosslinking Efficiency

BSOCOES_Factors cluster_positive Positive Influences cluster_negative Negative Influences center_node Crosslinking Efficiency optimal_ph Optimal pH (7.2-8.0) optimal_ph->center_node Increases high_protein_conc High Protein Concentration high_protein_conc->center_node Increases fresh_reagent Fresh BSOCOES fresh_reagent->center_node Increases amine_free_buffer Amine-Free Buffer amine_free_buffer->center_node Increases high_ph High pH (>8.5) high_ph->center_node Decreases (via hydrolysis) low_ph Low pH (<7.0) low_ph->center_node Decreases (low reactivity) hydrolysis Reagent Hydrolysis hydrolysis->center_node Decreases competing_amines Competing Amines (e.g., Tris) competing_amines->center_node Decreases

Caption: Key factors that positively and negatively impact BSOCOES crosslinking efficiency.

Troubleshooting Logic for Low Crosslinking Yield

Troubleshooting_Low_Yield start Low/No Crosslinking check_reagent Check BSOCOES (Fresh? Stored properly?) start->check_reagent check_buffer Check Buffer (Amine-free? pH 7.2-8.0?) start->check_buffer check_conc Check Concentrations (Protein? BSOCOES molar excess?) start->check_conc solution_reagent Use fresh BSOCOES, prepare stock solution just before use. check_reagent->solution_reagent If faulty solution_buffer Use amine-free buffer (PBS, HEPES) and verify pH. check_buffer->solution_buffer If faulty solution_conc Increase protein concentration, optimize BSOCOES molar excess. check_conc->solution_conc If faulty

Caption: A decision tree for troubleshooting low BSOCOES crosslinking yield.

References

Technical Support Center: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) to prevent its hydrolysis and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BSOCOES) and what is its primary application?

This compound (BSOCOES) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1][2] It is used to covalently link molecules containing primary amines, such as proteins and peptides.[1][2] A key feature of BSOCOES is its sulfone-containing spacer arm, which can be cleaved under alkaline conditions, allowing for the reversal of the crosslink.[1][2]

Q2: What is hydrolysis and why is it a concern for BSOCOES?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water.[3] For BSOCOES, the NHS ester groups are susceptible to hydrolysis, which breaks the ester bond.[3] This hydrolysis is a significant concern because it inactivates the crosslinker, rendering it unable to react with primary amines on the target molecules.[4] This competing reaction reduces the efficiency of the desired conjugation.[4]

Q3: What are the main factors that contribute to the hydrolysis of BSOCOES?

The primary factors that influence the rate of BSOCOES hydrolysis are:

  • pH: The rate of hydrolysis of NHS esters increases significantly with increasing pH.[3][4]

  • Moisture: As water is a reactant in hydrolysis, the presence of moisture, even in small amounts, will promote the degradation of the NHS ester.[1][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[5][6]

Q4: How should I store BSOCOES to minimize hydrolysis?

To ensure the stability of BSOCOES, it is crucial to store it under desiccated conditions at 4°C upon receipt.[1] The product is typically shipped at ambient temperature, but long-term storage should be in a dry, refrigerated environment.[1] It is essential to protect the solid reagent from moisture.[7]

Q5: Can I prepare a stock solution of BSOCOES?

It is not recommended to prepare and store stock solutions of BSOCOES.[1] BSOCOES is not water-soluble and must be dissolved in an anhydrous water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][4] These solvents are hygroscopic (readily absorb moisture from the air), which can lead to the hydrolysis of the NHS ester in the stock solution over time.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of BSOCOES • Ensure BSOCOES has been stored properly in a desiccated environment at 4°C.[1]• Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]• Use anhydrous DMSO or DMF to prepare the BSOCOES solution immediately before use.[1][4]• Minimize the time the BSOCOES solution is in an aqueous buffer before the addition of the target molecule.
Inappropriate buffer composition • Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.0.[1]• Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9]
Suboptimal pH of the reaction buffer • The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[4] Below this range, the primary amines on the target molecule are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases dramatically.[4]
Precipitation observed upon adding BSOCOES to the reaction mixture Low aqueous solubility of BSOCOES • This is a common observation as BSOCOES is not water-soluble.[1] A microprecipitate may form, giving the solution a milky appearance. This typically does not affect the crosslinking results.[1]• Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture does not exceed 10% to maintain protein solubility and functionality.[1]
Inconsistent results between experiments Variability in reagent quality • If a vial of BSOCOES has been opened multiple times, it may have been exposed to moisture, leading to hydrolysis. Consider using a fresh vial of the reagent.[8]• Purging the vial headspace with an inert gas like nitrogen before sealing can help prolong the reagent's shelf life.[8]

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Proteins with BSOCOES
  • Buffer Preparation: Prepare your protein sample in an amine-free conjugation buffer (e.g., PBS, HEPES, borate buffer) with a pH between 7.2 and 8.0.[1]

  • BSOCOES Reconstitution: Immediately before use, allow the vial of desiccated BSOCOES to equilibrate to room temperature.[1] Dissolve the required amount of BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1]

  • Reaction Setup: Add a 10- to 50-fold molar excess of the dissolved BSOCOES to the protein solution.[1] The final concentration of the organic solvent should ideally be below 10%.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[1]

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1] Incubate for 15 minutes.[1]

  • Purification: If necessary, remove excess non-reacted crosslinker and byproducts by dialysis or desalting.[1]

Protocol 2: Cleavage of BSOCOES Crosslink
  • pH Adjustment: Increase the pH of the solution containing the BSOCOES-conjugated molecule to 11.6 using NaOH.[1][2]

  • Incubation: Incubate the mixture for 2 hours at 37°C.[1][2]

  • Downstream Processing: Desalt or dialyze the sample into an appropriate buffer for subsequent analysis.[1]

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_prep Preparation cluster_reaction Reaction storage Store BSOCOES at 4°C, Desiccated equilibrate Equilibrate to Room Temperature storage->equilibrate Before Use dissolve Dissolve in Anhydrous DMSO/DMF equilibrate->dissolve Immediately add_to_sample Add to Sample (pH 7.2-8.0) dissolve->add_to_sample Promptly incubate Incubate add_to_sample->incubate quench Quench Reaction (Tris or Glycine) incubate->quench

Caption: Workflow for handling BSOCOES to minimize hydrolysis.

Competing_Reactions cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) BSOCOES BSOCOES (Active NHS Ester) PrimaryAmine Protein-NH₂ BSOCOES->PrimaryAmine reacts with Water H₂O BSOCOES->Water reacts with AmideBond Stable Amide Bond (Conjugate) PrimaryAmine->AmideBond forms CarboxylicAcid Inactive Carboxylic Acid Water->CarboxylicAcid forms

Caption: Competing reaction pathways for BSOCOES.

References

Troubleshooting low crosslinking efficiency with BSOCOES.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BSOCOES Crosslinking

Welcome to the technical support center for BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and optimize crosslinking efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during crosslinking experiments with BSOCOES in a question-and-answer format.

Issue: Low or No Crosslinking Efficiency

Q1: I am observing very low or no crosslinked product. What are the potential causes and how can I improve the efficiency?

A1: Low crosslinking efficiency with BSOCOES, an N-hydroxysuccinimide (NHS) ester crosslinker, is a frequent problem. The primary causes often relate to reagent stability, reaction conditions, and buffer composition.

1. Reagent Quality and Handling:

  • Hydrolysis of BSOCOES: BSOCOES is highly sensitive to moisture.[1] The NHS ester can hydrolyze, rendering it inactive.

    • Solution: Always allow the BSOCOES vial to equilibrate to room temperature before opening to prevent condensation.[2][3] Prepare BSOCOES solutions in a dry, anhydrous organic solvent like DMSO or DMF immediately before use, as stock solutions are not stable.[4][5]

  • Testing Reagent Activity:

    • Solution: You can perform a qualitative test for NHS ester activity by measuring the absorbance at 260 nm before and after forced hydrolysis with a mild base. A significant increase in absorbance indicates an active reagent due to the release of NHS.[1]

2. Reaction Conditions:

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly dependent on pH.[1]

    • Solution: The optimal pH range for the reaction is typically 7.2-8.5.[1][2][4] Below pH 7.2, the primary amines are protonated and less nucleophilic, slowing the reaction. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, competing with the crosslinking reaction.[4][6]

  • Inappropriate Buffer Composition: The presence of primary amines in the reaction buffer will compete with the target molecules.

    • Solution: Avoid using buffers containing primary amines, such as Tris or glycine.[2][5][7] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers.[4]

  • Dilute Protein Solution: In dilute protein solutions, the concentration of water is significantly higher than that of the primary amines on the protein, which favors hydrolysis of the BSOCOES over the desired crosslinking reaction.[1]

    • Solution: Increase the concentration of your protein. A concentration of at least 2 mg/mL is often recommended.[2]

3. Molar Excess of BSOCOES:

  • Insufficient Crosslinker: An inadequate amount of BSOCOES will result in low crosslinking yield.

    • Solution: The optimal molar excess of BSOCOES to protein depends on the protein concentration. It is often necessary to empirically determine the optimal ratio.[8]

Protein ConcentrationRecommended Molar Excess of BSOCOES
> 5 mg/mL10-fold
< 5 mg/mL20- to 50-fold

Data sourced from Thermo Fisher Scientific product information sheet.[4]

Issue: Protein Precipitation After Adding BSOCOES

Q2: My protein precipitates after I add the BSOCOES solution. What is causing this and how can I prevent it?

A2: Protein precipitation during crosslinking can be caused by several factors.

  • High Concentration of Organic Solvent: BSOCOES is dissolved in organic solvents like DMSO or DMF.[4] Adding a large volume of this solution to your aqueous protein sample can cause the protein to precipitate.

    • Solution: Generally, do not exceed a final concentration of 10% DMSO in the reaction mixture.[4] If a higher concentration of BSOCOES is needed, prepare a more concentrated stock to minimize the volume added.

  • Over-Crosslinking: An excessive degree of crosslinking can lead to the formation of large, insoluble protein aggregates.[1][5]

    • Solution: Reduce the molar excess of BSOCOES or decrease the reaction time.[1]

  • Change in Protein pI: The reaction of BSOCOES with primary amines neutralizes the positive charge of the amine groups. This alteration of the protein's net charge can shift its isoelectric point (pI), potentially leading to precipitation if the new pI is close to the pH of the buffer.[3][5]

    • Solution: If you suspect a pI shift, try performing the reaction in a buffer with a different pH (while staying within the optimal range of 7.2-8.5) or consider using a different crosslinking chemistry that does not alter the charge.

Experimental Protocols

Protocol 1: General Crosslinking of Proteins in Solution with BSOCOES

This protocol provides a general procedure for crosslinking proteins in solution. Optimization may be required for specific applications.

Materials:

  • BSOCOES (store desiccated at -20°C)

  • Anhydrous DMSO or DMF

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Equilibrate BSOCOES: Allow the vial of BSOCOES to warm to room temperature before opening.

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[4]

  • Initiate Reaction: Add the BSOCOES stock solution to your protein solution to achieve the desired molar excess (e.g., 10- to 50-fold).[4]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4]

  • Quench Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted BSOCOES. Incubate for 15 minutes.[4]

  • Purify: Remove excess, non-reacted crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.[4]

Protocol 2: Cleavage of BSOCOES Crosslinks

The sulfone bond in the BSOCOES spacer arm can be cleaved under alkaline conditions.[4]

Procedure:

  • Adjust pH: Increase the pH of the solution containing the crosslinked protein to 11.6 using NaOH.[4]

  • Incubate: Incubate the mixture for 2 hours at 37°C.[4]

  • Buffer Exchange: Desalt or dialyze the sample into a suitable buffer for your downstream analysis.[4]

Frequently Asked Questions (FAQs)

Q1: Can I store a stock solution of BSOCOES in DMSO? A1: No, it is not recommended. BSOCOES is moisture-sensitive, and DMSO is hygroscopic (readily absorbs moisture from the air).[4] Hydrolysis of the NHS ester will occur in the presence of water, inactivating the crosslinker. Always prepare BSOCOES solutions immediately before use.[4][5]

Q2: My BSOCOES solution looks milky when added to my aqueous buffer. Is this normal? A2: Yes, this can be normal. When BSOCOES in an organic solvent is added to an aqueous buffer, it may form a microprecipitate, giving the solution a milky appearance. This should not significantly affect the crosslinking results.[4]

Q3: What is the optimal temperature and incubation time for BSOCOES crosslinking? A3: Typical incubation conditions are 30 minutes at room temperature or 2 hours on ice (4°C).[4] The optimal conditions can depend on the stability of your protein and the desired extent of crosslinking. Reactions at 4°C are slower but can be beneficial for proteins that are unstable at room temperature.

Q4: How do I remove unreacted BSOCOES after the crosslinking reaction? A4: After quenching the reaction, excess non-reacted BSOCOES and byproducts like N-hydroxysuccinimide can be removed by dialysis or by using a desalting column.[4]

Q5: Is BSOCOES membrane-permeable? A5: Yes, BSOCOES does not have a charged group, is lipophilic, and is therefore membrane-permeable. This makes it useful for intracellular and intramembrane crosslinking.[4]

Visualizations

BSOCOES_Troubleshooting_Workflow start Start: Low Crosslinking Efficiency reagent Check Reagent Integrity start->reagent buffer Check Buffer Composition start->buffer conditions Check Reaction Conditions start->conditions concentration Check Protein & Reagent Concentrations start->concentration reagent_sol Solution: - Use fresh BSOCOES - Equilibrate before opening - Dissolve immediately before use reagent->reagent_sol buffer_sol Solution: - Use amine-free buffer (e.g., PBS) - Ensure pH is 7.2-8.5 buffer->buffer_sol conditions_sol Solution: - Optimize incubation time/temp (e.g., 30 min RT or 2h 4°C) conditions->conditions_sol concentration_sol Solution: - Increase protein concentration - Optimize BSOCOES molar excess concentration->concentration_sol BSOCOES_Reaction_Pathway cluster_0 Desired Reaction cluster_1 Competing Reaction Protein_NH2 Protein-NH2 (Primary Amine) Crosslinked_Product Stable Amide Bond (Crosslinked Product) Protein_NH2->Crosslinked_Product + BSOCOES BSOCOES BSOCOES (NHS Ester) BSOCOES->Crosslinked_Product NHS NHS byproduct Crosslinked_Product->NHS releases BSOCOES_hydrolysis BSOCOES (NHS Ester) Inactive_Product Hydrolyzed BSOCOES (Inactive) BSOCOES_hydrolysis->Inactive_Product + H2O (pH > 8.5) H2O H2O (Moisture) H2O->Inactive_Product

References

Quenching unreacted BSOCOES with Tris or glycine buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted BSOCOES (Bis[sulfosuccinimidyl] suberate) using Tris or glycine buffers. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted BSOCOES?

Quenching is a critical step to stop the crosslinking reaction and prevent unwanted, non-specific labeling of your target molecules.[1] Any unreacted BSOCOES will continue to react with primary amines, potentially leading to undesired crosslinks or modification of other proteins in your sample. This is particularly important in complex biological samples where specificity is crucial.

Q2: How do Tris and glycine buffers quench the BSOCOES reaction?

Tris (tris(hydroxymethyl)aminomethane) and glycine both contain primary amines.[1][2] The primary amine groups are nucleophilic and will attack the N-hydroxysuccinimide (NHS) ester of the unreacted BSOCOES. This reaction forms a stable amide bond between the buffer molecule and the crosslinker, effectively inactivating the BSOCOES and preventing it from reacting with your target protein.[1]

Q3: Can I use Tris or glycine in my reaction buffer during the crosslinking step?

No, it is crucial to avoid buffers containing primary amines, such as Tris and glycine, during the actual crosslinking reaction.[1][3][4] These buffers will compete with the primary amines on your target molecule for reaction with BSOCOES, which will significantly reduce the efficiency of your desired crosslinking.[1][5] Recommended amine-free buffers include Phosphate-Buffered Saline (PBS), MES, HEPES, and borate buffers.[3][4]

Q4: Which quenching buffer should I choose: Tris or glycine?

Both Tris and glycine are effective quenching agents.[2][6] The choice between them often comes down to the specific requirements of your downstream applications. Both are routinely used, and the selection can be based on established laboratory protocols or empirical testing for your particular system.

Q5: What happens if I don't quench the reaction?

Failure to quench the reaction can lead to several issues, including:

  • Continued Crosslinking: The unreacted BSOCOES will continue to form covalent bonds with any available primary amines, leading to uncontrolled and non-specific crosslinking.

  • High Background: In applications like immunoprecipitation or pull-down assays, unquenched BSOCOES can cause non-specific binding to beads or other surfaces.

  • Altered Protein Function: Unintended modification of proteins by the crosslinker can alter their biological activity.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no quenching efficiency (continued crosslinking observed) Insufficient concentration of quenching buffer. Increase the final concentration of Tris or glycine buffer. A final concentration of 20-100 mM is typically recommended.[1][7]
Inadequate incubation time for quenching. Ensure a sufficient incubation period for the quenching reaction to complete. A 15-30 minute incubation at room temperature is generally sufficient.[4][7]
Incorrect pH of the quenching buffer. The quenching reaction is most efficient at a slightly alkaline pH (around 8.0) to ensure the primary amine of the quenching agent is deprotonated and nucleophilic.[1][7]
Precipitation of my protein after adding the quenching buffer. High concentration of the quenching buffer. While a sufficient concentration is needed, excessively high concentrations of buffer salts can sometimes lead to protein precipitation. Try reducing the concentration to the lower end of the recommended range (e.g., 20-50 mM).
Change in protein charge. The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. Extensive modification can alter the protein's isoelectric point and solubility. While quenching adds a small molecule, the overall charge change from the crosslinking reaction itself might be the primary cause. This is less of an issue with quenching itself but a factor of the overall experiment.[5]
Interference with downstream applications. The quenching agent itself interferes with subsequent assays. Consider the compatibility of Tris or glycine with your downstream analysis. For example, the primary amines in the quenching buffer can interfere with subsequent amine-based labeling steps. In such cases, removal of the excess quenching agent and crosslinker byproducts via dialysis or desalting is recommended.

Experimental Protocols

Protocol 1: Quenching BSOCOES in a Protein Solution

This protocol provides a general guideline for quenching unreacted BSOCOES after a crosslinking reaction in a solution containing purified proteins.

Materials:

  • Crosslinked protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

  • Following the incubation of your protein sample with BSOCOES for the desired time (e.g., 30 minutes at room temperature or 2 hours on ice), proceed to the quenching step.

  • Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.

  • Incubate the reaction for an additional 15 minutes at room temperature with gentle mixing to ensure all unreacted BSOCOES is deactivated.[7]

  • (Optional but Recommended) Remove excess, unreacted crosslinker and quenching reagent by using a desalting column or through dialysis against a suitable buffer for your downstream application.

Protocol 2: Quenching BSOCOES in Cell-Based Crosslinking

This protocol is designed for quenching BSOCOES after crosslinking proteins on the surface of or within living cells.

Materials:

  • Cell suspension after crosslinking with BSOCOES

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Procedure:

  • After incubating the cells with BSOCOES (e.g., 1-2 mM for 30 minutes to 2 hours), add the Quenching Solution directly to the cell suspension to a final concentration of 20-50 mM.

  • Incubate for 15 minutes to stop the reaction.

  • Alternatively, cells can be washed with a quenching solution to remove and quench any non-reacted crosslinker.

  • Following quenching, cells can be washed with PBS and then lysed for subsequent analysis such as SDS-PAGE and Western blotting.

Data Summary

The following tables provide a summary of recommended parameters for quenching BSOCOES and other NHS esters.

Table 1: Recommended Quenching Conditions

ParameterTris BufferGlycine BufferReference(s)
Final Concentration 20-100 mM20-100 mM[1][7]
pH 7.5 - 8.0~7.5 - 8.0[2][3]
Incubation Time 15-30 minutes15-30 minutes[7]
Temperature Room TemperatureRoom Temperature[7]

Table 2: BSOCOES Reaction and Quenching Parameters

StepParameterRecommended ValueReference(s)
BSOCOES Reaction pH 7.2 - 8.0
Buffer Amine-free (e.g., PBS, HEPES, Borate)[3]
Incubation Time 30 min (RT) to 2 hours (on ice)
Molar Excess (Protein) 10-50 fold
Quenching Quenching Agent Tris or Glycine[2]
Final Concentration 20-50 mM
Incubation Time 15 minutes

Visualizations

Quenching_Mechanism cluster_0 BSOCOES Reaction cluster_1 Quenching Reaction Unreacted_BSOCOES Unreacted BSOCOES (NHS Ester) Target_Protein Target Protein (Primary Amine) Unreacted_BSOCOES->Target_Protein Reaction Unreacted_BSOCOES_2 Unreacted BSOCOES (NHS Ester) Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) Quenching_Buffer Quenching Buffer (Tris or Glycine) Inactive_BSOCOES Inactive BSOCOES (Stable Amide Bond) Unreacted_BSOCOES_2->Quenching_Buffer Quenching

Caption: Mechanism of BSOCOES reaction and quenching.

Experimental_Workflow A 1. Prepare Protein in Amine-Free Buffer (e.g., PBS) B 2. Add BSOCOES (10-50x molar excess) A->B C 3. Incubate (30 min @ RT or 2h @ 4°C) B->C D 4. Add Quenching Buffer (Tris or Glycine, 20-50 mM final) C->D E 5. Incubate (15 min @ RT) D->E F 6. (Optional) Purify Conjugate (Desalting or Dialysis) E->F G 7. Downstream Analysis F->G

Caption: General experimental workflow for BSOCOES crosslinking and quenching.

References

Technical Support Center: Enhancing BSOCOES Solubility for Aqueous Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of BSOCOES in aqueous crosslinking reactions.

Troubleshooting Guide

This guide addresses common issues encountered when using BSOCOES, with a focus on improving its solubility and preventing common pitfalls during your experiments.

Issue 1: BSOCOES Fails to Dissolve in Aqueous Buffer

Cause: BSOCOES is a hydrophobic molecule and is not directly soluble in aqueous buffers[1][2]. It requires an organic co-solvent for initial dissolution.

Solution:

  • Prepare a Concentrated Stock Solution: Dissolve BSOCOES in anhydrous (dry) dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use[2]. A common starting point is to dissolve 2-4 mg of BSOCOES to create a 10-25 mM stock solution[2].

  • Stepwise Addition to Aqueous Buffer: Add the BSOCOES stock solution dropwise to your aqueous reaction buffer while gently vortexing or stirring. This gradual addition helps to prevent localized high concentrations of the organic solvent, which can cause the crosslinker to precipitate.

  • Final Organic Solvent Concentration: Ensure the final concentration of DMSO or DMF in your reaction mixture does not adversely affect your protein. A final concentration of ≤10% (v/v) is generally recommended to maintain protein structure and function[2]. However, the tolerance for organic solvents is protein-specific and may require optimization.

Issue 2: Protein Precipitation Upon Addition of BSOCOES Stock Solution

Cause: The addition of an organic solvent (DMSO/DMF) containing the dissolved BSOCOES can cause sensitive proteins to precipitate. This can also be due to an alteration of the protein's surface charge upon crosslinking[1].

Solutions:

  • Optimize Co-solvent Concentration: Perform pilot experiments to determine the maximum concentration of DMSO or DMF your specific protein can tolerate without precipitating. Some proteins may tolerate up to 20% DMSO, but this should be verified experimentally[3].

  • Slow Addition at Low Temperature: Add the BSOCOES stock solution very slowly to the protein solution, ideally on ice or at 4°C, to minimize denaturation.

  • Consider a Water-Soluble Alternative: If precipitation persists, the most effective solution is to use a water-soluble analog, Sulfo-BSOCOES . This version contains a sulfonate group, making it directly soluble in aqueous buffers and eliminating the need for organic solvents[4].

Issue 3: Low Crosslinking Efficiency

Cause: Low efficiency can be due to several factors, including rapid hydrolysis of the NHS ester, suboptimal pH, or dilute protein solutions[1][5].

Solutions:

  • Control pH: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2-8.5[6]. Be aware that the rate of hydrolysis of the NHS ester also increases with pH[5].

  • Use Fresh Reagent: NHS esters are moisture-sensitive. Always use a fresh vial of BSOCOES and allow it to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions immediately before use as they are not stable over time[2].

  • Optimize Protein Concentration: In dilute protein solutions, the concentration of water is significantly higher than that of the target primary amines, favoring hydrolysis of the crosslinker. Increasing the protein concentration can improve crosslinking efficiency[1].

  • Molar Excess of Crosslinker: A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point, but this may need to be optimized for your specific system[1].

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for BSOCOES?

A1: BSOCOES should be stored at 4°C under desiccated conditions to protect it from moisture, which can cause hydrolysis of the NHS esters[2].

Q2: Can I store the BSOCOES stock solution in DMSO or DMF?

A2: It is highly recommended to prepare the stock solution immediately before use. DMSO and DMF are hygroscopic (absorb moisture from the air), which will lead to the hydrolysis of the NHS ester over time, rendering the crosslinker inactive[2].

Q3: What buffers are compatible with BSOCOES crosslinking?

A3: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer at a pH between 7.2 and 8.5. Buffers containing primary amines, like Tris or glycine, will compete with the target protein for reaction with the NHS ester and should be avoided during the crosslinking step[6]. They can, however, be used to quench the reaction.

Q4: How can I quench the crosslinking reaction?

A4: The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM[2].

Q5: When should I choose Sulfo-BSOCOES over BSOCOES?

A5: Sulfo-BSOCOES is the preferred choice when:

  • Your protein is sensitive to organic solvents and is prone to precipitation.

  • You want to perform crosslinking on the cell surface, as the sulfonate group makes Sulfo-BSOCOES membrane-impermeable[7].

  • You require a simplified workflow without the need to prepare stock solutions in organic solvents.

Data Presentation

Table 1: Solubility and Properties of BSOCOES and Sulfo-BSOCOES

PropertyBSOCOESSulfo-BSOCOESReference(s)
Water Solubility InsolubleSoluble[2][4]
Recommended Solvent Anhydrous DMSO or DMFAqueous Buffer (e.g., PBS)[2][4]
Membrane Permeability PermeableImpermeable[2][7]
Molecular Weight 436.35 g/mol 640.44 g/mol [4]

Table 2: Recommended Reaction Parameters for NHS Ester Crosslinking

ParameterRecommended ConditionRationaleReference(s)
pH 7.2 - 8.5Balances amine reactivity with NHS ester stability.[6]
Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of hydrolysis.[4]
Buffer Amine-free (e.g., PBS, HEPES)Avoids competition with the target amines.[6]
Final DMSO/DMF Conc. ≤10% (v/v)Minimizes protein denaturation and precipitation.[2]
Molar Excess of Crosslinker 20- to 50-foldA starting point for optimization.[1]

Experimental Protocols

Protocol 1: General Procedure for Crosslinking with BSOCOES
  • Buffer Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • BSOCOES Stock Solution: Allow the vial of BSOCOES to warm to room temperature. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to a concentration of 10-25 mM[2].

  • Crosslinking Reaction: Add the BSOCOES stock solution to the protein solution to achieve the desired molar excess. Ensure the final volume of DMSO or DMF does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.

Protocol 2: Using Sulfo-BSOCOES for Aqueous Crosslinking
  • Buffer Preparation: Your protein should be in an amine-free buffer as described in Protocol 1.

  • Sulfo-BSOCOES Solution: Dissolve Sulfo-BSOCOES directly in the aqueous reaction buffer immediately before use.

  • Crosslinking Reaction: Add the freshly prepared Sulfo-BSOCOES solution to your protein solution to the desired final concentration.

  • Incubation, Quenching, and Purification: Follow steps 4-6 from Protocol 1.

Visualizations

TroubleshootingWorkflow start Start: BSOCOES Solubility Issue dissolve Dissolve BSOCOES in anhydrous DMSO/DMF? start->dissolve precipitates_stock Precipitation in stock solution? dissolve->precipitates_stock add_to_buffer Add stock solution to aqueous buffer precipitates_stock->add_to_buffer No use_fresh Use fresh, anhydrous DMSO/DMF precipitates_stock->use_fresh Yes precipitates_reaction Protein precipitates in reaction? add_to_buffer->precipitates_reaction low_efficiency Low crosslinking efficiency? precipitates_reaction->low_efficiency No slow_addition Add stock slowly while stirring at 4°C precipitates_reaction->slow_addition Yes success Successful Solubilization & Reaction low_efficiency->success No check_params Check pH (7.2-8.5), protein concentration, and molar excess low_efficiency->check_params Yes use_fresh->dissolve optimize_dmso Optimize final DMSO concentration (start ≤10%) slow_addition->optimize_dmso use_sulfo Use Sulfo-BSOCOES optimize_dmso->use_sulfo Precipitation persists check_reagent Use fresh BSOCOES check_params->check_reagent check_reagent->success

Caption: Troubleshooting workflow for BSOCOES solubility issues.

CrosslinkerSelection start Experiment Start protein_sensitivity Is the protein sensitive to organic solvents? start->protein_sensitivity cell_surface Is the target on the cell surface? protein_sensitivity->cell_surface No use_sulfo_bsocoes Use Sulfo-BSOCOES protein_sensitivity->use_sulfo_bsocoes Yes cell_surface->use_sulfo_bsocoes Yes intracellular Is the target intracellular? cell_surface->intracellular No use_bsocoes Use BSOCOES intracellular->use_bsocoes Yes intracellular->use_bsocoes Uncertain

References

Navigating BSOCOES-Mediated Antibody Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and other labeled antibodies, Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) is a valuable crosslinking agent. Its ability to react with primary amines on antibodies allows for the covalent attachment of various payloads. However, the unique chemistry of this reagent also presents several challenges during the conjugation process. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate and optimize your BSOCOES-mediated antibody conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during BSOCOES-mediated antibody conjugation, offering potential causes and recommended solutions.

Symptom Possible Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolysis of BSOCOES: The N-hydroxysuccinimide (NHS) ester groups of BSOCOES are highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2][3][4][5]- Prepare BSOCOES stock solution in an anhydrous organic solvent like DMSO or DMF immediately before use.[1] - Avoid storing BSOCOES in aqueous buffers. - Perform the conjugation reaction at a slightly acidic to neutral pH (6.5-7.5) to minimize hydrolysis while still allowing for efficient amine reaction.[2][6]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the BSOCOES, reducing conjugation efficiency.[1][7][8][9]- Perform a buffer exchange for the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS) before conjugation.[9][10]
Suboptimal Molar Ratio: An insufficient molar excess of BSOCOES over the antibody will result in a low degree of labeling.- Optimize the molar coupling ratio of BSOCOES to antibody. Start with a range of 10:1 to 40:1 and adjust as needed based on experimental results.[10]
Inaccessible Lysine Residues: The lysine residues on the antibody may be sterically hindered or located in regions of the protein that are not accessible to the crosslinker.[2]- Consider partial denaturation of the antibody under controlled conditions, though this risks affecting antibody function. - Explore alternative conjugation chemistries that target other amino acid residues if site-specific labeling is not critical.
Antibody Aggregation High Degree of Labeling: Excessive conjugation can alter the physicochemical properties of the antibody, leading to aggregation.[11][12]- Reduce the molar excess of BSOCOES in the reaction. - Optimize reaction time and temperature to control the extent of conjugation.
Hydrophobicity of the Linker/Payload: BSOCOES and many payloads are hydrophobic, and their attachment to the antibody can increase its overall hydrophobicity, promoting aggregation.[13][14]- Include excipients like polysorbates or arginine in the formulation to help prevent aggregation.[2] - Consider using more hydrophilic linkers if possible.[2][14]
Inappropriate Buffer Conditions: pH and ionic strength of the buffer can influence protein stability.- Screen different buffer conditions to find the optimal formulation for your specific antibody conjugate.[2]
Loss of Antibody Activity Conjugation at the Antigen-Binding Site: Random conjugation to lysine residues can occur within the complementarity-determining regions (CDRs), hindering antigen binding.[15][16]- If loss of activity is observed, consider reducing the BSOCOES to antibody molar ratio to decrease the likelihood of CDR modification. - For critical applications, explore site-specific conjugation methods to direct labeling away from the binding sites.[17]
Denaturation of the Antibody: Harsh reaction conditions (e.g., high temperature, extreme pH) can denature the antibody.- Perform the conjugation reaction at room temperature or on ice.[1] - Maintain the pH within a range that is optimal for both the reaction and antibody stability (typically pH 7.2-8.0).[1]
Inconsistent Batch-to-Batch Results Variability in Reagent Quality: The purity and activity of both the antibody and BSOCOES can vary between batches.- Use highly purified antibodies (>95% purity) for conjugation.[7][17] - Aliquot and store BSOCOES under desiccated conditions to prevent degradation.
Lack of Precise Control Over Reaction Parameters: Minor variations in reaction time, temperature, or pH can lead to different conjugation outcomes.[18]- Tightly control all reaction parameters and document them meticulously for each batch.[15]

Frequently Asked Questions (FAQs)

1. What is the optimal buffer for BSOCOES-mediated antibody conjugation?

The ideal buffer is free of primary amines. Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0 is a common choice.[1][10] Other suitable buffers include borate, carbonate/bicarbonate, and HEPES.[1] Avoid buffers containing Tris or glycine, as they will compete with the antibody for the crosslinker.[1][8]

2. How should I prepare and store BSOCOES?

BSOCOES is not water-soluble and is highly susceptible to hydrolysis.[1] It should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1] Stock solutions in these solvents are not stable and should not be stored.[1] For long-term storage, the solid reagent should be kept in a desiccated environment at -20°C.[2]

3. What is the recommended molar ratio of BSOCOES to antibody?

A molar excess of 10- to 50-fold of BSOCOES to protein is a typical starting point for conjugation.[1] However, the optimal ratio depends on the desired degree of labeling and the specific antibody being used. It is recommended to perform a titration experiment with varying molar ratios to determine the ideal condition for your application.[10]

4. How can I quench the conjugation reaction?

The reaction can be stopped by adding a quenching solution containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will react with any excess, unreacted BSOCOES.

5. How can I remove excess BSOCOES and byproducts after the reaction?

Excess crosslinker and reaction byproducts can be removed using dialysis or desalting columns.[1]

6. Is the linkage formed by BSOCOES reversible?

Yes, the sulfone bond within the BSOCOES spacer arm can be cleaved under alkaline conditions (pH 11.6) by incubating for 2 hours at 37°C.[1] This feature can be useful for applications where the release of the conjugated molecule is desired.

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

Objective: To remove interfering substances from the antibody solution prior to conjugation.

Materials:

  • Antibody solution

  • Amine-free buffer (e.g., PBS, pH 7.2)

  • Dialysis tubing or desalting column

Procedure:

  • Place the antibody solution in dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Dialyze against the amine-free buffer for at least 4 hours at 4°C, with at least two buffer changes.

  • Alternatively, use a desalting column equilibrated with the amine-free buffer according to the manufacturer's instructions.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm or a protein assay.

Protocol 2: BSOCOES-Mediated Antibody Conjugation

Objective: To covalently conjugate a molecule to an antibody using BSOCOES.

Materials:

  • Purified antibody in amine-free buffer

  • BSOCOES

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Bring the vial of BSOCOES to room temperature before opening to prevent moisture condensation.[1][2]

  • Immediately before use, dissolve the required amount of BSOCOES in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM).[1]

  • Add the calculated volume of the BSOCOES stock solution to the antibody solution to achieve the desired molar excess.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[1]

  • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[9]

  • Incubate for an additional 15-30 minutes to ensure all unreacted BSOCOES is quenched.[1][9]

Protocol 3: Purification of the Antibody Conjugate

Objective: To remove unreacted BSOCOES, payload, and quenching reagent from the conjugated antibody.

Materials:

  • Quenched conjugation reaction mixture

  • Dialysis tubing or desalting column

  • Storage buffer (e.g., PBS)

Procedure:

  • Use dialysis or a desalting column as described in Protocol 1 to remove small molecules from the reaction mixture.

  • The purified antibody conjugate can be stored in an appropriate buffer, typically at 4°C for short-term storage or -20°C for long-term storage.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + BSOCOES) antibody_prep->conjugation bsocoes_prep BSOCOES Preparation (Dissolve in DMSO/DMF) bsocoes_prep->conjugation quenching Quenching (Add Tris/Glycine) conjugation->quenching purification Purification (Dialysis/Desalting) quenching->purification characterization Characterization (e.g., DAR, Activity) purification->characterization

Caption: Workflow for BSOCOES-mediated antibody conjugation.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction antibody Antibody-NH2 (Primary Amine) conjugate Antibody Conjugate (Stable Amide Bond) antibody->conjugate Reaction bsocoes BSOCOES (NHS Ester) bsocoes->conjugate hydrolyzed_bsocoes Hydrolyzed BSOCOES (Inactive) bsocoes->hydrolyzed_bsocoes Hydrolysis nhs N-hydroxysuccinimide (Byproduct) conjugate->nhs releases water H2O water->hydrolyzed_bsocoes

Caption: BSOCOES reaction with an antibody's primary amine.

By understanding the potential challenges and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can improve the success rate and consistency of their BSOCOES-mediated antibody conjugation experiments.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of BSOCOES [Bis(2-(succinimidooxycarbonyloxy)ethyl) sulfone)], a homobifunctional, amine-reactive, and base-cleavable crosslinker. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully reversing BSOCOES crosslinks in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for cleaving BSOCOES crosslinks?

A1: The standard protocol for reversing BSOCOES crosslinks involves increasing the pH of the solution containing the crosslinked molecules to 11.6 using NaOH and incubating the mixture for 2 hours at 37°C.[1] Following incubation, the sample should be desalted or dialyzed into an appropriate buffer for downstream applications.[1]

Q2: I'm observing low yield of cleaved product. What could be the reason?

A2: Low cleavage yield can result from several factors:

  • Incomplete pH Adjustment: Ensure the final pH of the solution is accurately adjusted to 11.6. Use a calibrated pH meter for verification.

  • Insufficient Incubation Time or Temperature: The standard 2-hour incubation at 37°C is a general guideline. For complex or sterically hindered crosslinked products, extending the incubation time or slightly increasing the temperature might be necessary. However, be mindful of potential sample degradation at higher temperatures.

  • Sample Complexity: The efficiency of cleavage can be influenced by the nature of the crosslinked molecules. Large protein complexes or interactions within hydrophobic regions may require optimization of the cleavage conditions.

Q3: Are there alternative, milder cleavage conditions available?

A3: Yes, for sensitive samples, a milder cleavage protocol can be employed. This involves using 100-200 mM ammonium bicarbonate at a pH of 8-9 and incubating overnight at room temperature or 4°C.[2] This "traceless" method can help preserve the integrity of delicate proteins.

Q4: I see unexpected bands on my gel after cleavage. What could be the cause?

A4: Unexpected bands could be due to side reactions. During the base-catalyzed cleavage of BSOCOES, a vinyl sulfone intermediate can be formed. This reactive intermediate can non-selectively react with nucleophilic residues on your protein, such as lysine or histidine, leading to undesired modifications and altered migration on a gel. To mitigate this, it is recommended to include a scavenger, such as dithiothreitol (DTT), in the cleavage buffer.

Q5: How can I reverse BSOCOES crosslinks for proteins bound to immunoprecipitation (IP) beads?

A5: To cleave crosslinks on IP beads, you can adapt the standard protocol. After your final wash step, resuspend the beads in a cleavage buffer with the pH adjusted to 11.6. Incubate at 37°C for 2 hours with gentle agitation to keep the beads suspended. After incubation, pellet the beads by centrifugation and carefully collect the supernatant containing the cleaved proteins for your downstream analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cleavage Inaccurate pH of the cleavage buffer.Use a calibrated pH meter to ensure the pH is precisely 11.6 for the standard protocol or 8-9 for the milder protocol.
Insufficient incubation time or temperature.Increase the incubation time in increments (e.g., 3-4 hours) or slightly raise the temperature (e.g., to 42°C), monitoring for sample degradation.
Inefficient quenching of the initial crosslinking reaction.Ensure the crosslinking reaction is properly quenched with a sufficient concentration of an amine-containing buffer (e.g., Tris or glycine) before proceeding to cleavage.[1]
Presence of high molecular weight smears or unexpected bands after cleavage Formation of vinyl sulfone by-products leading to non-specific modifications.Add a scavenger like DTT to the cleavage buffer to quench the reactive vinyl sulfone intermediate.
Incomplete cleavage resulting in a mix of crosslinked and cleaved products.Optimize the cleavage conditions (pH, time, temperature) as described above.
Protein aggregation or degradation due to harsh basic conditions.Consider using the milder cleavage protocol (pH 8-9, overnight incubation at 4°C or room temperature).[2]
Loss of protein activity or function after cleavage Denaturation of the protein at high pH.Utilize the milder cleavage conditions to minimize protein denaturation.[2]
Modification of critical amino acid residues by vinyl sulfone intermediates.Incorporate a scavenger such as DTT in the cleavage buffer.

Data Presentation

Table 1: BSOCOES Cleavage Conditions

Parameter Standard Protocol Milder "Traceless" Protocol
pH 11.68.0 - 9.0
Cleavage Reagent NaOHAmmonium Bicarbonate (100-200 mM)
Temperature 37°CRoom Temperature or 4°C
Incubation Time 2 hours16 - 24 hours (overnight)
Reference [1][2]

Experimental Protocols

Protocol 1: Standard BSOCOES Cleavage

This protocol is suitable for most applications where robust cleavage is required.

Materials:

  • BSOCOES crosslinked sample

  • 1 M NaOH

  • Desalting column or dialysis cassettes

  • Buffer for final sample formulation

Procedure:

  • Carefully add 1 M NaOH dropwise to your sample solution containing the BSOCOES conjugate, while monitoring the pH with a calibrated pH meter, until a pH of 11.6 is reached.

  • Incubate the reaction mixture for 2 hours at 37°C.

  • To remove the high salt concentration and exchange the buffer, either pass the sample through a desalting column or dialyze it against a buffer suitable for your downstream application.

Protocol 2: Milder BSOCOES Cleavage

This protocol is recommended for sensitive proteins or when "traceless" removal of the linker is desired.

Materials:

  • BSOCOES crosslinked sample

  • Ammonium Bicarbonate

  • Dithiothreitol (DTT) (optional, but recommended)

  • Desalting column or dialysis cassettes

  • Buffer for final sample formulation

Procedure:

  • Prepare a 100-200 mM solution of ammonium bicarbonate and adjust the pH to 8.0-9.0.

  • If using, add DTT to the cleavage buffer to a final concentration of 10-20 mM.

  • Add the cleavage buffer to your sample.

  • Incubate the reaction mixture overnight (16-24 hours) at either room temperature or 4°C with gentle agitation.

  • Desalt or dialyze the sample into the desired final buffer.

Visualizations

BSOCOES_Cleavage_Workflow cluster_prep Sample Preparation cluster_cleavage Cleavage Reaction cluster_cleanup Sample Cleanup start Crosslinked Sample ph_adjust Adjust pH to 11.6 (NaOH) or pH 8-9 (Ammonium Bicarbonate) start->ph_adjust Add Cleavage Buffer incubation Incubate: Standard: 37°C, 2 hrs Milder: RT or 4°C, 16-24 hrs ph_adjust->incubation desalt Desalting / Dialysis incubation->desalt end Cleaved Product for Analysis desalt->end

Caption: Experimental workflow for BSOCOES crosslink reversal.

BSOCOES_Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions incomplete_cleavage Incomplete Cleavage cause1 Incorrect pH incomplete_cleavage->cause1 cause2 Suboptimal Time/ Temperature incomplete_cleavage->cause2 cause3 Steric Hindrance incomplete_cleavage->cause3 solution1 Verify pH with Calibrated Meter cause1->solution1 solution2 Increase Incubation Time/Temperature cause2->solution2 solution3 Optimize Protocol/ Use Milder Conditions cause3->solution3

Caption: Troubleshooting logic for incomplete BSOCOES cleavage.

References

Minimizing non-specific crosslinking with BSOCOES.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific crosslinking when using BSOCOES.

Frequently Asked Questions (FAQs)

Q1: What is BSOCOES and how does it work?

A1: BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] It forms covalent bonds with primary amines (-NH2), which are found at the N-terminus of proteins and on the side chain of lysine residues.[1] The reaction involves the NHS ester groups on both ends of the BSOCOES molecule reacting with primary amines on target proteins, forming stable amide bonds and releasing N-hydroxysuccinimide (NHS).[2] BSOCOES is membrane-permeable, making it suitable for both intracellular and cell surface crosslinking.[1]

Q2: What are the primary causes of non-specific crosslinking with BSOCOES?

A2: Non-specific crosslinking occurs when BSOCOES reacts with unintended proteins or molecules, leading to high background and false-positive results. The primary causes include:

  • High Crosslinker Concentration: Excessive BSOCOES concentrations can lead to the crosslinking of transient or randomly interacting proteins.[3][4]

  • Prolonged Reaction Time: Longer incubation times increase the probability of random crosslinking events.[3]

  • Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target proteins and quench the reaction.[1][3]

  • Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. While a slightly alkaline pH is required for the deprotonation of primary amines, a very high pH increases the rate of hydrolysis of the NHS ester, reducing its efficiency and potentially leading to side reactions.[1][5]

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to each other or to cellular structures, and these random interactions can be "fixed" by the crosslinker.[3]

Q3: How can I minimize non-specific binding?

A3: Minimizing non-specific binding is crucial for obtaining reliable crosslinking results. Key strategies include:

  • Optimizing Crosslinker Concentration: Perform a concentration titration to determine the lowest effective concentration of BSOCOES that provides sufficient specific crosslinking with minimal background.[4]

  • Optimizing Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., on ice) can help reduce random crosslinking events.[1][3]

  • Using Appropriate Buffers: Employ amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH range of 7.2-8.0.[1][6]

  • Effective Quenching: Terminate the crosslinking reaction by adding a quenching agent containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1][7]

  • Washing Steps: For cell-based crosslinking, ensure thorough washing with an appropriate buffer (e.g., cold PBS) to remove unreacted crosslinker and byproducts.[1]

Troubleshooting Guides

Issue 1: High Background or Smeared Bands on Gel
Possible Cause Troubleshooting Step
Excessive BSOCOES Concentration Perform a titration experiment to determine the optimal BSOCOES concentration. Start with a 10-50 fold molar excess over the protein concentration and decrease it systematically.[1][4]
Reaction Time is Too Long Reduce the incubation time. A typical starting point is 30 minutes at room temperature or 2 hours on ice.[1]
Ineffective Quenching Ensure the quenching solution (e.g., 1M Tris-HCl, pH 7.5) is added to a final concentration of 20-50 mM and incubated for at least 15 minutes to deactivate all unreacted BSOCOES.[1][7]
Inappropriate Buffer Confirm that the reaction buffer is free of primary amines. Switch to a recommended buffer like PBS, HEPES, or borate buffer at pH 7.2-8.0.[1][6]
Non-specific Protein Aggregation Consider including a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) in your lysis buffer (for intracellular crosslinking) to minimize non-specific protein interactions.
Issue 2: Low or No Crosslinked Product
Possible Cause Troubleshooting Step
BSOCOES Hydrolysis BSOCOES is moisture-sensitive.[1] Always allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[1] Do not store stock solutions.[1]
Insufficient BSOCOES Concentration If you have optimized for low background and lost your signal, you may need to slightly increase the BSOCOES concentration.[3]
Suboptimal pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.0 to facilitate the reaction with primary amines.[1][5]
Presence of Competing Amines Ensure your protein sample and buffers are free from extraneous primary amines (e.g., from culture media or other additives).[1][8]
Low Protein Concentration For in-solution crosslinking, a protein concentration of 1-10 mg/mL is recommended.[2]

Quantitative Data Summary

ParameterRecommended RangeReference
BSOCOES:Protein Molar Excess 10-50 fold[1]
Final BSOCOES Concentration (in solution) 0.25-5.0 mM[1][2]
Final BSOCOES Concentration (intracellular) 1-2 mM[1]
Reaction pH 7.2 - 8.0[1][5]
Quenching Concentration (Tris or Glycine) 20-50 mM[1][7]
DMSO/DMF in Final Reaction Volume < 10%[1]

Experimental Protocols

Protocol 1: Crosslinking of Proteins in Solution
  • Prepare Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[2] The optimal pH is between 7.2 and 8.0.[1]

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1]

  • Initiate Crosslinking: Add the BSOCOES stock solution to the protein sample to achieve the desired final concentration (typically a 10-50 fold molar excess).[1]

  • Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quench Reaction: Add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[1][7]

  • Incubate Quenching Reaction: Incubate for an additional 15 minutes at room temperature.[1]

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. Excess reagent can be removed by dialysis or desalting if necessary.[1]

Protocol 2: Intracellular Crosslinking
  • Cell Preparation: Wash cells with cold, amine-free buffer (e.g., PBS) to remove any traces of culture media.[1]

  • Prepare BSOCOES Stock Solution: Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[1]

  • Initiate Crosslinking: Add the BSOCOES stock solution to the cell suspension to a final concentration of 1-2 mM.[1]

  • Incubate: Incubate the cells for 30 minutes to 2 hours at room temperature or on ice.[1]

  • Quench Reaction: Add a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes. Alternatively, wash the cells with the quenching solution.[1]

  • Cell Lysis and Analysis: After quenching, wash the cells with cold PBS and proceed with cell lysis and subsequent analysis.

Visualizations

BSOCOES_Reaction_Pathway cluster_reactants Reactants cluster_reaction Crosslinking Reaction cluster_products Products Protein_A Protein A (with Primary Amine) Intermediate Reactive Intermediate Protein_A->Intermediate Reaction with first NHS ester BSOCOES BSOCOES (NHS-Ester Crosslinker) BSOCOES->Intermediate Protein_B Protein B (with Primary Amine) Protein_B->Intermediate Reaction with second NHS ester Crosslinked_Complex Covalently Crosslinked Protein Complex Intermediate->Crosslinked_Complex NHS_Byproduct N-Hydroxysuccinimide (Byproduct) Intermediate->NHS_Byproduct

Caption: BSOCOES crosslinking reaction pathway.

Troubleshooting_Workflow Start Experiment Start Problem Non-Specific Crosslinking? Start->Problem High_Background High Background / Smear Problem->High_Background Yes Low_Yield Low / No Product Problem->Low_Yield No, but... Optimize_Conc Decrease BSOCOES Concentration High_Background->Optimize_Conc Check_Reagent Use Fresh BSOCOES Solution Low_Yield->Check_Reagent Optimize_Time Decrease Reaction Time Optimize_Conc->Optimize_Time Check_Quenching Verify Quenching Procedure Optimize_Time->Check_Quenching Check_Buffer Use Amine-Free Buffer Check_Quenching->Check_Buffer End Successful Crosslinking Check_Buffer->End Increase_Conc Increase BSOCOES Concentration Check_Reagent->Increase_Conc Check_pH Verify Buffer pH (7.2-8.0) Increase_Conc->Check_pH Check_pH->End

Caption: Troubleshooting workflow for BSOCOES crosslinking.

References

Technical Support Center: Optimizing BSOCOES to Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) for protein crosslinking. The following sections offer insights into adjusting the molar ratio of BSOCOES to protein for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of BSOCOES to protein?

A1: For initial experiments, a 10- to 50-fold molar excess of BSOCOES to protein is a recommended starting point.[1] The optimal ratio is highly dependent on the protein's characteristics, including the number of available primary amines (N-terminal and lysine side chains), its concentration, and the desired degree of crosslinking.[2]

Q2: How does the molar ratio of BSOCOES affect the crosslinking reaction?

A2: The molar ratio of BSOCOES to protein directly influences the extent of conjugation.

  • Low molar ratios may result in incomplete or insufficient crosslinking, leading to a low yield of desired conjugates.

  • High molar ratios can lead to excessive modification (over-conjugation), which may cause protein aggregation, loss of biological activity, and precipitation.[3][4][5] High concentrations of the crosslinker can also increase the likelihood of intramolecular crosslinking within a single protein molecule, as well as intermolecular crosslinking leading to large, insoluble aggregates.

Q3: What are the primary causes of protein aggregation during BSOCOES crosslinking?

A3: Protein aggregation during crosslinking can arise from several factors:

  • Excessive Molar Ratio: As mentioned, too much BSOCOES can lead to extensive and uncontrolled crosslinking.

  • Hydrophobicity: BSOCOES is a hydrophobic molecule. Introducing too many of these molecules onto a protein's surface can decrease its solubility in aqueous buffers, promoting aggregation.

  • High Protein Concentration: Concentrated protein solutions increase the probability of intermolecular crosslinking, which can result in the formation of large aggregates.

  • Suboptimal Reaction Conditions: Incorrect pH, inappropriate buffer composition, or suboptimal temperature can stress the protein and contribute to aggregation.[5]

Q4: How can I assess the degree of crosslinking?

A4: The degree of crosslinking can be evaluated using several methods:

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the results of a crosslinking reaction. Monomeric, dimeric, and higher-order oligomeric species can be resolved on the gel, providing a qualitative assessment of crosslinking efficiency.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique can be used to quantify the amount of monomer remaining and the distribution of different-sized crosslinked complexes.

  • Mass Spectrometry (MS): MS can be used to identify the specific residues involved in crosslinking and to determine the stoichiometry of the resulting complexes with high precision.

Q5: What should I do if I observe poor crosslinking efficiency?

A5: If you observe low yields of crosslinked products, consider the following troubleshooting steps:

  • Increase Molar Ratio: Gradually increase the molar excess of BSOCOES in your reaction.

  • Optimize pH: Ensure the reaction buffer pH is within the optimal range for NHS-ester reactions, which is typically pH 7.2-8.5.[1]

  • Check Reagent Integrity: BSOCOES is sensitive to moisture. Ensure it has been stored properly under dry conditions. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.

  • Use Fresh Solutions: Always prepare BSOCOES solutions in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1]

Q6: What steps can be taken to minimize protein aggregation?

A6: To reduce protein aggregation during your crosslinking experiment, you can:

  • Optimize Molar Ratio: Perform a titration experiment to find the lowest effective molar ratio of BSOCOES that provides sufficient crosslinking without causing significant aggregation.

  • Adjust Protein Concentration: Lowering the protein concentration can reduce the frequency of intermolecular crosslinking events.

  • Include Additives: In some cases, the addition of solubility-enhancing agents or specific excipients to the reaction buffer can help prevent aggregation.[3][4]

  • Control Reaction Time and Temperature: Shorter incubation times or performing the reaction at a lower temperature (e.g., on ice) can help control the extent of the reaction and minimize aggregation.[1]

Troubleshooting Guide: Optimizing BSOCOES:Protein Molar Ratio

The following table provides a summary of potential issues, their likely causes, and recommended solutions when adjusting the BSOCOES to protein molar ratio.

Observation Potential Cause Recommended Solution
Low or No Crosslinking Molar ratio of BSOCOES to protein is too low.Systematically increase the molar ratio (e.g., try 20:1, 50:1, and 100:1).
BSOCOES has been hydrolyzed due to moisture.Use a fresh vial of BSOCOES and ensure it is handled under anhydrous conditions.
Reaction buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or borate buffer.[1]
Reaction pH is too low.Increase the pH of the reaction buffer to between 7.2 and 8.5.[1]
High Molecular Weight Smear or Precipitate in Gel Molar ratio of BSOCOES to protein is too high, causing extensive, uncontrolled crosslinking.Decrease the molar ratio of BSOCOES to protein.
Protein concentration is too high.Reduce the protein concentration in the reaction mixture.
Extended reaction time.Reduce the incubation time of the crosslinking reaction.
Loss of Protein Biological Activity Over-conjugation has modified critical residues for protein function.Reduce the BSOCOES:protein molar ratio.
Protein denaturation during the reaction.Perform the reaction at a lower temperature (e.g., 4°C) and ensure gentle mixing.

Experimental Protocols

Protocol 1: Optimization of BSOCOES:Protein Molar Ratio

This protocol describes a method for performing small-scale trial conjugations to identify the optimal BSOCOES to protein molar ratio.

  • Protein Preparation:

    • Prepare your protein in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • BSOCOES Stock Solution Preparation:

    • Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to create a 10-25 mM stock solution.[1]

  • Conjugation Reaction Setup:

    • Set up a series of reactions in separate microcentrifuge tubes, each with the same amount of protein.

    • Add varying amounts of the BSOCOES stock solution to achieve a range of molar ratios (e.g., 10:1, 20:1, 50:1, 100:1 BSOCOES:protein).

    • Gently mix and incubate the reactions for 30 minutes at room temperature or 2 hours on ice.[1]

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.[1]

    • Incubate for 15 minutes at room temperature.[1]

  • Analysis:

    • Analyze the results of each reaction by SDS-PAGE to visualize the extent of crosslinking and identify the presence of any high molecular weight aggregates.

    • If possible, perform a functional assay to assess the biological activity of the conjugated protein at different molar ratios.

Protocol 2: General Protein Crosslinking with BSOCOES

This protocol provides a general procedure for crosslinking a protein using an optimized BSOCOES:protein molar ratio determined from the optimization experiment above.

  • Reaction Setup:

    • Prepare the protein and BSOCOES as described in Protocol 1.

    • Add the determined optimal amount of BSOCOES to the protein solution.

    • Incubate for 30 minutes at room temperature or 2 hours on ice.[1]

  • Quenching:

    • Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[1]

  • Removal of Excess Reagents:

    • If necessary, remove excess BSOCOES and reaction byproducts by dialysis or using a desalting column.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prot_Prep Prepare Protein in Amine-Free Buffer Titration Perform Molar Ratio Titration (10:1 to 100:1) Prot_Prep->Titration BSO_Prep Prepare Fresh BSOCOES Stock BSO_Prep->Titration Incubate Incubate (30 min RT or 2h on ice) Titration->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench SDS_PAGE Analyze by SDS-PAGE Quench->SDS_PAGE Func_Assay Perform Functional Assay Quench->Func_Assay Optimize Determine Optimal Molar Ratio SDS_PAGE->Optimize Func_Assay->Optimize

Caption: Workflow for optimizing the BSOCOES to protein molar ratio.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor P1 Protein 1 Receptor->P1 Activation Ligand Ligand Ligand->Receptor Binding P2 Protein 2 P1->P2 Interaction P1->P2 Crosslinkable Interaction P3 Protein 3 P2->P3 Signal Transduction Response Cellular Response P3->Response

Caption: A generic signaling pathway illustrating a protein-protein interaction that can be studied using BSOCOES crosslinking.

References

BSOCOES reaction buffer selection to avoid primary amines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of reaction buffers for BSOCOES, a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. The following information will help you avoid common pitfalls, such as the use of primary amine-containing buffers, which can significantly impede your crosslinking efficiency.

Frequently Asked Questions (FAQs)

Q1: What is BSOCOES and how does it work?

A1: BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone) is a crosslinking agent used to covalently link molecules that contain primary amines (-NH2), such as proteins and peptides.[1] It has two N-hydroxysuccinimide (NHS) ester reactive groups that readily react with the primary amino groups found on the N-terminus of proteins and the side chains of lysine residues, forming stable amide bonds.[2][3] BSOCOES is membrane-permeable, making it suitable for intracellular crosslinking.[1][2]

Q2: Why must I avoid primary amine-containing buffers like Tris?

A2: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the BSOCOES crosslinker.[4][5] The primary amine in these buffers will react with the NHS ester, quenching the crosslinker and significantly reducing the efficiency of your desired conjugation, leading to lower yields.[4] In fact, Tris is often intentionally used to stop, or "quench," the crosslinking reaction.[2]

Q3: What are the recommended buffers for BSOCOES reactions?

A3: Amine-free buffers are essential for successful BSOCOES crosslinking. The optimal pH for the reaction is typically between 7.2 and 8.5.[2][6] Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)[2][4]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)[2][4]

  • Borate Buffer[2]

  • Bicarbonate/Carbonate Buffer[2][4]

Q4: My protein is in a buffer containing Tris. What should I do?

A4: You must perform a buffer exchange to an appropriate amine-free buffer before initiating the crosslinking reaction.[4][7] Common methods for buffer exchange include dialysis and the use of desalting columns.[4][7]

Q5: BSOCOES is not soluble in water. How should I prepare it?

A5: BSOCOES is not water-soluble and must be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2] It is important to note that stock solutions of BSOCOES in these solvents are not stable due to the hygroscopic nature of the solvents, which can lead to hydrolysis of the NHS ester.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no crosslinking Presence of primary amines in the reaction buffer (e.g., Tris, glycine).[4][5]Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate with a pH between 7.2 and 8.5.[2][4]
Hydrolysis of BSOCOES.BSOCOES is moisture-sensitive.[8] Equilibrate the vial to room temperature before opening to prevent condensation.[8] Prepare the BSOCOES solution in anhydrous DMSO or DMF immediately before use.[2]
Incorrect reaction pH.The optimal pH range for NHS ester reactions is 7.2-8.5.[2] Verify the pH of your reaction buffer.[4]
Precipitation during reaction High concentration of organic solvent.The final concentration of the organic solvent (e.g., DMSO) should generally not exceed 10% of the total reaction volume to maintain protein solubility and functionality.[2][7]
Protein instability under reaction conditions.Consider performing the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[7]
Inconsistent results Variability in reagent handling and storage.Standardize your protocol. Always equilibrate the BSOCOES vial to room temperature before opening.[8] Prepare fresh BSOCOES solution for each experiment.

Buffer Selection Summary

BufferRecommended pH RangeContains Primary Amines?Notes
Phosphate-Buffered Saline (PBS) 7.2 - 7.4NoA widely used and generally non-interfering buffer.[2][4]
HEPES 7.2 - 8.0NoProvides good buffering capacity in the optimal pH range.[2][4]
Borate 8.0 - 9.0NoEffective at a slightly more alkaline pH.[2]
Bicarbonate/Carbonate 8.0 - 9.0NoAnother option for reactions requiring a slightly higher pH.[2][4]
Tris (e.g., TBS) 7.0 - 9.0Yes AVOID. Competes with the target molecule for reaction with BSOCOES.[4][5]
Glycine -Yes AVOID. Often used as a quenching agent.[2]

Experimental Protocol: General BSOCOES Crosslinking

This protocol provides a general procedure for crosslinking proteins using BSOCOES in an amine-free buffer.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • BSOCOES crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Sample: Ensure your protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9] If necessary, perform a buffer exchange.

  • Prepare BSOCOES Solution: Equilibrate the BSOCOES vial to room temperature before opening.[2] Immediately before use, dissolve the BSOCOES in anhydrous DMSO or DMF to a stock concentration of 10-25 mM.[2]

  • Initiate Crosslinking Reaction: Add the BSOCOES stock solution to your protein sample to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein.[2] Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[2] The optimal time and temperature may need to be determined empirically for your specific application.

  • Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess non-reacted BSOCOES and quenching buffer byproducts using a desalting column or dialysis.[2]

Visualizing the Process

BSOCOES_Workflow cluster_prep Preparation cluster_reaction Reaction Protein Protein in Amine Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Protein->Buffer_Exchange Amine_Free_Protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) Buffer_Exchange->Amine_Free_Protein Mix Mix & Incubate (RT, 30 min or 4°C, 2h) Amine_Free_Protein->Mix BSOCOES_Solid BSOCOES (Solid) Dissolve Dissolve in anhydrous DMSO BSOCOES_Solid->Dissolve BSOCOES_Solution BSOCOES Solution Dissolve->BSOCOES_Solution BSOCOES_Solution->Mix Quench Quench Reaction (e.g., Tris Buffer) Mix->Quench Purify Purify (e.g., Desalting Column) Quench->Purify Crosslinked_Protein Crosslinked Protein Purify->Crosslinked_Protein

Caption: Experimental workflow for BSOCOES crosslinking.

Troubleshooting_Workflow Start Low/No Crosslinking Check_Buffer Is the buffer amine-free? Start->Check_Buffer Check_pH Is the pH between 7.2-8.5? Check_Buffer->Check_pH Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Reagent Was BSOCOES prepared fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Prepare_Fresh Prepare Fresh BSOCOES Solution Check_Reagent->Prepare_Fresh No Success Successful Crosslinking Check_Reagent->Success Yes Buffer_Exchange->Check_pH Adjust_pH->Check_Reagent Prepare_Fresh->Success

Caption: Troubleshooting logic for low crosslinking yield.

References

Removing unreacted BSOCOES by dialysis or gel filtration.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BSOCOES Purification

Welcome to the technical support center for the purification of protein conjugates after crosslinking with BSOCOES (Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone). This guide provides detailed troubleshooting advice and protocols for the effective removal of unreacted BSOCOES using dialysis and gel filtration.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted BSOCOES after a crosslinking reaction?

A1: Removing unreacted and hydrolyzed BSOCOES is critical for several reasons. Firstly, residual crosslinker can react non-specifically with other molecules in downstream applications, leading to artifacts and misinterpretation of results. Secondly, the N-hydroxysuccinimide (NHS) byproduct released during the reaction and upon hydrolysis absorbs strongly in the 260-280 nm range, which interferes with standard methods for measuring protein concentration (A280).[1] Finally, for applications requiring high purity, the presence of small molecule contaminants can compromise assay performance.

Q2: What should I do before starting the removal of the crosslinker?

A2: Before proceeding to purification, it is essential to stop or "quench" the crosslinking reaction. This is achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine.[1][2] The amine in the quenching agent will react with any remaining active NHS esters on the BSOCOES molecules, rendering them inert.[3] A typical quenching step involves adding a solution like 1M Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubating for 15 minutes.[1]

Q3: What are the primary methods for removing unreacted BSOCOES?

A3: The two most common and effective methods for removing small molecules like unreacted BSOCOES from larger protein samples are dialysis and gel filtration (also known as size-exclusion chromatography or desalting).[1][4] Both methods separate molecules based on size.[5][6]

Q4: How do I choose between dialysis and gel filtration?

A4: The choice depends on your specific experimental needs, including sample volume, required speed, and available equipment. Dialysis is often preferred for larger sample volumes and when sample concentration is a priority, while gel filtration is ideal for rapid cleanup of smaller sample volumes.[4][5][7]

Comparison of Purification Methods

The table below summarizes the key characteristics of dialysis and gel filtration to help you select the most appropriate method for your experiment.

FeatureDialysisGel Filtration (Desalting)
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[4][5]Separation based on size exclusion as molecules pass through a porous resin bed.[5][6]
Speed Slow; typically requires several hours to overnight, with multiple buffer changes.[4][5]Fast; can be completed in minutes.[5][6]
Sample Volume Highly versatile; suitable for a wide range of volumes, including large volumes (>5 mL).[4][7]Best suited for small to moderate sample volumes (typically < 3 mL for spin columns).[4]
Sample Dilution Minimal; can result in a more concentrated product.[5]Can lead to sample dilution, although this can be minimized with optimized protocols.[4]
Buffer Requirement Requires very large volumes of buffer (at least 200-500 times the sample volume).[4][5]Requires a much smaller buffer volume (typically 4-20 times the sample volume).[5]
Automation Generally a manual process requiring multiple steps.[5]Can be fully automated using chromatography systems.[5]
Gentleness Very gentle on proteins.Very gentle, as there is no interaction between the sample and the stationary phase.[6][8]

Method Selection Guide

Use this decision tree to determine the best purification strategy for your needs.

start Start: Need to remove unreacted BSOCOES time Is speed critical? start->time volume Is sample volume > 5 mL? time->volume No gel_filtration Use Gel Filtration (Desalting Column) time->gel_filtration Yes dilution Is minimizing sample dilution a high priority? volume->dilution No dialysis Use Dialysis volume->dialysis Yes dilution->gel_filtration No dilution->dialysis Yes cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Sample Recovery p1 1. Prepare Dialysis Buffer (≥200x sample volume) and chill to 4°C p2 2. Prepare Dialysis Membrane (hydrate according to manufacturer's instructions) d1 3. Load Sample into dialysis device and seal securely p2->d1 d2 4. Immerse in Buffer Place device in chilled buffer on a stir plate d1->d2 d3 5. Dialyze for 2-4 hours at 4°C with gentle stirring d2->d3 d4 6. Change Buffer Replace with fresh, cold buffer d3->d4 d5 7. Repeat Dialysis & Buffer Change (Perform at least 3-4 total changes) d4->d5 d6 8. Final Dialysis (Optional) Perform final change overnight at 4°C d5->d6 r1 9. Recover Sample Carefully remove sample from the device d6->r1 r2 10. Measure Final Volume & Concentration r1->r2 cluster_prep Column Preparation cluster_equilibration Equilibration cluster_purification Sample Purification p1 1. Remove Storage Buffer Invert column to resuspend resin, remove bottom cap, place in collection tube p2 2. Centrifuge (e.g., 1,500 x g for 2 min) to remove storage buffer p1->p2 e1 3. Add Equilibration Buffer to the top of the resin bed p2->e1 e2 4. Centrifuge (1,500 x g for 2 min), discard flow-through e1->e2 e3 5. Repeat Equilibration (Perform 2-3 times) e2->e3 s1 6. Load Sample Place column in a new collection tube, apply sample to center of resin e3->s1 s2 7. Centrifuge (1,500 x g for 2 min) to collect purified protein s1->s2

References

Validation & Comparative

Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone vs. BS3 for cell surface labeling.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and drug development, the precise labeling of cell surface proteins is a cornerstone for understanding protein interactions, tracking cellular processes, and developing targeted therapeutics. Cross-linking agents are indispensable tools in this endeavor, and among the homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers, Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) and Bis(sulfosuccinimidyl)suberate (BS3) are two prominent options. This guide provides an in-depth, objective comparison of their performance for cell surface labeling, supported by their chemical characteristics and detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific applications.

Executive Summary

BSOCOES and BS3 are both effective amine-reactive crosslinkers that form stable amide bonds with primary amines on proteins. However, their fundamental chemical properties dictate their suitability for different applications. The primary distinction lies in their solubility, membrane permeability, and the cleavability of their spacer arms. BS3, with its sulfonate groups, is highly water-soluble and membrane-impermeable, making it the preferred choice for specifically targeting and cross-linking proteins on the outer surface of living cells.[1][2][3] In contrast, BSOCOES is not water-soluble, requiring an organic solvent for use, and is membrane-permeable, allowing it to crosslink both extracellular and intracellular proteins.[4][5] A key feature of BSOCOES is its base-cleavable sulfone-containing spacer arm, which allows for the reversal of cross-links, a property not shared by the non-cleavable alkyl chain of BS3.[4][5] The choice between these two crosslinkers will largely depend on the specific experimental goal: exclusive cell surface labeling (BS3) versus intracellular and reversible cross-linking (BSOCOES).

Structural and Physicochemical Comparison

A direct comparison of the key quantitative parameters of BSOCOES and BS3 is essential for informed decision-making.

FeatureThis compound (BSOCOES)Bis(sulfosuccinimidyl)suberate (BS3)
Molecular Weight 436.36 g/mol [5][6]572.43 g/mol [1][7]
Spacer Arm Length 13.0 Å[5]11.4 Å[1][7]
Reactive Groups N-hydroxysuccinimide (NHS) ester[4][5]Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester[1][3]
Reactivity Primary amines (e.g., lysine residues)[4][5]Primary amines (e.g., lysine residues)[1][8]
Water Solubility Insoluble (requires DMSO or DMF)[4][5]Soluble[1][2][3]
Membrane Permeability Permeable[4][5]Impermeable[1][2][8]
Cleavability Base-cleavable (pH 11.6)[4][5]Non-cleavable[1][2]

Reaction Mechanism and Workflow

Both BSOCOES and BS3 utilize the same fundamental reaction mechanism to crosslink proteins. The NHS or Sulfo-NHS esters at both ends of the molecule react with primary amines (the ε-amine of lysine residues and the N-terminal α-amine) to form stable amide bonds, releasing N-hydroxysuccinimide or its sulfonated derivative as a byproduct.[4][8]

Reaction Mechanism cluster_reagents Reagents cluster_reaction Reaction cluster_products Products Crosslinker BSOCOES or BS3 (NHS/Sulfo-NHS Ester) ReactionStep Nucleophilic Acyl Substitution Crosslinker->ReactionStep Protein1 Protein with Primary Amine (R-NH2) Protein1->ReactionStep CrosslinkedProtein Cross-linked Protein (Stable Amide Bond) ReactionStep->CrosslinkedProtein Byproduct NHS or Sulfo-NHS ReactionStep->Byproduct

General reaction mechanism of NHS/Sulfo-NHS esters with primary amines.

The experimental workflows for using BSOCOES and BS3 for cell labeling differ primarily in the solvent used and the intended target compartment.

Experimental Workflow cluster_bsocoes BSOCOES Workflow (Intracellular & Surface) cluster_bs3 BS3 Workflow (Cell Surface) BSOCOES_Start Wash cells with PBS BSOCOES_Dissolve Dissolve BSOCOES in DMSO/DMF BSOCOES_Start->BSOCOES_Dissolve BSOCOES_Incubate Incubate cells with BSOCOES solution BSOCOES_Dissolve->BSOCOES_Incubate BSOCOES_Quench Quench reaction with Tris or glycine BSOCOES_Incubate->BSOCOES_Quench BSOCOES_Lyse Lyse cells for analysis BSOCOES_Quench->BSOCOES_Lyse BSOCOES_Cleave Optional: Cleave cross-links (pH 11.6, 37°C) BSOCOES_Lyse->BSOCOES_Cleave BS3_Start Wash cells with PBS BS3_Dissolve Dissolve BS3 in aqueous buffer (e.g., PBS) BS3_Start->BS3_Dissolve BS3_Incubate Incubate cells with BS3 solution (on ice) BS3_Dissolve->BS3_Incubate BS3_Quench Quench reaction with Tris or glycine BS3_Incubate->BS3_Quench BS3_Lyse Lyse cells for analysis of surface proteins BS3_Quench->BS3_Lyse

Comparison of experimental workflows for BSOCOES and BS3.

Performance in Cell Surface Labeling

BS3: The Gold Standard for Surface Specificity

Due to its high water solubility and the presence of charged sulfonate groups, BS3 is unable to cross the cell membrane.[1][2][8] This property makes it an exceptional tool for exclusively labeling and cross-linking proteins on the exterior of the plasma membrane. This specificity is crucial for studies aiming to identify surface receptors, investigate extracellular protein-protein interactions, and quantify changes in the surface proteome.[8] The non-cleavable nature of the cross-links formed by BS3 ensures that protein complexes are stably maintained throughout subsequent analysis steps like immunoprecipitation and SDS-PAGE.[2]

BSOCOES: A Tool for Broader, Reversible Cross-linking

BSOCOES's lipophilic nature and lack of charge allow it to readily permeate the cell membrane.[4][5] Consequently, when applied to living cells, it will cross-link not only cell surface proteins but also intracellular and intramembrane proteins. This makes it unsuitable for applications requiring exclusive surface labeling. However, its key advantage is the cleavability of its spacer arm under mild alkaline conditions.[4][5] This reversibility is highly beneficial for applications involving mass spectrometry-based protein identification, as the cross-linked proteins can be separated for easier analysis.

Experimental Protocols

Protocol 1: Cell Surface Protein Cross-linking with BS3

This protocol describes the selective labeling of cell surface proteins using the membrane-impermeable crosslinker BS3.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), ice-cold

  • BS3 (Bis(sulfosuccinimidyl)suberate)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Lysis Buffer (e.g., RIPA buffer)

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove any amine-containing media. Resuspend cells in ice-cold PBS to the desired concentration.

  • BS3 Preparation: Immediately before use, dissolve BS3 in PBS to a final concentration of 2 mM.[8]

  • Cross-linking Reaction: Add the BS3 solution to the cell suspension. Incubate for 30 minutes at 4°C with gentle mixing.[8]

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at 4°C.[7]

  • Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells using an appropriate lysis buffer for downstream analysis.

Protocol 2: General Protein Cross-linking with BSOCOES

This protocol is for general protein cross-linking and will result in the labeling of both cell surface and intracellular proteins.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS)

  • BSOCOES (this compound)

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer

Procedure:

  • Cell Preparation: Wash cells twice with PBS to remove amine-containing media.

  • BSOCOES Preparation: Equilibrate the vial of BSOCOES to room temperature before opening. Immediately before use, dissolve BSOCOES in anhydrous DMSO or DMF to a concentration of 10-25 mM.[4]

  • Cross-linking Reaction: Add the dissolved BSOCOES to the cells to a final concentration of 1-2 mM. Incubate for 30 minutes to 2 hours at room temperature or 4°C.[4]

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[4]

  • Cell Lysis: Wash the cells with PBS to remove unreacted crosslinker. Lyse the cells for further analysis.

  • (Optional) Cleavage of Cross-links: To reverse the cross-linking, increase the pH of the sample to 11.6 with NaOH and incubate for 2 hours at 37°C.[4]

Concluding Remarks

The selection between BSOCOES and BS3 for cell labeling is dictated by the experimental objective. For researchers focused on the specific analysis of cell surface proteins and their interactions, the water-soluble, membrane-impermeable, and non-cleavable nature of BS3 makes it the superior choice. Its use ensures that only extracellularly accessible proteins are labeled, providing a clean and accurate representation of the cell surface proteome.

Conversely, BSOCOES is the appropriate tool when the goal is to capture a broader snapshot of protein interactions, including those within the cell, and when the ability to reverse the cross-links for subsequent analysis is paramount. Its membrane permeability and base-cleavable spacer arm offer a versatile, albeit non-specific, approach to studying protein complexes.

By understanding the distinct properties and applications of these two crosslinkers, researchers can confidently select the optimal reagent to advance their scientific inquiries.

References

A Researcher's Guide to Reversible Protein Crosslinking: Alternatives to BSOCOES

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reversibly crosslink proteins is a cornerstone of studying protein-protein interactions, elucidating protein complex structures, and developing novel therapeutics. While Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) is a widely used base-cleavable crosslinker, a diverse array of alternative reagents offers unique advantages in terms of cleavage mechanism, cell permeability, and application in advanced analytical techniques such as mass spectrometry. This guide provides an objective comparison of BSOCOES and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinking strategy for your research needs.

Performance Comparison of Reversible Crosslinkers

The choice of a reversible crosslinker is dictated by the specific experimental requirements, including the nature of the protein sample, the desired cleavage conditions, and downstream analytical methods. The following table summarizes the key characteristics of BSOCOES and its alternatives.

FeatureBSOCOESThiol-Cleavable (e.g., DSP, DTSSP)MS-Cleavable (e.g., DSSO, DSBU)Photo-Cleavable (e.g., Sulfo-SDA, pcPIR)Dialdehyde-Based (e.g., Glutaraldehyde)Genetically Encoded (e.g., pBpa, DiZPK)
Reactive Groups NHS estersNHS estersNHS estersNHS ester & diazirine, or other photoreactive groupsAldehydesPhotoreactive unnatural amino acids
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines and any C-H bond upon photoactivationPrimary amines (Lysine, N-terminus)Any proximal residue upon photoactivation
Cleavage Mechanism Base-catalyzed hydrolysis (e.g., pH 11.6)Reduction of disulfide bond (e.g., DTT, TCEP)Collision-induced dissociation (CID) in a mass spectrometerUV irradiation at specific wavelengthsReversible by dilution or pH shift (Schiff base)Mild oxidation (for some variants) or not applicable
Cell Permeability YesDSP: Yes, DTSSP: NoYesReagent dependentYesNot applicable (incorporated into the protein)
Key Advantages Simple cleavage condition.Mild and efficient cleavage, compatible with cell lysis buffers.Enables identification of crosslinked peptides in complex mixtures by MS.High temporal control of crosslinking.Rapid reaction kinetics.Site-specific crosslinking with high precision.
Key Limitations Harsh cleavage conditions may denature proteins.Potential for disulfide bond scrambling.[1]Requires specialized MS instrumentation and software.UV irradiation can damage proteins and cells.Can lead to extensive and less specific crosslinking.Requires molecular biology expertise for incorporation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible results. Below are representative protocols for different classes of reversible crosslinkers.

Protocol 1: Reversible Crosslinking using a Thiol-Cleavable Crosslinker (DSP)

This protocol is adapted for in-cell crosslinking to capture protein-protein interactions.

Materials:

  • Cells of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiobis(succinimidyl propionate) (DSP)

  • Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Lysis buffer (RIPA or other suitable buffer)

  • Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)

Procedure:

  • Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove any amine-containing culture medium.

  • Crosslinker Preparation: Immediately before use, dissolve DSP in DMSO to a final concentration of 25 mM.

  • Crosslinking Reaction: Resuspend the cells in PBS at the desired concentration. Add the DSP/DMSO solution to the cell suspension to a final concentration of 1-2 mM. Incubate for 30 minutes at room temperature with gentle agitation.[2][3]

  • Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Cleavage of Crosslinks: To reverse the crosslinking, add a reducing agent such as DTT to a final concentration of 50 mM to an aliquot of the cell lysate and incubate at 37°C for 30 minutes.[4]

  • Analysis: Analyze the crosslinked (non-reduced) and cleaved (reduced) samples by SDS-PAGE and Western blotting to observe the disappearance of high-molecular-weight crosslinked complexes.

Protocol 2: Reversible Crosslinking using a Mass Spectrometry-Cleavable Crosslinker (DSSO)

This protocol is suitable for identifying protein-protein interactions using mass spectrometry.

Materials:

  • Purified protein complex or cell lysate

  • HEPES buffer (20 mM, pH 7.5-8.0)

  • Disuccinimidyl sulfoxide (DSSO)

  • DMSO

  • Quenching buffer (e.g., 1 M Ammonium Bicarbonate or Tris-HCl, pH 8.0)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Protein Preparation: Prepare the protein sample in HEPES buffer.

  • Crosslinker Preparation: Prepare a fresh 50 mM stock solution of DSSO in DMSO.[5]

  • Crosslinking Reaction: Add the DSSO stock solution to the protein sample to a final concentration of 1 mM. Incubate for 60 minutes at 25°C.[6]

  • Quenching: Add quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at 25°C.

  • Proteolytic Digestion: Denature, reduce, and alkylate the protein sample, followed by digestion with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. During fragmentation (CID), the DSSO linker will cleave, generating characteristic reporter ions that facilitate the identification of the crosslinked peptides using specialized software.[7][8]

Protocol 3: Reversible Crosslinking using a Photo-Cleavable Crosslinker (Sulfo-SDA)

This protocol describes a two-stage crosslinking process using a hetero-bifunctional photo-cleavable crosslinker.

Materials:

  • Protein sample

  • Crosslinking buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8)

  • Sulfosuccinimidyl 4,4'-azipentanoate (sulfo-SDA)

  • UV lamp (365 nm)

Procedure:

  • NHS-ester Reaction: Dissolve sulfo-SDA in the crosslinking buffer and add it to the protein sample. Incubate in the dark for 50 minutes at room temperature to allow the NHS ester to react with primary amines.[9]

  • Photo-activation: Expose the sample to UV light at 365 nm for 20 minutes to activate the diazirine group, which will then react with any nearby amino acid residue.[10]

  • Analysis: The crosslinked proteins can then be analyzed by SDS-PAGE or mass spectrometry. The crosslink is not reversible in the traditional sense but the photo-activation step provides temporal control. For label transfer applications with cleavable photo-crosslinkers, cleavage is induced by the specific chemistry of the linker (e.g., disulfide reduction).

Protocol 4: Reversible Crosslinking using a Dialdehyde-Based Crosslinker (Glutaraldehyde)

This protocol is a general procedure for protein crosslinking with glutaraldehyde.

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0)

  • Glutaraldehyde solution (e.g., 2.3% freshly prepared)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Crosslinking Reaction: Add the glutaraldehyde solution to the protein sample. The final concentration of glutaraldehyde should be optimized for the specific application. Incubate for 10 minutes on ice.[11]

  • Quenching: Stop the reaction by adding the quenching solution.

  • Reversibility: The Schiff bases formed are reversible, and the crosslinking can be reversed by dilution or a change in pH, although in practice, this is less controlled than with other cleavable crosslinkers. For many applications, the reaction is considered practically irreversible.

Protocol 5: Site-Specific Crosslinking using Genetically Encoded Unnatural Amino Acids

This advanced technique provides the highest level of precision in crosslinking.

General Workflow:

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest.

  • Expression System: Co-transform host cells (e.g., E. coli or mammalian cells) with the plasmid containing the mutated gene and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired photo-crosslinking unnatural amino acid (e.g., p-benzoyl-L-phenylalanine, pBpa).[12]

  • Protein Expression and Incorporation: Culture the cells in the presence of the unnatural amino acid, which will be incorporated at the site of the amber codon during protein synthesis.[13]

  • In vivo or in vitro Crosslinking: Irradiate the cells or the purified protein with UV light (typically ~365 nm) to activate the photoreactive side chain of the incorporated amino acid, leading to the formation of a covalent bond with a nearby interacting molecule.[14][15]

  • Analysis: Identify the crosslinked products by Western blotting or mass spectrometry.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams were generated using Graphviz.

Reversible_Crosslinker_Types cluster_alternatives BSOCOES BSOCOES (Base-Cleavable) Alternatives Alternatives Thiol Thiol-Cleavable (e.g., DSP, DTSSP) Alternatives->Thiol MS MS-Cleavable (e.g., DSSO, DSBU) Alternatives->MS Photo Photo-Cleavable (e.g., Sulfo-SDA) Alternatives->Photo Dialdehyde Dialdehyde-Based (e.g., Glutaraldehyde) Alternatives->Dialdehyde Genetic Genetically Encoded (e.g., pBpa) Alternatives->Genetic

Figure 1. Classification of BSOCOES and its alternatives.

Crosslinking_Workflow start Start: Protein Sample add_crosslinker Add Reversible Crosslinker start->add_crosslinker incubate Incubate (Crosslinking Reaction) add_crosslinker->incubate quench Quench Reaction incubate->quench cleave Cleave Crosslinks (Reversal Step) quench->cleave analyze Analyze (SDS-PAGE, MS, etc.) cleave->analyze

Figure 2. General experimental workflow for reversible protein crosslinking.

Signaling_Pathway Ligand Ligand Receptor Receptor Dimerization Ligand->Receptor Binding Adaptor Adaptor Protein Recruitment Receptor->Adaptor Interaction Effector Downstream Effector Activation Adaptor->Effector Interaction Response Cellular Response Effector->Response

Figure 3. A generic signaling pathway illustrating protein interactions.

Conclusion

The landscape of reversible protein crosslinking extends far beyond the capabilities of BSOCOES alone. Thiol-cleavable reagents offer mild reversal conditions, while MS-cleavable crosslinkers have revolutionized structural proteomics by simplifying the analysis of complex samples. Photo-cleavable and genetically encoded crosslinkers provide unparalleled temporal and spatial control, respectively, opening new avenues for studying dynamic cellular processes. Dialdehyde-based crosslinkers, though less specific, remain a rapid and effective option for certain applications. By understanding the distinct advantages and limitations of each class of reagent and employing the appropriate experimental protocols, researchers can confidently select the optimal tool to capture and characterize the intricate network of protein interactions that govern cellular life.

References

Stability Under Scrutiny: A Comparative Analysis of BSOCOES Crosslinked Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of crosslinked products is a critical determinant of their performance and reliability. This guide provides a comprehensive comparison of the stability of products crosslinked with Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) against common alternatives, supported by experimental data and detailed methodologies.

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker favored for its ability to react with primary amines to form stable amide bonds. A key feature of BSOCOES is its sulfone-containing spacer arm, which allows for cleavage under basic conditions, offering a degree of reversibility. However, the stability of the crosslinked product under various physiological and experimental conditions is paramount. This guide will delve into the hydrolytic, thermal, and enzymatic stability of BSOCOES-crosslinked products in comparison to alternatives such as other NHS-ester crosslinkers like Disuccinimidyl suberate (DSS), carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and naturally derived crosslinkers like genipin.

Comparative Stability Analysis

The stability of a crosslinked product is not a singular property but rather a composite of its resistance to degradation under different environmental pressures. Here, we compare the stability of BSOCOES-crosslinked products to those formed with other common crosslinkers across three key modalities: hydrolytic, thermal, and enzymatic stability.

Hydrolytic Stability

Hydrolytic degradation is a primary concern for crosslinked materials, especially those intended for use in aqueous environments or biological systems. The stability of the crosslinker and the resulting bonds against hydrolysis dictates the material's shelf-life and in-use longevity.

Table 1: Comparative Hydrolytic Stability of Crosslinkers

CrosslinkerBond TypeHalf-life of NHS Ester (pH 7.0, 0°C)Half-life of NHS Ester (pH 8.6, 4°C)CleavabilityKey Considerations
BSOCOES Amide4-5 hours[1]~10 minutes[1]Base (pH 11.6)[2]The sulfone group may influence the local chemical environment but the primary mode of hydrolytic instability is through the NHS ester.
DSS Amide4-5 hours[1]~10 minutes[1]Non-cleavableAs a standard NHS-ester crosslinker, it exhibits similar hydrolytic susceptibility to BSOCOES.
EDC/NHS Amide (zero-length)Not ApplicableNot ApplicableNon-cleavableForms a stable amide bond, but the carbodiimide itself is highly susceptible to hydrolysis, requiring a two-step reaction.
Genipin Heterocyclic AmineNot ApplicableNot ApplicableNon-cleavableForms highly stable crosslinks through a reaction with primary amines.
Physical Crosslinking Non-covalentNot ApplicableNot ApplicableReversible (e.g., temperature, pH)Stability is dependent on the nature of the physical interactions (e.g., hydrogen bonds, ionic interactions).

Discussion: BSOCOES, like other NHS-ester crosslinkers, is susceptible to hydrolysis, particularly at higher pH values. The half-life of the reactive NHS ester groups is a critical parameter to consider during the crosslinking reaction to ensure efficient conjugation. Once the stable amide bond is formed, the hydrolytic stability of the crosslinked product is significantly increased. The key differentiator for BSOCOES is its base-cleavable sulfone linker, which allows for controlled degradation under specific alkaline conditions.

Thermal Stability

Thermal stability is crucial for applications involving heat, such as sterilization, and for understanding the material's behavior at physiological temperatures. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess thermal properties.

Table 2: Comparative Thermal Stability of Crosslinked Hydrogels

CrosslinkerPolymer Matrix (Example)Decomposition Temperature (TGA)Glass Transition Temperature (Tg)Key Considerations
BSOCOES GelatinNot specifically reported; expected to be similar to other chemically crosslinked gelatin hydrogels (~240-500°C for the second stage of decomposition)[3]Not specifically reportedThe thermal stability is largely determined by the polymer backbone and crosslinking density.
EDC/NHS GelatinIncreased compared to non-crosslinked gelatin[3]Increased compared to non-crosslinked gelatinEDC/NHS crosslinking is known to enhance the thermal stability of protein-based hydrogels.
Genipin GelatinNot specifically reported; generally improves thermal stability of biopolymers.Not specifically reportedGenipin crosslinking typically enhances the thermal properties of natural polymers.
Dialdehyde Starch (DAS) GelatinHighest temperature of the second stage of thermal changes compared to EDC/NHS and squaric acid crosslinked gelatin[3]Not specifically reportedDemonstrates significant improvement in the thermal stability of gelatin hydrogels.
Physical Crosslinking GelatinLower than chemically crosslinked hydrogelsDependent on the nature of physical bondsThermal stability is generally lower due to the weaker nature of physical crosslinks.

Discussion: Chemical crosslinking, in general, enhances the thermal stability of polymer networks compared to their non-crosslinked or physically crosslinked counterparts. While specific data for BSOCOES is limited, it is expected to improve the thermal stability of the base polymer. The degree of improvement is dependent on the crosslinking density. Studies on other chemical crosslinkers like EDC/NHS and DAS show a significant increase in the decomposition temperature of gelatin hydrogels[3].

Enzymatic Stability

For applications in drug delivery and tissue engineering, the resistance of crosslinked materials to enzymatic degradation is a critical factor that influences their in vivo residence time and biocompatibility.

Table 3: Comparative Enzymatic Stability of Crosslinked Scaffolds

CrosslinkerPolymer Matrix (Example)Degradation Rate (vs. Non-crosslinked)Key EnzymesKey Considerations
BSOCOES Collagen/GelatinNot specifically reported; expected to decrease degradation rate.Collagenase, ProteasesThe introduction of covalent crosslinks generally hinders enzymatic access to cleavage sites.
EDC/NHS CollagenSignificantly increased resistance to collagenase digestion[4][5]CollagenaseEDC/NHS crosslinking is a well-established method to improve the enzymatic resistance of collagenous materials.[4][5]
Genipin CollagenIncreased resistance to enzymatic degradation.CollagenaseGenipin crosslinking enhances the stability of collagen against enzymatic attack.
Glutaraldehyde GelatinSlower degradation compared to non-crosslinked gelatin.ProteasesWhile effective, glutaraldehyde has cytotoxicity concerns.
Physical Crosslinking ChitosanMore susceptible to enzymatic degradation than chemically crosslinked hydrogels.LysozymeThe reversible nature of physical crosslinks makes them more prone to enzymatic breakdown.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key stability assessment experiments are provided below.

Hydrolytic Stability Assessment (NHS Ester Half-life)

This protocol determines the rate of hydrolysis of the NHS ester functional groups of the crosslinker in an aqueous buffer.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the NHS-ester crosslinker (e.g., BSOCOES, DSS) in a dry, water-miscible organic solvent (e.g., DMSO, DMF) at a concentration of 10-25 mM.

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at the target pH (e.g., 7.4). Ensure the buffer is free of primary amines.

  • Initiation of Hydrolysis:

    • Equilibrate the buffer to the desired temperature (e.g., 25°C).

    • Add a small volume of the crosslinker stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Mix quickly.

  • Time-course Monitoring:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quantification:

    • Immediately analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact crosslinker from its hydrolysis products.

    • Monitor the absorbance at a wavelength where the NHS ester or its hydrolysis product (N-hydroxysuccinimide) absorbs (e.g., 260 nm).

    • Alternatively, the release of N-hydroxysuccinimide can be monitored spectrophotometrically at 260 nm.

  • Data Analysis:

    • Plot the concentration of the intact crosslinker versus time.

    • Calculate the first-order rate constant (k) and the half-life (t½ = 0.693/k) of the NHS ester hydrolysis.

Workflow for Hydrolytic Stability Assessment:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_crosslinker Prepare Crosslinker Stock Solution initiate_hydrolysis Initiate Hydrolysis (Mix Crosslinker & Buffer) prep_crosslinker->initiate_hydrolysis prep_buffer Prepare Amine-Free Buffer prep_buffer->initiate_hydrolysis time_course Incubate and Withdraw Aliquots initiate_hydrolysis->time_course quantify Quantify Intact Crosslinker (HPLC) time_course->quantify calculate Calculate Half-life quantify->calculate

Workflow for determining the hydrolytic stability of an NHS-ester crosslinker.
Thermal Stability Assessment (TGA/DSC)

This protocol outlines the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of crosslinked hydrogels.

Protocol:

  • Sample Preparation:

    • Prepare hydrogel samples crosslinked with BSOCOES and alternative crosslinkers.

    • Lyophilize (freeze-dry) the hydrogel samples to remove all water.

    • Accurately weigh 5-10 mg of the dried hydrogel into a TGA or DSC pan.

  • TGA Analysis:

    • Place the sample pan in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

    • Record the weight loss of the sample as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

  • DSC Analysis:

    • Place the sample pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

    • Record the heat flow into or out of the sample. The glass transition temperature (Tg) will appear as a step change in the heat flow curve.

  • Data Analysis:

    • Analyze the TGA thermogram to determine the onset of decomposition and the temperature at maximum weight loss rate.

    • Analyze the DSC thermogram to identify the glass transition temperature (Tg) and any melting or crystallization peaks.

Workflow for Thermal Stability Assessment:

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Results prep_hydrogel Prepare Crosslinked Hydrogel lyophilize Lyophilize to Complete Dryness prep_hydrogel->lyophilize weigh Weigh Sample lyophilize->weigh tga TGA Analysis (Decomposition Temp.) weigh->tga dsc DSC Analysis (Glass Transition Temp.) weigh->dsc analyze_tga Analyze TGA Thermogram tga->analyze_tga analyze_dsc Analyze DSC Thermogram dsc->analyze_dsc

Workflow for assessing the thermal stability of crosslinked hydrogels using TGA and DSC.
Enzymatic Degradation Assay

This protocol measures the degradation of a crosslinked hydrogel in the presence of a relevant enzyme.

Protocol:

  • Hydrogel Preparation:

    • Prepare disc-shaped hydrogel samples of known weight and dimensions.

    • Equilibrate the hydrogels in a suitable buffer (e.g., PBS) to reach swelling equilibrium.

    • Record the initial swollen weight (Wi).

  • Enzymatic Digestion:

    • Prepare a solution of the desired enzyme (e.g., collagenase for collagen-based hydrogels) in the appropriate buffer at a clinically relevant concentration.

    • Immerse the hydrogel samples in the enzyme solution and incubate at 37°C.

    • As a control, immerse identical hydrogel samples in the buffer without the enzyme.

  • Monitoring Degradation:

    • At predetermined time points, remove the hydrogel samples from the enzyme solution.

    • Gently blot the surface to remove excess liquid and record the swollen weight (Wt).

    • The remaining hydrogel can be lyophilized to determine the remaining dry weight.

  • Data Analysis:

    • Calculate the percentage of weight loss over time: Weight Loss (%) = [(Wi - Wt) / Wi] * 100.

    • Plot the percentage of weight loss versus time to determine the degradation rate.

Workflow for Enzymatic Degradation Assay:

cluster_prep Preparation cluster_digestion Digestion cluster_monitoring Monitoring prep_hydrogel Prepare and Equilibrate Hydrogel Samples initial_weight Record Initial Swollen Weight (Wi) prep_hydrogel->initial_weight immerse_enzyme Immerse in Enzyme Solution initial_weight->immerse_enzyme incubate Incubate at 37°C immerse_enzyme->incubate measure_weight Measure Swollen Weight (Wt) at Time Points incubate->measure_weight calculate_loss Calculate Weight Loss measure_weight->calculate_loss

Workflow for conducting an enzymatic degradation assay on crosslinked hydrogels.

Signaling Pathways and Biocompatibility Considerations

For drug development professionals, the interaction of crosslinked materials and their degradation products with biological systems is of utmost importance. The degradation of hydrogels can influence cellular signaling pathways, and any leachable or extractable compounds from the crosslinked matrix must be assessed for potential toxicity.

  • Degradation Products and Cellular Response: The degradation of crosslinked hydrogels can release byproducts into the local microenvironment. For instance, the degradation of some polyester-based hydrogels can lead to acidic byproducts that may influence lysosomal activity and macrophage activation.[7] While BSOCOES itself is a synthetic molecule, its degradation under basic conditions would release the sulfone-containing spacer arm and succinimide derivatives. The biocompatibility of sulfone-containing polymers is generally considered good, with materials like polysulfone (PSU) and polyphenylsulfone (PPSU) being used in medical devices.[8] However, the specific cellular response to the degradation products of BSOCOES would require dedicated toxicological studies.

  • Extractables and Leachables: It is crucial to assess any non-crosslinked material that may leach out from the hydrogel matrix.[8][9] For NHS-ester crosslinked materials, this could include unreacted crosslinker or N-hydroxysuccinimide.[10] These compounds have the potential to react with proteins and other biological molecules, which could impact cellular function. Therefore, thorough purification of crosslinked products to remove any residual reagents is a critical step.

  • Influence on Drug Release: The stability of the crosslinked matrix directly impacts the release kinetics of encapsulated drugs or growth factors. A more stable, highly crosslinked network will generally result in a slower and more sustained release profile.[11][12] The degradation of the matrix, whether through hydrolysis or enzymatic action, will lead to an increased rate of drug release.

Logical Relationship of Stability and Biological Response:

cluster_material Crosslinked Material cluster_stability Stability Properties cluster_degradation Degradation Profile cluster_biological Biological Response crosslinker Crosslinker Type (e.g., BSOCOES) hydrolytic Hydrolytic Stability crosslinker->hydrolytic enzymatic Enzymatic Stability crosslinker->enzymatic polymer Polymer Matrix thermal Thermal Stability polymer->thermal polymer->enzymatic crosslinking_density Crosslinking Density crosslinking_density->hydrolytic crosslinking_density->thermal crosslinking_density->enzymatic degradation_rate Degradation Rate hydrolytic->degradation_rate enzymatic->degradation_rate degradation_products Degradation Products degradation_rate->degradation_products drug_release Drug Release Kinetics degradation_rate->drug_release cell_signaling Cellular Signaling degradation_products->cell_signaling biocompatibility Biocompatibility degradation_products->biocompatibility

The interplay between crosslinker properties, stability, and biological outcomes.

Conclusion

The stability of BSOCOES-crosslinked products is a multifaceted property that is comparable to other NHS-ester crosslinkers in terms of the hydrolytic stability of the reactive groups. The resulting amide bonds are stable under physiological conditions. The key advantage of BSOCOES lies in its base-cleavable sulfone linker, which offers a mechanism for controlled degradation. In terms of thermal and enzymatic stability, BSOCOES is expected to enhance the properties of the base polymer, similar to other chemical crosslinkers.

The selection of an appropriate crosslinker depends on the specific application requirements. For applications requiring long-term stability, non-cleavable crosslinkers like DSS or EDC/NHS may be preferable. However, for applications where controlled degradation is desired, the cleavable nature of BSOCOES presents a distinct advantage. A thorough understanding and experimental evaluation of the stability profile of any crosslinked product are essential for its successful application in research, drug development, and clinical settings.

References

Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone vs. glutaraldehyde for oligomer analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein oligomerization, the choice of a chemical cross-linking agent is a critical decision that significantly impacts experimental outcomes. This guide provides a detailed, data-driven comparison of two commonly used cross-linkers: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) and glutaraldehyde. We delve into their respective performances in oligomer analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Executive Summary

This compound (BSOCOES) and glutaraldehyde are both effective cross-linking agents, yet they differ substantially in their chemical reactivity, specificity, and compatibility with downstream analytical techniques, particularly mass spectrometry. BSOCOES, a homobifunctional N-hydroxysuccinimide (NHS) ester, offers high specificity for primary amines and the significant advantage of a cleavable spacer arm, simplifying mass spectrometry data analysis. In contrast, glutaraldehyde is a less specific but highly reactive cross-linker that can form extensive and often irreversible cross-links. While cost-effective and useful for applications like tissue fixation, its complex reaction chemistry and tendency to create heterogeneous products pose significant challenges for detailed structural analysis of oligomers.

Quantitative Data Presentation

To facilitate a clear comparison, the following tables summarize the key characteristics and performance metrics of BSOCOES and glutaraldehyde.

Table 1: Chemical and Physical Properties

PropertyThis compound (BSOCOES)Glutaraldehyde
Reactive Groups N-hydroxysuccinimide (NHS) esters[1]Aldehydes[2]
Reactive Toward Primary amines (N-terminus and lysine residues)[1][3]Primarily primary amines (lysine), but can also react with other nucleophiles like sulfhydryls and hydroxyls[4]
Spacer Arm Length 13.0 Å[5]Variable, can polymerize, leading to a range of cross-link lengths[6]
Cleavability Base-cleavable at the sulfone bond (pH 11.6, 2 hours, 37°C)[1]Generally considered non-cleavable under standard biochemical conditions
Solubility Water-insoluble (requires dissolution in an organic solvent like DMSO or DMF)[1][5]Water-soluble[7]
Membrane Permeability Yes, allowing for intracellular cross-linking[1][5]Yes[4]

Table 2: Performance in Oligomer Analysis

Performance MetricThis compound (BSOCOES)Glutaraldehyde
Cross-linking Efficiency High, with good control over the reaction.[8]Very high, but can lead to over-cross-linking and the formation of large, insoluble aggregates.[7][9]
Specificity High for primary amines.[1]Lower specificity, with potential for side reactions.[2][10]
Introduction of Artifacts Minimal, primarily limited to modification of accessible primary amines.Prone to polymerization and forming heterogeneous cross-linked products, which can complicate analysis.[6][9]
Reversibility Reversible under alkaline conditions, allowing for the release of cross-linked proteins.[1]Cross-links are generally stable and difficult to reverse.
Mass Spectrometry Compatibility Excellent, especially due to its cleavable nature which simplifies the identification of cross-linked peptides.[11][12][13][14]Poor; the complex and heterogeneous nature of glutaraldehyde adducts makes mass spectrometry analysis challenging and often unsuitable.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein cross-linking using BSOCOES and glutaraldehyde.

Protocol 1: Protein Cross-linking with BSOCOES

Materials:

  • Purified protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.2-8.0.

  • BSOCOES reagent.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Sample Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the chosen reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve BSOCOES in DMSO or DMF to a stock concentration of 10-25 mM.[1]

  • Cross-linking Reaction: Add the BSOCOES stock solution to the protein sample to achieve a final 10- to 50-fold molar excess of the cross-linker over the protein.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15 minutes.[1]

  • Downstream Analysis: The cross-linked sample is now ready for analysis by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.

Protocol 2: Protein Cross-linking with Glutaraldehyde

Materials:

  • Purified protein sample in a suitable buffer (e.g., PBS or HEPES) at a pH of 7.0-8.0.

  • Glutaraldehyde solution (e.g., 25% aqueous solution).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

Procedure:

  • Sample Preparation: Prepare the protein solution at the desired concentration in the reaction buffer.

  • Cross-linking Reaction: Add glutaraldehyde to the protein solution to a final concentration typically ranging from 0.1% to 2.5% (v/v).[15] The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for a duration ranging from 15 minutes to several hours, depending on the protein and desired degree of cross-linking.[4]

  • Quenching: Terminate the reaction by adding the quenching solution to neutralize any unreacted aldehyde groups.[4]

  • Analysis: Analyze the cross-linked products by methods such as SDS-PAGE.

Mandatory Visualizations

To further clarify the chemical reactions and experimental workflows, the following diagrams are provided.

BSOCOES_Reaction Protein1 Protein 1 (with primary amine) Crosslinked_Complex Cross-linked Oligomeric Complex Protein1->Crosslinked_Complex Protein2 Protein 2 (with primary amine) Protein2->Crosslinked_Complex BSOCOES BSOCOES BSOCOES->Crosslinked_Complex Cross-linking Reaction Cleavage Base Cleavage (pH 11.6) Crosslinked_Complex->Cleavage Released_Proteins Released Proteins Cleavage->Released_Proteins

Caption: BSOCOES cross-linking and cleavage workflow.

Glutaraldehyde_Reaction Protein1 Protein 1 (with primary amine) Heterogeneous_Complex Heterogeneous Cross-linked Aggregates Protein1->Heterogeneous_Complex Protein2 Protein 2 (with primary amine) Protein2->Heterogeneous_Complex Glutaraldehyde Glutaraldehyde Polymerization Polymerization Glutaraldehyde->Polymerization Glutaraldehyde->Heterogeneous_Complex Cross-linking Polymerization->Heterogeneous_Complex Non-specific Cross-linking

Caption: Glutaraldehyde's complex cross-linking reactions.

Experimental_Workflow cluster_BSOCOES BSOCOES Workflow cluster_Glutaraldehyde Glutaraldehyde Workflow Protein_Sample_B Protein Sample Crosslinking_B Cross-linking with BSOCOES Protein_Sample_B->Crosslinking_B Quenching_B Quenching Crosslinking_B->Quenching_B Analysis_B SDS-PAGE / MS Analysis Quenching_B->Analysis_B Cleavage_Step Base Cleavage (for MS) Analysis_B->Cleavage_Step MS_Analysis_B Simplified MS Data Analysis Cleavage_Step->MS_Analysis_B Protein_Sample_G Protein Sample Crosslinking_G Cross-linking with Glutaraldehyde Protein_Sample_G->Crosslinking_G Quenching_G Quenching Crosslinking_G->Quenching_G Analysis_G SDS-PAGE Analysis Quenching_G->Analysis_G MS_Analysis_G Complex MS Data (if attempted) Analysis_G->MS_Analysis_G

Caption: Comparative experimental workflows.

Discussion and Recommendations

The choice between BSOCOES and glutaraldehyde for oligomer analysis hinges on the specific goals of the experiment.

Choose BSOCOES when:

  • Detailed structural information is required: The defined spacer arm and high specificity of BSOCOES provide more precise distance constraints for structural modeling.

  • Mass spectrometry is the primary downstream analysis: The cleavable nature of BSOCOES is a significant advantage, simplifying the identification of cross-linked peptides and enabling more confident protein-protein interaction mapping.[11][12][13][14]

  • Reversibility is desired: The ability to cleave the cross-linker allows for the recovery of the original proteins, which can be beneficial for certain applications.

  • Minimizing artifacts is crucial: BSOCOES's high specificity for primary amines reduces the likelihood of non-specific modifications and the formation of complex, uninterpretable products.

Consider glutaraldehyde when:

  • The primary goal is to stabilize protein complexes for visualization by techniques like electron microscopy or to simply confirm the presence of oligomers by SDS-PAGE: Its high reactivity can be advantageous for rapidly capturing transient interactions.[2]

  • Cost is a major consideration: Glutaraldehyde is a more economical reagent.

  • Downstream mass spectrometry analysis is not planned: The challenges associated with analyzing glutaraldehyde-cross-linked samples by mass spectrometry make it a poor choice for this application.[9]

References

A Head-to-Head Comparison of BSOCOES and EDC for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate work of bioconjugation, the choice of a crosslinking agent is a critical decision that profoundly influences the outcome of their experiments. The efficacy, stability, and specificity of the linkage between biomolecules are paramount for the functionality of the final conjugate, whether it be an antibody-drug conjugate (ADC), an immobilized enzyme for a biosensor, or a fluorescently labeled protein for cellular imaging. This guide provides an objective comparison of two widely used crosslinking agents: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a homobifunctional N-hydroxysuccinimide (NHS) ester, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length carbodiimide crosslinker. This comparison is supported by mechanistic insights and detailed experimental protocols to aid in the rational design of bioconjugation strategies.

Chemical Properties and Reaction Mechanisms

BSOCOES and EDC operate via distinct chemical pathways to achieve covalent linkage between molecules. Understanding these mechanisms is key to selecting the appropriate reagent and optimizing reaction conditions.

BSOCOES is a homobifunctional crosslinker, meaning it possesses two identical reactive groups, which are N-hydroxysuccinimide (NHS) esters. These NHS esters are highly reactive towards primary amines (-NH₂), which are abundantly found at the N-terminus of proteins and on the side chain of lysine residues. The reaction between an NHS ester and a primary amine forms a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. BSOCOES is particularly noted for its spacer arm containing a sulfone group, which is cleavable under alkaline conditions (pH 11.6).[1] This feature allows for the reversal of the crosslink, which can be advantageous in certain applications, such as the analysis of crosslinked proteins.[1] However, BSOCOES is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before use.[1]

EDC , in contrast, is a "zero-length" crosslinker. This means that it facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂) without becoming part of the final covalent bond.[2][3][4] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a primary amine, resulting in the formation of a stable amide bond and the release of a water-soluble urea byproduct.[5][6] A significant challenge with EDC is the instability of the O-acylisourea intermediate in aqueous solutions, where it is prone to hydrolysis, which regenerates the carboxyl group and reduces conjugation efficiency.[5][6] To overcome this, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, thereby increasing the overall efficiency of the conjugation reaction.[4][5]

Visualization of Reaction Pathways

To visually delineate the distinct mechanisms of BSOCOES and EDC, the following diagrams illustrate their respective reaction pathways in bioconjugation.

BSOCOES_Reaction_Pathway cluster_reactants Reactants cluster_products Products BSOCOES BSOCOES (NHS-Ester Crosslinker) Conjugate Crosslinked Proteins (Stable Amide Bonds) BSOCOES->Conjugate Reacts with primary amines on Protein 1 and Protein 2 Protein1 Protein 1 (with Primary Amine) Protein1->Conjugate Protein2 Protein 2 (with Primary Amine) Protein2->Conjugate NHS_byproduct N-Hydroxysuccinimide (Byproduct) Conjugate->NHS_byproduct releases

BSOCOES Bioconjugation Pathway

EDC_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxyl_Molecule Molecule 1 (with Carboxyl Group) O_acylisourea O-acylisourea Intermediate (Unstable) Carboxyl_Molecule->O_acylisourea activated by Amine_Molecule Molecule 2 (with Primary Amine) Conjugate Conjugated Molecules (Stable Amide Bond) Amine_Molecule->Conjugate EDC EDC EDC->O_acylisourea NHS NHS / Sulfo-NHS (Optional Stabilizer) NHS_ester NHS-Ester Intermediate (More Stable) NHS->NHS_ester O_acylisourea->NHS_ester reacts with O_acylisourea->Conjugate reacts with NHS_ester->Conjugate reacts with Urea_byproduct Urea Byproduct (Water-Soluble) Conjugate->Urea_byproduct releases

EDC/NHS Bioconjugation Pathway

Quantitative Data Summary

ParameterBSOCOES (NHS-Ester)EDC/NHS (Carbodiimide)
Target Functional Groups Primary Amines (-NH₂)Carboxyls (-COOH) and Primary Amines (-NH₂)
Bond Formed Stable Amide BondStable Amide Bond (zero-length)[2][3][4]
Optimal Reaction pH 7.0 - 9.0[2]Activation: 4.5 - 6.0; Coupling: 7.2 - 8.5[2][5]
Reaction Speed Fast (minutes to hours)[2]Variable, dependent on pH and presence of NHS
Solubility Water-insoluble (requires organic solvent)[1]Water-soluble[6]
Cleavability Cleavable spacer arm (alkaline conditions)[1]Non-cleavable linkage
Byproducts N-hydroxysuccinimideWater-soluble urea derivative[6]
Typical Conjugation Yield Generally high for NHS esters, but susceptible to hydrolysis at higher pH.40-75%, highly dependent on reaction conditions and substrates.[7]

Experimental Protocols

Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. The following are generalized protocols for bioconjugation using BSOCOES and a two-step EDC/NHS procedure.

Protocol 1: Protein-Protein Crosslinking using BSOCOES

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.2-8.0)

  • BSOCOES (dissolved in DMSO or DMF to 10-25 mM immediately before use)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Sample Preparation: Prepare the protein solution in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.0.

  • Crosslinker Addition: Immediately before use, dissolve BSOCOES in DMSO or DMF to a stock concentration of 10-25 mM. Add the BSOCOES stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein concentration.[1]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted BSOCOES.[1]

  • Purification: Remove excess crosslinker and byproducts by desalting or dialysis against an appropriate buffer.

  • (Optional) Cleavage of Crosslinker: To cleave the crosslinked conjugate, adjust the pH of the solution to 11.6 with NaOH and incubate for 2 hours at 37°C.[1]

Protocol 2: Two-Step Protein-Protein Conjugation using EDC/NHS

This protocol is adapted for the sequential coupling of two proteins, which minimizes self-conjugation of the second protein.[3]

Materials:

  • Protein #1 (with carboxyl groups) in Activation Buffer

  • Protein #2 (with primary amine groups) in Coupling Buffer

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)

  • Desalting column or dialysis equipment

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add EDC (e.g., to a final concentration of ~2 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of ~5 mM) to the Protein #1 solution.[3]

    • Incubate for 15 minutes at room temperature.[3]

  • Quenching of EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[3]

  • Removal of Excess Reagents:

    • Pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess crosslinker and quenching reagent.[3]

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

    • Allow the reaction to proceed for 2 hours at room temperature.[3]

  • Final Quench:

    • Add hydroxylamine to a final concentration of 10 mM to quench any remaining reactive esters.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove excess quenching reagent and byproducts.

Conclusion

The choice between BSOCOES and EDC for bioconjugation is contingent upon the specific requirements of the experimental design. BSOCOES, as an NHS-ester crosslinker, offers a straightforward method for linking molecules via primary amines and provides the unique advantage of a cleavable spacer arm. However, its requirement for an organic solvent may not be suitable for all proteins. EDC, particularly when used with NHS, provides a versatile "zero-length" crosslinking strategy to couple carboxyl groups to primary amines in aqueous solutions. While potentially offering more control through a two-step process, the efficiency of EDC can be more sensitive to reaction conditions. By carefully considering the chemical properties, reaction mechanisms, and experimental protocols outlined in this guide, researchers can make an informed decision to select the most appropriate crosslinking agent to achieve their desired bioconjugation outcomes.

References

A Researcher's Guide to Analyzing BSOCOES Crosslinked Peptides with Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of proteomics, understanding the spatial arrangement of proteins and their interaction networks is paramount to deciphering cellular function. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for mapping protein-protein interactions and providing low-resolution structural information of protein complexes.[1] Among the diverse arsenal of crosslinking reagents, Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES) offers unique advantages for researchers. This guide provides an in-depth comparison of BSOCOES with other commonly used crosslinkers, supported by experimental data and detailed protocols to aid in the design and execution of your XL-MS experiments.

Comparing BSOCOES to Alternative Crosslinkers

The choice of crosslinker is a critical step in any XL-MS study. Factors such as spacer arm length, cleavability, membrane permeability, and solubility dictate the suitability of a reagent for a specific biological question. BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (the N-terminus of proteins and the side chain of lysine residues).[2] It features a sulfone bond in its spacer arm, which can be cleaved under alkaline conditions, allowing for the reversal of the crosslink.[2] This characteristic can be advantageous in certain experimental workflows.

Here, we compare the physicochemical and functional properties of BSOCOES with other widely used amine-reactive crosslinkers: Disuccinimidyl suberate (DSS), its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3), and the mass spectrometry-cleavable reagent Disuccinimidyl sulfoxide (DSSO).

FeatureBSOCOESDSSBS3DSSO
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterSulfo-N-hydroxysuccinimide (Sulfo-NHS) esterN-hydroxysuccinimide (NHS) ester
Target Primary aminesPrimary aminesPrimary aminesPrimary amines
Spacer Arm Length (Å) 13.0[3] (computationally refined average distance: 10.3 Å[4])11.4 Å11.4 Å10.1 Å[5]
Cleavability Base-cleavable (pH 11.6)[2]Non-cleavableNon-cleavableMS-cleavable (CID)[5]
Membrane Permeability Yes[2][3]YesNoYes
Water Solubility No (requires organic solvent like DMSO or DMF)[2][3]No (requires organic solvent)YesNo (requires organic solvent)

Performance Comparison: A Look at the Data

While direct, head-to-head quantitative comparisons of BSOCOES with other crosslinkers in peer-reviewed literature are limited, we can draw insights from studies comparing other reagents. The efficiency of crosslinking and the number of identified crosslinked peptides are key performance indicators.

It's important to note that the yield of crosslinked peptides is often low, necessitating enrichment strategies to improve identification rates.[6] A study by Thermo Fisher Scientific demonstrated the impact of enrichment by size-exclusion chromatography (SEC) on the number of identified crosslinked peptides for DSS, DSSO, and another MS-cleavable crosslinker, DSBU, using bovine serum albumin (BSA) as a model protein.

CrosslinkerSampleTotal Crosslinked Peptides IdentifiedUnique Non-redundant Crosslinked Peptides Identified
DSS Original10080
SEC Fractions130105
DSSC Original9075
SEC Fractions11595
DSBU Original8570
SEC Fractions11090

This table is adapted from a study by Thermo Fisher Scientific and is presented for illustrative purposes to show the effect of enrichment. BSOCOES was not included in this particular study.

Another important metric is crosslinking efficiency, which can be qualitatively assessed by the decrease in protein monomer bands and the appearance of higher molecular weight crosslinked species on an SDS-PAGE gel. A study comparing BS3, DSSO, and an azide-tagged DSBSO showed that BS3 had a higher crosslinking efficiency than DSSO and aaDSBSO for BSA.[6] While this study did not include BSOCOES, a similar SDS-PAGE-based approach can be used to optimize the crosslinker-to-protein molar ratio for BSOCOES to achieve desired crosslinking efficiency.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of successful scientific experiments. Here, we provide a comprehensive protocol for a typical XL-MS workflow, with specific considerations for BSOCOES and its alternatives.

General Experimental Workflow for XL-MS

The overall workflow for an XL-MS experiment can be broken down into several key stages, from sample preparation to data analysis.

XL-MS Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Enrichment cluster_analysis Mass Spectrometry & Data Analysis Protein_Complex Protein Complex of Interest Crosslinking Chemical Crosslinking Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., MeroX, StavroX) LC_MSMS->Data_Analysis EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR1 EGFR EGF->EGFR1 Binding EGFR2 EGFR EGF->EGFR2 EGFR1->EGFR2 Dimerization (Crosslinkable) Grb2 Grb2 EGFR2->Grb2 Recruitment (Crosslinkable) Sos Sos Grb2->Sos Interaction (Crosslinkable) Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors MS_Cleavable_Data_Analysis cluster_cleavage In-Silico Cleavage & Matching MS1 MS1 Scan (Precursor Ion Mass) MS2 MS2 Scan (CID) (Fragment Ions) MS1->MS2 Select Precursor Signature_Ions Identification of Signature Cleavage Ions MS2->Signature_Ions Detect Cleavage MS3 MS3 Scan (Peptide Sequencing) Peptide_A Peptide A Fragments MS3->Peptide_A Peptide_B Peptide B Fragments MS3->Peptide_B Signature_Ions->MS3 Trigger MS3 on Peptide Fragments Identified_Crosslink Identified Crosslinked Peptides Peptide_A->Identified_Crosslink Peptide_B->Identified_Crosslink

References

Safety Operating Guide

Proper Disposal of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES), a common crosslinking reagent in research and drug development.

This document provides a step-by-step protocol for the proper disposal of this compound (CAS No. 57683-72-4), ensuring the safety of laboratory personnel and adherence to environmental regulations. While some safety data sheets (SDS) classify this compound as non-hazardous, it is a prudent practice to neutralize its reactivity before disposal due to its functional N-hydroxysuccinimide (NHS) ester groups.

Material Properties Summary

A comprehensive understanding of the material's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₄H₁₆N₂O₁₂S
Molecular Weight 436.35 g/mol
Appearance White Solid
Melting Point 169-173°C
Solubility in Water Slightly soluble (6.5 g/L at 25°C)[1]
Primary Reactivity Reacts with primary amines

Detailed Disposal Protocol

The recommended disposal procedure for BSOCOES involves a two-stage process: chemical inactivation through hydrolysis, followed by disposal as non-hazardous chemical waste, in accordance with local and institutional regulations. The NHS ester groups are susceptible to hydrolysis, which breaks the ester linkage, rendering the compound significantly less reactive.

Personnel Protective Equipment (PPE) Required:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 1: Chemical Inactivation (Hydrolysis)

This procedure should be performed in a chemical fume hood.

  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution : Carefully prepare a 1 M solution of NaOH in water.

  • Dissolve BSOCOES : For every 1 gram of BSOCOES waste, use a sufficient amount of a suitable solvent in which it is soluble, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to fully dissolve the material.

  • Initiate Hydrolysis : While stirring the dissolved BSOCOES solution, slowly add the 1 M NaOH solution. A 2:1 molar excess of NaOH to the BSOCOES is recommended to ensure complete hydrolysis.

  • Stir the Mixture : Allow the mixture to stir at room temperature for a minimum of 4-5 hours. This will hydrolyze the NHS esters into N-hydroxysuccinimide (NHS) and the corresponding sulfone-containing dicarboxylic acid.

  • Neutralization : After the hydrolysis period, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M Hydrochloric Acid (HCl) solution. Use pH paper to monitor the pH.

Step 2: Waste Disposal

  • Containerize the Waste : Transfer the neutralized solution into a clearly labeled waste container. The label should include "Hydrolyzed this compound waste" and the date.

  • Consult Local Regulations : Although the parent compound is listed as non-hazardous and the hydrolysis products are generally considered to be of low toxicity, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of the neutralized solution. Depending on local regulations, it may be permissible for drain disposal with copious amounts of water, or it may need to be collected as chemical waste.

  • Solid Waste : Any unused solid BSOCOES should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste through your institution's EHS program. Do not mix it with other waste streams.

  • Decontamination : Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes or PPE in the solid chemical waste container.

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical steps for the proper disposal of BSOCOES.

G cluster_prep Preparation cluster_hydrolysis Chemical Inactivation (in Fume Hood) cluster_disposal Final Disposal A Identify BSOCOES Waste (Solid or Solution) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Dissolve BSOCOES in suitable solvent (e.g., DMSO, DMF) B->C F Is the waste solid BSOCOES? B->F D Add 1M NaOH (2:1 molar excess) and stir for 4-5 hours C->D E Neutralize with 1M HCl to pH 6-8 D->E H Containerize neutralized solution and label clearly E->H G Dispose as Solid Chemical Waste via EHS F->G Yes F->H No (Neutralized Solution) I Consult Institutional and Local Regulations for final disposal H->I J Dispose as directed by EHS (e.g., drain disposal or chemical waste pickup) I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (CAS Number: 57683-72-4), commonly known as BSOCOES. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

BSOCOES is an amine-reactive, homobifunctional crosslinking reagent.[1] It is classified as a skin irritant (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling BSOCOES to minimize exposure and ensure safety.

PPE CategoryItemSpecificationPurpose
Eye/Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.To protect eyes from splashes and dust.[2]
Hand Protection Chemical-resistant glovesNitrile or other compatible chemical-resistant gloves. Gloves must be inspected prior to use.To prevent skin contact.[2]
Body Protection Laboratory CoatLong-sleeved, impermeable, and closed in the back.To protect skin and personal clothing from contamination.[3]
Respiratory Protection RespiratorNIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder form to avoid inhalation of dust, especially in the absence of a chemical fume hood.[4]

Experimental Protocol: Safe Handling and Disposal

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of BSOCOES.

1. Preparation and Planning:

  • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

  • Ensure that a properly functioning eyewash station and safety shower are readily accessible.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, particularly when handling the solid form to control airborne dust.[1]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully fastened.

  • Wear chemical splash goggles.

  • Don the appropriate chemical-resistant gloves.

3. Handling and Usage:

  • BSOCOES is a white solid and is not water-soluble.[1][5] It should be dissolved in an organic solvent such as DMSO or DMF immediately before use.[6]

  • When weighing the solid, do so within a chemical fume hood or a ventilated balance enclosure to prevent dust generation.

  • Avoid breathing dust, fumes, or vapors.[1]

  • After handling, wash hands and any exposed skin thoroughly.[1]

4. Storage:

  • Store BSOCOES in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is -20°C.[1]

  • Store locked up.[1]

5. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • For liquid spills (solution), absorb with an inert material and place in a labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

6. Disposal Plan:

  • Dispose of unwanted BSOCOES and contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.

  • All waste must be placed in sealed, properly labeled containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of BSOCOES, from preparation to disposal.

prep Preparation & Planning (Review SDS, Check Safety Equipment) ppe Don PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Handling & Usage (Work in Fume Hood, Weigh Carefully) ppe->handling storage Storage (Tightly Closed, Cool, Ventilated) handling->storage Store Unused Material spill Spill Management (Evacuate, Contain, Clean) handling->spill If Spill Occurs disposal Disposal (Hazardous Waste, Follow Regulations) handling->disposal Dispose of Waste storage->handling Retrieve for Use end End of Process storage->end When Finished spill->disposal disposal->end

Caption: Workflow for the safe handling of BSOCOES.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.